molecular formula C10H15NO2 B1309809 3-(3-Methoxyphenoxy)propylamine CAS No. 6451-26-9

3-(3-Methoxyphenoxy)propylamine

Cat. No.: B1309809
CAS No.: 6451-26-9
M. Wt: 181.23 g/mol
InChI Key: KZLHWRUQUSVISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenoxy)propylamine is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-methoxyphenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-12-9-4-2-5-10(8-9)13-7-3-6-11/h2,4-5,8H,3,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLHWRUQUSVISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424580
Record name 3-(3-Methoxyphenoxy)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6451-26-9
Record name 3-(3-Methoxyphenoxy)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3-Methoxyphenoxy)propylamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-(3-Methoxyphenoxy)propylamine, a versatile chemical intermediate with applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Chemical Properties and Structure

This compound is a substituted aromatic amine with a distinct molecular architecture that lends itself to a variety of chemical transformations. Its core structure consists of a propylamine backbone linked to a methoxy-substituted phenoxy group.

Structure:

  • IUPAC Name: 3-(3-methoxyphenoxy)propan-1-amine[1][2][3]

  • CAS Number: 6451-26-9[1][2][3][4]

  • SMILES: NCCCOC1=CC=CC(OC)=C1[4]

The structural attributes of this compound are foundational to its chemical behavior and potential applications. The primary amine group provides a site for nucleophilic reactions, while the aromatic ring can undergo electrophilic substitution. The ether linkage and the methoxy group influence the compound's solubility and electronic properties.

Quantitative Chemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource
Molecular Formula C10H15NO2[1][2][3][4][5]
Molecular Weight 181.23 g/mol [1][2][4][5]
Boiling Point 164-165 °C (at 13 Torr)[1][2]
Density 1.040 ± 0.06 g/cm³ (Predicted)[1][2]
pKa 9.58 ± 0.10 (Predicted)[1][2]

Experimental Protocols: Synthesis of this compound

A documented method for the synthesis of 3-aryloxy-1-propylamines, including this compound, involves a multi-step process.[6] The general workflow is outlined below.

Workflow for the Synthesis of this compound

SynthesisWorkflow cluster_start Starting Materials cluster_phthalimide Phthalimide Reaction Substituted_2-nitrophenol Substituted 2-nitrophenol Reaction_1 Reaction with 1,3-dibromopropane Substituted_2-nitrophenol->Reaction_1 1,3-dibromopropane 1,3-dibromopropane 1,3-dibromopropane->Reaction_1 Intermediate_1 3-(2-nitroaryloxy)- 1-propylbromide Reaction_1->Intermediate_1 Reaction_2 Treatment with Potassium phthalimide Intermediate_1->Reaction_2 Potassium_phthalimide Potassium phthalimide Potassium_phthalimide->Reaction_2 Intermediate_2 2-[3-(aryloxy)-propyl] isoindoline-1,3-dione Reaction_2->Intermediate_2 Hydrazinolysis Hydrazinolysis Intermediate_2->Hydrazinolysis Final_Product 3-aryloxy-1-propylamine Hydrazinolysis->Final_Product

Caption: A generalized workflow for the synthesis of 3-aryloxy-1-propylamines.

Detailed Methodology:

  • Synthesis of 3-(2-nitroaryloxy)-1-propylbromides: Substituted 2-nitrophenol is reacted with 1,3-dibromopropane.[6] This reaction can be carried out under conventional heating or microwave irradiation, with the latter significantly accelerating the reaction rate and improving yields.[6]

  • Formation of the Phthalimide Adduct: The resulting 3-(2-nitroaryloxy)-1-propylbromide is then treated with potassium phthalimide to produce 2-[3-(aryloxy)-propyl]isoindoline-1,3-dione.[6]

  • Hydrazinolysis to Yield the Final Product: The final step involves the hydrazinolysis of the phthalimide derivative to yield the target 3-aryloxy-1-propylamine.[6]

The structures of all intermediate and final products are typically characterized using spectroscopic methods such as FTIR, 1H NMR, 13C NMR, and HRMS.[6]

Biological Activity and Applications

This compound and its derivatives are of interest in medicinal chemistry. It is utilized as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular conditions.[7] Its structural motifs allow for the creation of molecules designed to interact with specific biological receptors.[7]

Notably, derivatives of 3-aryloxy-1-propylamine have been synthesized and investigated as inhibitors of the HIV-1 Tat/PCAF BRD interaction, highlighting their potential in the development of novel antiviral therapies.[6] The biological activity of these compounds is often assessed using in vitro assays such as ELISA.[6] Beyond pharmaceuticals, this compound also finds applications in the development of agrochemicals and in material science for creating specialty polymers and coatings.[7]

Logical Relationship of Applications

Applications cluster_pharma Pharmaceuticals cluster_agchem Agrochemicals cluster_material Material Science Compound This compound Pharma_Intermediate Key Intermediate Compound->Pharma_Intermediate Agchem_Intermediate Intermediate Compound->Agchem_Intermediate Material_Intermediate Intermediate Compound->Material_Intermediate Neurological_Drugs Neurological Drugs Pharma_Intermediate->Neurological_Drugs Cardiovascular_Drugs Cardiovascular Drugs Pharma_Intermediate->Cardiovascular_Drugs Antiviral_Therapies HIV-1 Tat/PCAF BRD Inhibitors Pharma_Intermediate->Antiviral_Therapies Polymers Specialty Polymers Material_Intermediate->Polymers Coatings Coatings Material_Intermediate->Coatings

References

An In-depth Technical Guide to 3-(3-Methoxyphenoxy)propylamine (CAS Number: 6451-26-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methoxyphenoxy)propylamine is a chemical intermediate belonging to the class of phenoxyalkylamines. This guide provides a comprehensive overview of its chemical properties, synthesis, potential pharmacological activity, and the methodologies relevant to its study. This document is intended to serve as a technical resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a substituted propylamine with a methoxyphenoxy moiety. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 6451-26-9
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 164-165 °C at 13 Torr
Density 1.040 ± 0.06 g/cm³ (Predicted)
pKa 9.58 ± 0.10 (Predicted)
Storage Conditions 2-8°C, protected from light

Synthesis

The synthesis of this compound can be achieved through a multi-step process, adapted from general methods for preparing aryloxyphenylpropylamines. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is based on established chemical syntheses for analogous compounds.

Step 1: Synthesis of 3-Chloro-1-(3-methoxyphenoxy)propane

  • To a solution of 3-methoxyphenol in a suitable aprotic solvent (e.g., acetone, DMF), add a slight molar excess of 1-bromo-3-chloropropane.

  • Add a base, such as anhydrous potassium carbonate, to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by vacuum distillation to yield 3-chloro-1-(3-methoxyphenoxy)propane.

Step 2: Synthesis of 3-(3-Methoxyphenoxy)propyl Azide

  • Dissolve the 3-chloro-1-(3-methoxyphenoxy)propane in a suitable solvent such as dimethylformamide (DMF).

  • Add a molar excess of sodium azide (NaN₃) to the solution.

  • Heat the reaction mixture at a temperature of approximately 90-100°C for several hours, with stirring.

  • After the reaction is complete (monitored by TLC), cool the mixture and pour it into a larger volume of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain 3-(3-methoxyphenoxy)propyl azide.

Step 3: Reduction to this compound

  • Dissolve the 3-(3-methoxyphenoxy)propyl azide in a suitable solvent like anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using LiAlH₄, the reaction is typically performed at reflux for several hours. For catalytic hydrogenation, the reaction is stirred under a positive pressure of hydrogen until the uptake ceases.

  • After the reduction is complete, carefully quench the reaction. If LiAlH₄ was used, this is typically done by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting mixture to remove inorganic salts.

  • Dry the filtrate over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent by rotary evaporation.

  • The crude this compound can be further purified by vacuum distillation.

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Etherification cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Azide Formation cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Reduction cluster_final Final Product 3-Methoxyphenol 3-Methoxyphenol S1 Reaction with K2CO3 3-Methoxyphenol->S1 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane->S1 I1 3-Chloro-1-(3-methoxyphenoxy)propane S1->I1 S2 Reaction with NaN3 I1->S2 I2 3-(3-Methoxyphenoxy)propyl azide S2->I2 S3 Reduction (e.g., LiAlH4) I2->S3 FP This compound S3->FP

Figure 1: Synthetic workflow for this compound.

Potential Pharmacological Activity and Mechanism of Action

While specific pharmacological data for this compound is limited in publicly available literature, its structural similarity to known monoamine reuptake inhibitors suggests a potential mechanism of action. Derivatives of the closely related compound 3-phenoxy-3-phenylpropan-1-amine are potent and selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs).

For instance, the N-methyl derivative of a structural isomer, N-methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine, has been shown to exhibit activity on the central nervous system. It is therefore hypothesized that this compound and its derivatives may act as inhibitors of the serotonin transporter (SERT) and/or the norepinephrine transporter (NET).

Proposed Signaling Pathway

Inhibition of SERT and NET by a compound like this compound would lead to an increased concentration of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission. This is the established mechanism of action for many antidepressant medications.

SignalingPathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release SERT SERT NET NET Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binding Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine->Norepinephrine_Receptor Binding Postsynaptic_Signal_S Postsynaptic_Signal_S Serotonin_Receptor->Postsynaptic_Signal_S Signal Transduction Postsynaptic_Signal_NE Postsynaptic_Signal_NE Norepinephrine_Receptor->Postsynaptic_Signal_NE Signal Transduction 3_3_MPPA This compound 3_3_MPPA->SERT Inhibition 3_3_MPPA->NET Inhibition ExperimentalWorkflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Hypothetical) A1 Prepare hSERT/hNET Cell Membranes A2 Radioligand Binding Assay ([³H]citalopram / [³H]nisoxetine) A1->A2 A3 Calculate Ki values A2->A3 D Pharmacological Profile A3->D Affinity Data B1 Prepare Rat Brain Synaptosomes B2 Synaptosomal Uptake Assay ([³H]5-HT / [³H]NE) B1->B2 B3 Calculate IC50 values B2->B3 B3->D Potency Data C1 Animal Model of Depression (e.g., Forced Swim Test) C2 Administer Compound C1->C2 C3 Behavioral Assessment C2->C3 D->C1

An In-depth Technical Guide to 3-(3-Methoxyphenoxy)propylamine: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the molecular weight and chemical formula of 3-(3-Methoxyphenoxy)propylamine.

Quantitative Data Summary

The fundamental chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C10H15NO2[1][2][3]
Molecular Weight 181.23 g/mol [1][2][3]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name, its elemental composition (molecular formula), and its calculated mass (molecular weight).

A This compound B Molecular Formula C10H15NO2 A->B is represented by C Molecular Weight 181.23 g/mol B->C results in a

Fig. 1: Relationship between chemical identity, formula, and molecular weight.

References

Spectroscopic Profile of 3-(3-Methoxyphenoxy)propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(3-Methoxyphenoxy)propylamine (CAS No. 6451-26-9). Due to the limited availability of public spectroscopic data for this specific molecule, this document presents the available ¹³C Nuclear Magnetic Resonance (NMR) data and outlines standardized experimental protocols for ¹H NMR, Fourier-transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) that are broadly applicable for the analysis of such organic compounds.

Spectroscopic Data Summary

Table 1: ¹³C NMR Spectroscopic Data for this compound

Atom NumberChemical Shift (ppm)
1160.4
2100.0
3130.2
4106.9
5121.5
6107.9
767.0
830.6
939.5
1055.4

Note: Data is based on computational predictions and should be confirmed by experimental analysis.

Experimental Protocols

The following sections detail standardized methodologies for acquiring NMR, IR, and MS spectra for organic compounds like this compound.

¹H NMR Spectroscopy

Objective: To determine the proton framework of the molecule, providing information on the chemical environment, connectivity, and number of different types of protons.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample, this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Acquire the ¹H NMR spectrum using appropriate pulse sequences. Standard acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-transform infrared spectrophotometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum. The instrument software will automatically subtract the background spectrum.

Data Analysis:

  • Identify the characteristic absorption bands (peaks) in the spectrum.

  • Correlate the wavenumbers (cm⁻¹) of these bands to specific functional groups (e.g., N-H, C-O, aromatic C-H).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. Electron Ionization (EI) is a common ionization method for small molecules.

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).[1]

  • Further dilute the stock solution to a final concentration suitable for the instrument, often in the range of 1-10 µg/mL.[1]

  • If using an LC-MS system, ensure the sample is filtered to remove any particulate matter.[1]

Data Acquisition (Direct Infusion ESI-MS):

  • Infuse the sample solution into the electrospray ionization (ESI) source at a constant flow rate.

  • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • The spectrum will show the molecular ion peak (M+H)⁺ and other fragment ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of a Chemical Compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Conclusion Sample Chemical Compound (e.g., this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Structure Structural Elucidation & Verification ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: A flowchart illustrating the key stages of spectroscopic analysis for chemical compound characterization.

References

Potential Pharmacological Activities of 3-(3-Methoxyphenoxy)propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential pharmacological activities of 3-(3-Methoxyphenoxy)propylamine. Due to the limited publicly available data on this specific molecule, this document extrapolates potential activities based on the well-documented pharmacology of structurally related aryloxy propylamine derivatives. This guide covers the chemical properties, potential synthesis, and hypothesized mechanisms of action, with a focus on its potential as a central nervous system (CNS) active agent. All quantitative data from related compounds are summarized for comparative analysis, and detailed experimental protocols from cited studies on analogous molecules are provided. Visual diagrams of synthetic pathways and potential signaling mechanisms are included to facilitate understanding.

Introduction

This compound is an organic compound belonging to the class of phenoxyalkylamines.[1] While direct pharmacological studies on this specific isomer are not extensively reported in peer-reviewed literature, its structural similarity to a class of well-known psychoactive compounds, including antidepressants, suggests its potential for biological activity. This guide aims to consolidate the available information on structurally related molecules to build a profile of the potential pharmacological activities of this compound.

The core structure, an aryloxy propylamine, is a key pharmacophore for several successful drugs, most notably in the field of neuroscience. Derivatives of the closely related 3-phenoxy-3-phenylpropan-1-amine (PPPA) include prominent antidepressants like fluoxetine (an SSRI) and atomoxetine (an NRI).[2] This suggests that this compound could potentially modulate monoaminergic systems.

Chemical and Physical Properties

Below is a summary of the known chemical and physical properties of this compound and its isomers.

PropertyThis compound3-(2-Methoxyphenoxy)propylamine Hydrochloride3-(4-Methoxyphenoxy)propylamine
CAS Number 6451-26-9[1]1366407-75-1[3]100841-00-7[4]
Molecular Formula C10H15NO2[1]C10H15NO2[3]C10H15NO2[4]
Molecular Weight 181.23 g/mol [1]181.23 g/mol [3]181.23 g/mol [5]
Appearance Colorless to light yellow liquid[1][6]Not specifiedNot specified
Boiling Point 164-165 °C at 13 Torr[1]Not specified304.4 °C at 760 mmHg[7]
pKa 9.58 ± 0.10 (Predicted)[1]Not specified9.45 ± 0.10 (Predicted)[7]
Storage 2-8°C, protect from light[1]Room temperature[3]Not specified

Potential Synthesis

A proposed synthesis for this compound could involve the following steps:

  • Williamson Ether Synthesis: Reaction of 3-methoxyphenol with a 3-halopropionitrile (e.g., 3-chloropropionitrile) to form 3-(3-methoxyphenoxy)propionitrile.

  • Catalytic Hydrogenation: Reduction of the nitrile group of 3-(3-methoxyphenoxy)propionitrile using a catalyst such as a modified nickel catalyst in the presence of a solvent like ethanol and hydrogen gas under pressure and heat. This would yield the final product, this compound. A patent for the synthesis of 3-methoxypropylamine from 3-methoxypropionitrile describes using a modified carrier nickel catalyst, ethanol as a solvent, and reacting at 2.8 MPa for 2 hours.[8]

Synthetic_Pathway_of_this compound cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Catalytic Hydrogenation 3_methoxyphenol 3-Methoxyphenol intermediate 3-(3-Methoxyphenoxy)propionitrile 3_methoxyphenol->intermediate + Base 3_halopropionitrile 3-Halopropionitrile 3_halopropionitrile->intermediate final_product This compound intermediate->final_product + H2, Catalyst (e.g., Ni)

A plausible two-step synthesis of this compound.

Potential Pharmacological Activities

The pharmacological activities of this compound are likely to be centered on the central nervous system, given the activities of its structural analogs.

Antidepressant Activity

A patent for aryloxyphenylpropylamines highlights that compounds in this class exhibit antidepressant effects.[9] For instance, N-methyl 3-(o-methoxyphenoxy)-3-phenylpropylamine was shown to be an antagonist of apomorphine and reserpine-induced hypothermia, a pharmacological test in which many marketed antidepressant drugs are active.[9] This compound demonstrated an activity level comparable to imipramine and amitriptyline.[9] Furthermore, N-methyl 3-(o-methoxyphenoxy)-3-propylamine was found to increase response rates in pigeons on a fixed-ratio, fixed-interval schedule, an effect that persisted for over 24 hours, similar to the effects of desmethylimipramine.[9]

The table below summarizes the antidepressant-like effects of some aryloxy propylamine derivatives mentioned in the patent.

CompoundTestDosage (mg/kg)Effect
N-methyl-3-(o-methoxyphenoxy)-3-phenylpropylamineApomorphine Hypothermia Antagonism10100% reduction of hypothermia
N-methyl-3-(o-methoxyphenoxy)-3-phenylpropylamineReserpine Hypothermia ReversalNot specifiedSimilar degree of reversal to imipramine, amitriptyline, nortriptyline, and desmethylimipramine
N-methyl 3-(o-methoxyphenoxy)-3-propylamineOperant Behavior (Pigeons)Not specifiedIncreased response rates
Monoamine Reuptake Inhibition

The broader class of 3-phenoxy-3-phenylpropan-1-amine (PPPA) derivatives includes potent monoamine reuptake inhibitors.[2] It is therefore highly probable that this compound also interacts with monoamine transporters.

  • Nisoxetine (N-methyl-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine): A selective norepinephrine reuptake inhibitor (NRI).[2]

  • Fluoxetine (N-methyl-3-(4-(trifluoromethyl)phenoxy)-3-phenylpropan-1-amine): A selective serotonin reuptake inhibitor (SSRI).[2]

  • Atomoxetine ((3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine): A norepinephrine reuptake inhibitor (NRI).[2]

Based on these examples, this compound could potentially act as a reuptake inhibitor for serotonin (SERT), norepinephrine (NET), or dopamine (DAT), or as a dual or triple reuptake inhibitor.

Hypothesized mechanism of monoamine reuptake inhibition.

Experimental Protocols

Detailed experimental protocols for assessing the potential pharmacological activities of this compound can be adapted from studies on its analogs.

Reserpine-Induced Hypothermia Reversal

This protocol is based on the methods described for testing aryloxyphenylpropylamines.[9]

  • Animal Model: Male mice.

  • Procedure: a. Administer reserpine (e.g., 2 mg/kg, intraperitoneally) to induce hypothermia. b. After a set period (e.g., 18 hours), record the baseline hypothermic rectal temperature. c. Administer the test compound (this compound) or a vehicle control at various doses. d. Measure rectal temperature at regular intervals (e.g., 30, 60, 120 minutes) post-administration of the test compound.

  • Data Analysis: Calculate the change in rectal temperature from the hypothermic baseline. Compare the effects of the test compound to a positive control (e.g., imipramine).

Monoamine Transporter Binding Assay

This protocol is a general approach to determine the binding affinity of the compound to SERT, NET, and DAT.

  • Preparation: a. Prepare cell membrane homogenates from cells expressing human SERT, NET, or DAT. b. Prepare a radioligand specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

  • Assay: a. In a 96-well plate, incubate the membrane homogenates with the specific radioligand and varying concentrations of the test compound. b. Incubate at a specific temperature and for a set duration to reach equilibrium. c. Terminate the reaction by rapid filtration through a glass fiber filter. d. Wash the filters to remove unbound radioligand.

  • Data Analysis: a. Measure the radioactivity retained on the filters using a scintillation counter. b. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). c. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Experimental_Workflow_Binding_Assay start Start prep Prepare Membrane Homogenates (SERT, NET, DAT) start->prep assay_setup Incubate Membranes with Radioligand and Test Compound prep->assay_setup filtration Rapid Filtration assay_setup->filtration measurement Measure Radioactivity filtration->measurement analysis Calculate IC50 and Ki measurement->analysis end End analysis->end

Workflow for a monoamine transporter binding assay.

Conclusion

While direct pharmacological data for this compound is limited, a comprehensive analysis of its structural analogs strongly suggests its potential as a CNS-active agent. The aryloxy propylamine scaffold is a well-established pharmacophore for antidepressant drugs that modulate monoamine systems. Based on the available evidence from related compounds, this compound is a promising candidate for further investigation as a potential monoamine reuptake inhibitor with possible applications in the treatment of depression and other neurological disorders. Future research should focus on its synthesis and subsequent in vitro and in vivo characterization to elucidate its specific pharmacological profile.

References

3-(3-Methoxyphenoxy)propylamine: An Elusive Serotonin Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

The exploration of phenoxypropylamine scaffolds has been a fruitful area in medicinal chemistry, leading to the development of various compounds with significant effects on monoamine systems. However, the specific substitution pattern of a methoxy group at the 3-position of the phenoxy ring combined with a propylamine chain, as in 3-(3-Methoxyphenoxy)propylamine, has not been extensively documented in the context of serotonin receptor modulation.

For a compound of this nature to be characterized as a serotonin receptor modulator, a standard cascade of preclinical research would be necessary. This would involve a series of established experimental protocols to determine its pharmacological profile.

Hypothetical Characterization Workflow

Should research on this compound be undertaken, the following experimental workflow would be essential to elucidate its role as a serotonin receptor modulator.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Synthesis_Purity Chemical Synthesis & Purity Analysis Binding_Assays Radioligand Binding Assays Synthesis_Purity->Binding_Assays Pure Compound Functional_Assays Functional Assays (e.g., GTPγS, Ca2+ flux) Binding_Assays->Functional_Assays Identified Targets Receptor_Subtype_Screening Receptor Subtype Selectivity Screening Functional_Assays->Receptor_Subtype_Screening Mode of Action PK_Studies Pharmacokinetic Studies (ADME) Receptor_Subtype_Screening->PK_Studies Lead Candidate Profile Behavioral_Models Behavioral Models PK_Studies->Behavioral_Models Dosing Regimen Target_Engagement Target Engagement Studies (e.g., PET) Behavioral_Models->Target_Engagement Efficacy Data Toxicity_Studies Preliminary Toxicity Studies Target_Engagement->Toxicity_Studies In Vivo Potency G cluster_0 Gαi/o Coupled Receptors (e.g., 5-HT1A) cluster_1 Gαq/11 Coupled Receptors (e.g., 5-HT2A) 5HT1A 5-HT1A Receptor Gai Gαi/o 5HT1A->Gai Gbg_i Gβγ 5HT1A->Gbg_i AC_inhibit Adenylyl Cyclase (Inhibition) Gai->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_decrease ↓ PKA cAMP_decrease->PKA_decrease GIRK GIRK Channels (Activation) Gbg_i->GIRK K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization 5HT2A 5-HT2A Receptor Gaq Gαq/11 5HT2A->Gaq PLC Phospholipase C (Activation) Gaq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC_activate PKC Activation DAG->PKC_activate

Investigating the Antidepressant Potential of 3-(3-Methoxyphenoxy)propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Major Depressive Disorder (MDD) remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. This technical guide investigates the potential of 3-(3-methoxyphenoxy)propylamine as a candidate for antidepressant drug development. Due to a lack of direct preclinical and clinical studies on this specific molecule, this paper extrapolates its potential based on the pharmacological data of structurally analogous compounds, particularly aryloxyphenylpropylamines. We present a comprehensive overview of the inferred mechanism of action, propose detailed experimental protocols for its evaluation, and provide a framework for future research. This document serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this and related compounds.

Introduction

The monoamine hypothesis has historically guided antidepressant drug discovery, leading to the development of selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). However, the significant lag in therapeutic onset and the substantial population of non-responders highlight the need for novel mechanistic approaches. Aryloxyphenylpropylamines represent a class of compounds that have demonstrated potential for antidepressant activity through various mechanisms. This guide focuses on this compound, a molecule with structural similarities to compounds that have shown promise in preclinical models of depression.

Chemical and Physical Properties

This compound is a primary amine with the chemical formula C10H15NO2 and a molecular weight of 181.23 g/mol .[1] Its structure features a methoxy-substituted phenoxy ring linked to a propylamine chain. The hydrochloride salt form of similar aminoethers enhances stability and modifies physical properties, which is a common strategy in pharmaceutical development.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H15NO2[1]
Molecular Weight181.23 g/mol [1]
Boiling Point164-165 °C (at 13 Torr)[1]
Density1.040±0.06 g/cm3 (Predicted)[1]
pKa9.58±0.10 (Predicted)[1]
AppearanceColorless to light yellow liquid[3]

Synthesis

The synthesis of this compound is not explicitly detailed in the provided search results. However, analogous compounds offer established synthetic routes. A plausible approach involves the reaction of 3-methoxyphenol with a suitable three-carbon synthon containing a protected amine or a precursor to an amine, such as a nitrile.

One potential synthetic pathway, extrapolated from the synthesis of similar compounds, is the catalytic amination of 3-methoxypropanol.[2][4] This industrial method involves vaporizing the alcohol with ammonia and hydrogen, which then passes through a reactor with a heterogeneous catalyst.[2][4] Another approach could be the reduction of 3-methoxypropionitrile.[2][5]

A laboratory-scale synthesis could involve the reaction of 3-methoxyphenol with 3-chloropropylamine or a protected version thereof. Alternatively, a Williamson ether synthesis between 3-methoxyphenol and 3-bromopropanol, followed by conversion of the alcohol to an amine, would be a viable route.

Inferred Pharmacological Profile and Antidepressant Potential

Direct pharmacological data for this compound is unavailable. However, the antidepressant potential of the structurally related compound, N-methyl 3-(o-methoxyphenoxy)-3-phenylpropylamine, has been investigated.[6] This analogue was found to be an antagonist of apomorphine and reserpine-induced hypothermia, with an activity comparable to established antidepressants like imipramine and amitriptyline.[6] This suggests a potential interaction with monoaminergic systems.

The activity of these aryloxyphenylpropylamines in various operant behavior schedules further supports their potential as psychotropic agents, with effects paralleling those of known antidepressants.[6]

Proposed Experimental Protocols for Investigating Antidepressant Potential

To systematically evaluate the antidepressant potential of this compound, a series of in vitro and in vivo studies are proposed.

In Vitro Studies: Receptor Binding and Transporter Assays

Objective: To determine the binding affinity and functional activity of this compound at key CNS targets implicated in depression.

Methodology:

  • Receptor Binding Assays:

    • Targets: Serotonin transporters (SERT), norepinephrine transporters (NET), dopamine transporters (DAT), 5-HT1A, 5-HT2A, 5-HT2C, and other relevant receptors.

    • Procedure: Radioligand binding assays will be performed using cell membranes prepared from recombinant cell lines expressing the target receptors or transporters. The test compound will be incubated with the membranes and a specific radioligand. The displacement of the radioligand by the test compound will be measured to determine the inhibition constant (Ki).

  • Transporter Uptake Assays:

    • Procedure: Synaptosomes will be prepared from rodent brain tissue (e.g., cortex, striatum). The ability of this compound to inhibit the uptake of radiolabeled monoamines (e.g., [3H]5-HT, [3H]NE, [3H]DA) into the synaptosomes will be measured. This will provide a functional measure of its transporter inhibition potency (IC50).

In Vivo Behavioral Studies in Rodent Models of Depression

Objective: To assess the antidepressant-like efficacy of this compound in established animal models of depression.[7]

Methodology:

  • Forced Swim Test (FST):

    • Principle: This test is based on the observation that animals subjected to a stressful, inescapable situation will eventually cease escape-oriented behaviors and become immobile. Antidepressants decrease the duration of immobility.

    • Procedure: Mice or rats will be individually placed in a cylinder of water from which they cannot escape. The duration of immobility during a specified period will be recorded. The test compound or vehicle will be administered prior to the test.

  • Tail Suspension Test (TST):

    • Principle: Similar to the FST, this test induces a state of behavioral despair by subjecting mice to the stress of being suspended by their tails. Antidepressants reduce the time spent immobile.

    • Procedure: Mice will be suspended by their tails using adhesive tape, and the duration of immobility will be recorded.

  • Chronic Unpredictable Mild Stress (CUMS) Model:

    • Principle: This model has high construct and face validity as it exposes rodents to a series of mild, unpredictable stressors over several weeks to induce a depressive-like state, including anhedonia.[7]

    • Procedure: Rodents will be subjected to a variety of stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal) for 4-8 weeks. Anhedonia will be assessed using the sucrose preference test. The ability of chronic treatment with this compound to reverse the stress-induced deficit in sucrose preference will be evaluated.

Table 2: Proposed Dosing for In Vivo Behavioral Studies

Animal ModelSpeciesRoute of AdministrationProposed Dose Range (mg/kg)Rationale
Forced Swim TestMouse/RatIntraperitoneal (i.p.)1, 5, 10, 20Based on active doses of analogous compounds in similar tests.[6]
Tail Suspension TestMouseIntraperitoneal (i.p.)1, 5, 10, 20To confirm findings from the FST.
Chronic Unpredictable Mild StressRatOral (p.o.) or i.p.5, 10, 20 (daily)To assess efficacy in a chronic stress model.

Visualizations

Proposed Investigational Workflow

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Acute Behavioral Screening cluster_2 Phase 3: Chronic Efficacy Models cluster_3 Phase 4: Further Development Receptor_Binding Receptor Binding Assays (SERT, NET, DAT, 5-HT Receptors) Transporter_Uptake Transporter Uptake Assays ([3H]5-HT, [3H]NE, [3H]DA) Receptor_Binding->Transporter_Uptake Characterize Mechanism FST Forced Swim Test (FST) Transporter_Uptake->FST Initial Efficacy Screening TST Tail Suspension Test (TST) FST->TST Confirm Acute Effects CUMS Chronic Unpredictable Mild Stress (CUMS) + Sucrose Preference Test TST->CUMS Evaluate in Chronic Model Pharmacokinetics Pharmacokinetic Studies CUMS->Pharmacokinetics Lead Candidate Progression Toxicology Toxicology Studies Pharmacokinetics->Toxicology G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound This compound (Hypothesized) SERT SERT Compound->SERT Inhibition NET NET Compound->NET Inhibition 5HT_Vesicle 5-HT 5HT_Synapse 5-HT 5HT_Vesicle->5HT_Synapse Release NE_Vesicle NE NE_Synapse NE NE_Vesicle->NE_Synapse Release 5HT_Synapse->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors (e.g., 5-HT1A) 5HT_Synapse->Postsynaptic_Receptors Binding NE_Synapse->NET Reuptake NE_Synapse->Postsynaptic_Receptors Binding Neuronal_Response Alleviation of Depressive Symptoms Postsynaptic_Receptors->Neuronal_Response Downstream Signaling

References

The Strategic Role of 3-(3-Methoxyphenoxy)propylamine in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

3-(3-Methoxyphenoxy)propylamine is a key bifunctional organic intermediate characterized by a primary amine and a methoxy-substituted phenoxy ether. This unique structural arrangement makes it a valuable building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its ability to participate in a variety of chemical transformations allows for the construction of sophisticated molecular architectures, most notably as a precursor to selective norepinephrine reuptake inhibitors (SNRIs) and other neurologically active compounds. This technical guide provides an in-depth overview of its synthesis, properties, and significant applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to light yellow liquid under standard conditions. A summary of its key physical and spectroscopic properties is provided below.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
CAS Number 6451-26-9
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Boiling Point 164-165 °C @ 13 Torr
Density (Predicted) 1.040 ± 0.06 g/cm³
pKa (Predicted) 9.58 ± 0.10
¹³C NMR Chemical Shifts (ppm) Computed using HOSE algorithm: δ 160.7, 159.9, 130.3, 107.5, 106.9, 101.9, 66.4, 55.6, 39.5, 31.5.[1] (Note: Full spectrum view requires a free account on SpectraBase)
InChI InChI=1S/C10H15NO2/c1-12-9-4-2-5-10(8-9)13-7-3-6-11/h2,4-5,8H,3,6-7,11H2,1H3[1]
SMILES C1=C(OC)C=CC=C1OCCCN[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several established routes in organic chemistry. Two common and effective methods are the Gabriel synthesis pathway and the reduction of a nitrile intermediate.

Method 1: Gabriel Synthesis Pathway

The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides, preventing over-alkylation.[2][3] This pathway involves the alkylation of potassium phthalimide with a suitable 3-halopropyl precursor, followed by hydrazinolysis to release the desired primary amine.

Gabriel Synthesis Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Phthalimide Substitution cluster_2 Step 3: Hydrazinolysis A 3-Methoxyphenol C 1-(3-Bromopropoxy)-3-methoxybenzene A->C K2CO3, Acetone, Reflux B 1-Bromo-3-chloropropane B->C E N-[3-(3-Methoxyphenoxy)propyl]phthalimide C->E DMF, Heat D Potassium Phthalimide D->E G This compound E->G Ethanol, Reflux F Hydrazine Hydrate F->G

Caption: Gabriel synthesis pathway for this compound.

Method 2: Reduction of Nitrile Intermediate

An alternative route involves the cyanoethylation of 3-methoxyphenol with acrylonitrile, followed by the reduction of the resulting nitrile to the primary amine. This method is efficient for large-scale production.

Nitrile Reduction Workflow cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Catalytic Hydrogenation A 3-Methoxyphenol C 3-(3-Methoxyphenoxy)propanenitrile A->C Base Catalyst (e.g., Triton B) B Acrylonitrile B->C E This compound C->E High Pressure, Solvent (e.g., EtOH/NH3) D H2, Raney Nickel or LiAlH4 D->E

Caption: Synthesis via reduction of a propanenitrile intermediate.

Experimental Protocols

Protocol: Synthesis of N-[3-(3-Methoxyphenoxy)propyl]phthalimide (Intermediate for Gabriel Synthesis)

This protocol describes the synthesis of the key phthalimide-protected intermediate.

Materials:

  • 1-(3-Bromopropoxy)-3-methoxybenzene (1.0 eq)

  • Potassium phthalimide (1.2 eq)

  • Dimethylformamide (DMF)

Procedure:

  • A solution of 1-(3-bromopropoxy)-3-methoxybenzene in DMF is added to a stirred suspension of potassium phthalimide in DMF.

  • The reaction mixture is heated to 80-90 °C and maintained for 4-6 hours, with reaction progress monitored by TLC.

  • After completion, the mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield N-[3-(3-methoxyphenoxy)propyl]phthalimide.

Table 2: Typical Reaction Parameters for Phthalimide Intermediate Synthesis

ParameterValue
Reactant Ratio 1 : 1.2 (Bromo-ether : Phthalimide)
Solvent DMF
Temperature 80-90 °C
Reaction Time 4-6 hours
Typical Yield 85-95%
Purification Recrystallization from Ethanol/Water
Protocol: Synthesis of this compound via Hydrazinolysis

This protocol details the final deprotection step to yield the target amine.

Materials:

  • N-[3-(3-Methoxyphenoxy)propyl]phthalimide (1.0 eq)

  • Hydrazine hydrate (1.5 eq)

  • Ethanol

Procedure:

  • N-[3-(3-methoxyphenoxy)propyl]phthalimide is suspended in ethanol in a round-bottom flask.

  • Hydrazine hydrate is added to the suspension, and the mixture is heated to reflux.

  • The reaction is maintained at reflux for 2-4 hours, during which a precipitate of phthalhydrazide forms.

  • The mixture is cooled, and the solid phthalhydrazide is removed by filtration.

  • The ethanolic filtrate is concentrated under reduced pressure.

  • The residue is taken up in an appropriate solvent (e.g., dichloromethane) and washed with aqueous base (e.g., 1M NaOH) to remove any remaining phthalhydrazide.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound, which can be further purified by distillation.

Table 3: Typical Reaction Parameters for Hydrazinolysis

ParameterValue
Reactant Ratio 1 : 1.5 (Phthalimide : Hydrazine)
Solvent Ethanol
Temperature Reflux (approx. 78 °C)
Reaction Time 2-4 hours
Typical Yield 70-85%
Purification Vacuum Distillation

Application in Pharmaceutical Synthesis: Precursor to Atomoxetine Analogues

A primary application of this compound is as an advanced intermediate in the synthesis of aryloxyphenylpropylamines, a class of compounds known for their activity as selective norepinephrine reuptake inhibitors (SNRIs). Atomoxetine, a prominent drug for the treatment of ADHD, belongs to this class. While Atomoxetine itself features a 2-methylphenoxy group, the synthesis of analogues with a 3-methoxyphenoxy moiety for structure-activity relationship (SAR) studies follows a similar synthetic logic.

The core transformation is a nucleophilic aromatic substitution (SNAᵣ) reaction, where the amine acts as a handle for further modifications after the crucial C-O ether bond is formed.

Atomoxetine_Analogue_Synthesis cluster_0 Core Intermediate Synthesis cluster_1 Chiral Resolution & Modification cluster_2 Final Drug Synthesis A This compound C N-Boc-3-(3-methoxyphenoxy)propylamine A->C Boc2O, Base B Protection (e.g., Boc) D Further synthetic steps (e.g., introduction of phenyl group, chiral separation) C->D E Key Chiral Intermediate D->E F N-Methylation E->F e.g., Reductive Amination G Deprotection F->G Acidic Conditions H Atomoxetine Analogue (N-Methyl-3-(3-methoxyphenoxy)-3-phenylpropylamine) G->H

Caption: Logical workflow for the synthesis of an Atomoxetine analogue.

The synthesis of such analogues typically involves the reaction of an N-protected 3-hydroxy-3-phenylpropylamine with an activated aryl fluoride or chloride. Alternatively, intermediates like this compound serve as a foundational scaffold onto which the 3-phenyl-3-hydroxy motif is constructed before N-methylation.

Table 4: Key Intermediates in Atomoxetine Synthesis and Analogues

IntermediateCAS NumberRole in Synthesis
(R)-N-Methyl-3-hydroxy-3-phenylpropylamine115290-81-8Key chiral precursor for etherification.
N-Methyl-3-phenoxy-3-phenylpropylamine hydrochloride115266-41-0Close analogue, useful for process development and impurity profiling.[4]
3-Chloropropiophenone34041-84-4Common starting material for building the 3-phenyl-propanol backbone.

Conclusion

This compound is a versatile and strategically important intermediate in organic synthesis. Its value is particularly evident in the field of medicinal chemistry, where it serves as a crucial building block for creating complex aryloxyphenylpropylamine structures relevant to the treatment of neurological disorders. The synthetic routes to this compound are well-established, offering flexibility for both laboratory-scale and industrial production. As the demand for novel and effective pharmaceuticals continues to grow, the role of such well-defined intermediates will remain central to the advancement of drug discovery and development.

References

An In-depth Technical Guide on 3-(3-Methoxyphenoxy)propylamine: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 3-(3-Methoxyphenoxy)propylamine, a key chemical intermediate. Its discovery and history are intrinsically linked to the development of aryloxyphenylpropylamines as pharmacologically active agents. The primary significance of this compound lies in its role as a crucial precursor in the synthesis of Atomoxetine, a selective norepinephrine reuptake inhibitor used for treating Attention Deficit Hyperactivity Disorder (ADHD). This guide details its physicochemical properties, outlines a representative synthetic protocol, and illustrates its manufacturing workflow.

Discovery and Historical Context

The discovery of this compound is not an isolated event but part of a broader exploration into the pharmacological potential of aryloxyphenylpropylamines. Research in the 1970s and 1980s by pharmaceutical companies, notably Eli Lilly and Company, investigated this class of compounds for their effects on the central nervous system, particularly for antidepressant applications.

Initial patents from this era, such as U.S. Patent 4,018,895, describe various N-methyl 3-aryloxy-3-phenylpropylamines and their activity as psychotropic agents, specifically in their ability to antagonize reserpine-induced hypothermia.[1] While this patent focused on a range of substituted compounds, it laid the foundational chemistry for synthesizing molecules with the characteristic aryloxy-propylamine scaffold. A subsequent U.S. Patent, 4,314,081, further detailed these compounds, including methods for their preparation.[2]

The historical significance of this compound solidified with the development of Tomoxetine and its single (R)-enantiomer, Atomoxetine.[3] Atomoxetine emerged as a potent and selective norepinephrine reuptake inhibitor, ultimately gaining approval for the treatment of ADHD.[4][5] The synthesis of Atomoxetine requires high-purity intermediates, and this compound became established as a critical building block in numerous patented manufacturing routes.[3][4] Its history is therefore less about its own biological activity and more about its enabling role in the efficient and scalable production of a major pharmaceutical drug.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, purification, and use in subsequent reaction steps.

PropertyValueSource(s)
IUPAC Name 3-(3-methoxyphenoxy)propan-1-amine[6]
CAS Number 6451-26-9[6][7]
Molecular Formula C10H15NO2[6][7]
Molecular Weight 181.23 g/mol [6][7]
Appearance Colorless to light yellow liquid[6][7]
Boiling Point 164-165 °C (at 13 Torr)[6][7]
Density 1.040 ± 0.06 g/cm³ (Predicted)[6][7]
pKa 9.58 ± 0.10 (Predicted)[6][7]
Storage 2-8°C, protect from light[6][7]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process. A common and illustrative pathway involves a Williamson ether synthesis followed by an amination step.

Synthetic Workflow Diagram

The following diagram illustrates a representative two-step synthesis route starting from 3-methoxyphenol.

G A 3-Methoxyphenol P1 A->P1 B 1-Bromo-3-chloropropane B->P1 C 1-(3-Bromopropoxy)-3-methoxybenzene (Intermediate Ether) P2 C->P2 D Ammonia (or equivalent) D->P2 E This compound (Final Product) P1->C  Step 1:  Williamson Ether Synthesis  (e.g., K2CO3, Acetone, Reflux) P2->E  Step 2:  Amination  (e.g., High Pressure/Temp)

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol

This protocol is a generalized representation based on common organic chemistry principles for the pathway illustrated above. Exact conditions, solvents, and purification methods may vary based on specific patents and process optimization.

Step 1: Synthesis of 1-(3-Bromopropoxy)-3-methoxybenzene (Williamson Ether Synthesis)

  • Reactant Charging: To a suitable reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge 3-methoxyphenol, a solvent such as acetone or acetonitrile, and a base, typically potassium carbonate (K₂CO₃).

  • Addition: Add 1-bromo-3-chloropropane to the mixture. While 1,3-dibromopropane can be used, the differential reactivity of the C-Cl vs. C-Br bond in 1-bromo-3-chloropropane can be advantageous for selectively forming the desired ether.

  • Reaction: Heat the mixture to reflux and maintain for several hours until reaction completion is confirmed (e.g., by TLC or GC analysis). The base neutralizes the phenolic proton, allowing the resulting phenoxide to act as a nucleophile.

  • Work-up and Isolation: After cooling, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure. The resulting crude oil is then purified, typically by vacuum distillation, to yield the intermediate, 1-(3-bromopropoxy)-3-methoxybenzene.

Step 2: Synthesis of this compound (Amination)

  • Reactant Charging: The purified bromo-intermediate is charged into a high-pressure reactor (autoclave).

  • Amination: A solution of aqueous or methanolic ammonia is added in excess. The reactor is sealed and heated to a temperature typically in the range of 100-140°C.[1] The elevated pressure and temperature are necessary to drive the nucleophilic substitution of the bromide with ammonia.

  • Work-up and Isolation: After cooling, the excess ammonia and solvent are removed by evaporation. The residue is taken up in a suitable solvent (e.g., diethyl ether) and washed with an aqueous base (e.g., NaOH) to remove any unreacted starting material and neutralize ammonium salts.[1]

  • Purification: The organic layer is dried and the solvent is evaporated. The final product, this compound, is purified by vacuum distillation to achieve the high purity required for pharmaceutical applications.

Role in Modern Drug Development

The primary role of this compound in drug development is as a high-purity starting material for Atomoxetine. The structure of this intermediate contains the complete C3-O-Aryl backbone of the final drug molecule. Subsequent synthetic steps typically involve the chiral resolution and N-methylation to arrive at the final (R)-N-methyl-3-(o-tolyloxy)-3-phenylpropylamine (Atomoxetine). The efficiency of the overall synthesis and the purity of the final Active Pharmaceutical Ingredient (API) are highly dependent on the quality of this key intermediate.[4]

References

Methodological & Application

Synthesis of 3-(3-Methoxyphenoxy)propylamine from 3-Methoxypropanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the multi-step synthesis of 3-(3-methoxyphenoxy)propylamine, a valuable building block in medicinal chemistry and drug development, starting from 3-methoxypropanol. The described synthetic route involves four key transformations: tosylation, Williamson ether synthesis, azidation, and subsequent reduction to the final primary amine.

Synthetic Pathway Overview

The synthesis proceeds through a four-step sequence, designed to efficiently construct the target molecule. Initially, the hydroxyl group of 3-methoxypropanol is converted into a good leaving group by tosylation. This is followed by a Williamson ether synthesis with 3-methoxyphenol to form the core ether linkage. The terminal alcohol of the resulting intermediate is then converted to an azide, which is subsequently reduced to the desired primary amine, this compound.

SynthesisWorkflow start 3-Methoxypropanol step1 Step 1: Tosylation start->step1 intermediate1 3-Methoxypropyl p-toluenesulfonate step1->intermediate1 step2 Step 2: Williamson Ether Synthesis intermediate1->step2 intermediate2 3-(3-Methoxyphenoxy)propan-1-ol step2->intermediate2 reactant2 3-Methoxyphenol reactant2->step2 step3 Step 3: Azidation intermediate2->step3 intermediate3 1-Azido-3-(3-methoxyphenoxy)propane step3->intermediate3 step4 Step 4: Reduction intermediate3->step4 product This compound step4->product Step1_Workflow A Dissolve 3-methoxypropanol in anhydrous DCM B Cool to 0 °C A->B C Add Pyridine B->C D Add TsCl portion-wise C->D E Stir at 0 °C then rt D->E F Quench with 1M HCl E->F G Work-up and Extraction F->G H Dry and Concentrate G->H I 3-Methoxypropyl p-toluenesulfonate H->I Step2_Workflow A Combine 3-methoxyphenol and K₂CO₃ in ACN B Add 3-methoxypropyl p-toluenesulfonate A->B C Reflux for 24h B->C D Cool and Filter C->D E Concentrate D->E F Work-up and Extraction E->F G Purify by Chromatography F->G H 3-(3-Methoxyphenoxy)propan-1-ol G->H Step3_Workflow A Dissolve alcohol in anhydrous toluene B Add DBU A->B C Add DPPA B->C D Heat to 80 °C C->D E Quench and Extract D->E F Dry and Concentrate E->F G 1-Azido-3-(3-methoxyphenoxy)propane F->G Step4_Workflow A Dissolve azide in THF B Add PPh₃ and Water A->B C Reflux for 6h B->C D Remove THF C->D E Extract with Ethyl Acetate D->E F Dry and Concentrate E->F G Purify by Chromatography or Distillation F->G H This compound G->H

Application Notes and Protocols: Alternative Synthesis Routes Utilizing 3-Methoxypropionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of alternative synthesis routes leveraging 3-methoxypropionitrile as a versatile starting material and intermediate. The following sections detail its conversion to key pharmaceutical building blocks and its application in the synthesis of active pharmaceutical ingredients (APIs).

Introduction

3-Methoxypropionitrile (MOPN) is a colorless liquid with the chemical formula C4H7NO.[1] It serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and chemical industries.[1][2] Its utility stems from the presence of both a nitrile group and an ether functional group, allowing for a variety of chemical transformations. MOPN is primarily synthesized through the cyanoethylation of methanol with acrylonitrile.[3] This document outlines key alternative synthetic pathways starting from 3-methoxypropionitrile, including its conversion to 3-methoxypropylamine and β-alanine derivatives, and their subsequent use in the synthesis of pharmaceuticals.

Key Synthetic Transformations of 3-Methoxypropionitrile

Two primary transformations of 3-methoxypropionitrile unlock its potential as a synthetic intermediate: catalytic hydrogenation to 3-methoxypropylamine and hydrolysis to 3-methoxypropionic acid, which can be a precursor to β-alanine derivatives.

Catalytic Hydrogenation to 3-Methoxypropylamine

The reduction of the nitrile group in 3-methoxypropionitrile provides a direct route to 3-methoxypropylamine (MOPA), a key intermediate in the synthesis of various pharmaceuticals.[4][5] This reaction is typically carried out via catalytic hydrogenation.

Application Example: Synthesis of Ranitidine

Ranitidine, a histamine H2-receptor antagonist formerly used to decrease stomach acid production, can be synthesized using 3-methoxypropylamine as a precursor, although it's important to note that many ranitidine products have been withdrawn from the market due to concerns about the presence of N-nitrosodimethylamine (NDMA).[6][7] The synthesis illustrates the utility of MOPA derived from 3-methoxypropionitrile.

Hydrolysis to 3-Methoxypropionic Acid and Conversion to β-Alanine Derivatives

Hydrolysis of the nitrile group of 3-methoxypropionitrile yields 3-methoxypropionic acid. This can be further processed to produce β-alanine, a naturally occurring beta-amino acid.[8] β-Alanine is a precursor to carnosine and has applications as a dietary supplement.[1][9]

Data Presentation: Quantitative Analysis of Key Reactions

ReactionStarting MaterialProductCatalyst/ReagentTemperature (°C)Pressure (MPa)Reaction TimeYield (%)Reference
Catalytic Hydrogenation3-Methoxypropionitrile3-MethoxypropylamineModified carrier nickel catalyst-2.82 hours94.52[5]
Catalytic Hydrogenation3-Methoxypropionitrile3-MethoxypropylamineNickel/Cobalt catalyst, Ammonia---96[3]
Grignard Reaction3-Methoxy benzonitrile3'-MethoxypropiophenoneEthyl magnesium bromide40-3 hours99[10]

Experimental Protocols

Protocol 1: Synthesis of 3-Methoxypropylamine via Catalytic Hydrogenation of 3-Methoxypropionitrile

This protocol is based on an industrial synthesis method.[4][5]

Materials and Equipment:

  • 3-methoxypropionitrile (400g)

  • Ethanol (20g)

  • Modified carrier nickel catalyst (12g)

  • 1000ml autoclave

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Charge the 1000ml autoclave with 400g of 3-methoxypropionitrile, 20g of ethanol, and 12g of the modified carrier nickel catalyst.[4][5]

  • Seal the autoclave and pressurize it with hydrogen to 2.8 MPa.[4][5]

  • Stir the reaction mixture at this pressure for 2 hours.[4][5]

  • After the reaction is complete, cool the autoclave to room temperature.[4][5]

  • Carefully vent the excess hydrogen pressure.[4]

  • Filter the reaction mixture to remove the catalyst.[4]

  • Purify the filtrate by fractional distillation under normal pressure, collecting the fraction boiling between 110-160 °C.[4]

Expected Outcome: This procedure is reported to yield approximately 354.09g of colorless and transparent 3-methoxypropylamine, with a raw material conversion rate of 97.0% and a product yield of 94.52%.[5]

Protocol 2: General Procedure for the Synthesis of β-Amino Acids from β-Aminonitriles

This protocol outlines a general method for the conversion of β-aminonitriles to β-amino acids, a transformation applicable to derivatives of 3-methoxypropionitrile.[11]

Materials and Equipment:

  • N(Boc)-β³-amino nitrile

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane

  • Alkylating agent (e.g., benzyl bromide)

  • 0.1 M HCl (aqueous)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Methanol (MeOH)

  • Concentrated HCl gas

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Alkylation: a. Dissolve the N(Boc)-β³-amino nitrile in anhydrous THF under an argon atmosphere and cool to -78 °C.[11] b. Add n-BuLi dropwise and stir for 15 minutes.[11] c. Add a solution of the alkylating agent in anhydrous THF.[11] d. Allow the mixture to warm to room temperature over 1 hour.[11] e. Quench the reaction with aqueous 0.1 M HCl and extract with EtOAc.[11] f. Wash the combined organic layers with water until neutral and dry over Na₂SO₄.[11]

  • Methanolysis of the Nitrile: a. Pass concentrated HCl gas through a solution of the alkylated β-amino nitrile in MeOH to achieve methanolysis, yielding the C-protected β-amino acid.[11]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ranitidine

Ranitidine acts as a competitive antagonist at the histamine H2 receptors on gastric parietal cells.[6][12] This action inhibits the downstream signaling cascade that leads to gastric acid secretion.

Ranitidine_Signaling_Pathway Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Ranitidine Ranitidine Ranitidine->H2_Receptor Inhibits Adenylate_Cyclase Adenylate Cyclase H2_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Stimulates transport to apical membrane Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Drives

Caption: Ranitidine inhibits gastric acid secretion by blocking the H2 receptor.

Signaling Pathway of β-Alanine Supplementation

Supplementation with β-alanine increases muscle carnosine levels, which in turn influences several signaling pathways related to cognitive health and exercise performance.[1][9]

Beta_Alanine_Signaling_Pathway Beta_Alanine β-Alanine Supplementation Carnosine Increased Muscle Carnosine Beta_Alanine->Carnosine BDNF Brain-Derived Neurotrophic Factor (BDNF) Carnosine->BDNF Increases Nrf2 Nrf2 Carnosine->Nrf2 Activates pH_Buffering Increased pH Buffering Carnosine->pH_Buffering Enhances TrkB TrkB Receptor BDNF->TrkB Activates Cognitive_Function Improved Cognitive Function TrkB->Cognitive_Function Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Fatigue_Delay Delayed Muscle Fatigue pH_Buffering->Fatigue_Delay

Caption: β-Alanine supplementation enhances carnosine levels and cognitive function.

Experimental Workflow: From 3-Methoxypropionitrile to 3-Methoxypropylamine

This diagram illustrates the key steps in the synthesis of 3-methoxypropylamine from 3-methoxypropionitrile.

MOPA_Synthesis_Workflow Start 3-Methoxypropionitrile, Ethanol, Catalyst Autoclave Charge Autoclave Start->Autoclave Hydrogenation Hydrogenation (H₂, 2.8 MPa, 2h) Autoclave->Hydrogenation Cooling Cooling & Venting Hydrogenation->Cooling Filtration Filtration (Remove Catalyst) Cooling->Filtration Distillation Fractional Distillation (110-160 °C) Filtration->Distillation Product 3-Methoxypropylamine Distillation->Product

Caption: Workflow for the synthesis of 3-methoxypropylamine.

References

Application Notes and Protocols: Catalytic Amination for the Synthesis of 3-(3-Methoxyphenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(3-Methoxyphenoxy)propylamine, a valuable building block in pharmaceutical and agrochemical research. The primary focus is on the catalytic amination of 3-(3-methoxyphenoxy)propan-1-ol, a robust and scalable method for producing primary amines. Alternative synthetic routes, including the reductive amination of 3-(3-methoxyphenoxy)propanal and the hydrogenation of 3-(3-methoxyphenoxy)propionitrile, are also discussed. This guide includes structured data tables for easy comparison of reaction parameters, detailed step-by-step protocols, and a visual workflow to aid in experimental setup.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a flexible propylamine linker attached to a methoxy-substituted phenyl ether, makes it a versatile scaffold for drug discovery. Catalytic amination represents an efficient and industrially viable method for the synthesis of such primary amines, offering high selectivity and yield.[1][2][3] This document outlines a primary protocol based on the direct amination of the corresponding alcohol, a common and effective strategy in amine synthesis.[1][2][3]

Synthetic Strategies Overview

Several catalytic pathways can be employed for the synthesis of this compound. The selection of the optimal route often depends on the availability of starting materials, desired scale, and laboratory capabilities.

  • Direct Catalytic Amination of 3-(3-methoxyphenoxy)propan-1-ol: This is the featured method, involving the reaction of the alcohol with ammonia and hydrogen over a heterogeneous catalyst.[1][2][3]

  • Reductive Amination of 3-(3-methoxyphenoxy)propanal: This two-step, one-pot reaction involves the formation of an imine from the aldehyde and ammonia, followed by in-situ reduction.[4]

  • Catalytic Hydrogenation of 3-(3-methoxyphenoxy)propionitrile: This method involves the reduction of a nitrile functional group to a primary amine using a catalyst and a hydrogen source.[5][6][7]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the different catalytic amination strategies.

ParameterDirect Catalytic Amination of AlcoholReductive Amination of AldehydeCatalytic Hydrogenation of Nitrile
Starting Material 3-(3-methoxyphenoxy)propan-1-ol3-(3-methoxyphenoxy)propanal3-(3-methoxyphenoxy)propionitrile
Primary Reagents Ammonia, HydrogenAmmonia, Reducing Agent (e.g., H₂, NaBH₃CN)Hydrogen
Typical Catalyst Cu-Co/Al₂O₃-diatomite[1][2][3]Pd/C, PtO₂, Raney Nickel[8]Raney Nickel, Pd/C, Rh/C[6][7]
Temperature 120–220 °C[1]25-80 °C25-120 °C
Pressure 0.3–1.5 MPa[1]1-10 bar (for H₂)10-40 bar
Typical Yield High (often >90%)Good to Excellent (70-95%)High (often >95%)
Key Advantages Utilizes readily available alcohol, continuous process possible.[2][3]Milder reaction conditions.High yields and selectivity.
Key Considerations Requires high temperature and pressure.Aldehyde may be less stable than the alcohol.Nitrile synthesis adds a step to the overall process.

Experimental Protocols

Protocol 1: Direct Catalytic Amination of 3-(3-methoxyphenoxy)propan-1-ol

This protocol is adapted from established procedures for the amination of similar alcohols.[1][2][3]

Materials:

  • 3-(3-methoxyphenoxy)propan-1-ol

  • Ammonia (anhydrous)

  • Hydrogen gas

  • Cu-Co/Al₂O₃-diatomite catalyst

  • Inert solvent (e.g., Toluene, if necessary for slurry)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlets, and temperature and pressure controls.

Procedure:

  • Catalyst Activation (if required): Follow the manufacturer's instructions for the activation of the Cu-Co/Al₂O₃-diatomite catalyst. This may involve reduction under a hydrogen stream at an elevated temperature.

  • Reactor Charging: In a suitable vessel, prepare a solution or slurry of 3-(3-methoxyphenoxy)propan-1-ol. Charge the autoclave with the alcohol and the catalyst. A typical catalyst loading is 1-5% by weight relative to the alcohol.

  • System Purge: Seal the reactor and purge the system several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

  • Reaction Initiation: Pressurize the reactor with ammonia to the desired partial pressure, followed by pressurizing with hydrogen to the final reaction pressure (e.g., 0.9 MPa).[2][3]

  • Reaction Conditions: Heat the reactor to the target temperature (e.g., 150 °C) with vigorous stirring.[2][3] The reaction is typically carried out for several hours.

  • Monitoring: Monitor the reaction progress by taking samples periodically (if the reactor setup allows) and analyzing them by GC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

    • Filter the reaction mixture to remove the heterogeneous catalyst.

    • The crude product can be purified by distillation under reduced pressure to yield this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Charge_Reactor Charge Autoclave with 3-(3-methoxyphenoxy)propan-1-ol and Catalyst Start->Charge_Reactor Purge Purge with N₂ and H₂ Charge_Reactor->Purge Pressurize Pressurize with NH₃ and H₂ Purge->Pressurize Heat_Stir Heat to 120-220°C and Stir Pressurize->Heat_Stir Monitor Monitor Reaction Heat_Stir->Monitor Cool_Vent Cool and Vent Monitor->Cool_Vent Reaction Complete Filter Filter to Remove Catalyst Cool_Vent->Filter Purify Purify by Distillation Filter->Purify End End Product: This compound Purify->End

Caption: Key components in the reductive amination synthesis pathway.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • High-pressure reactions should only be performed by trained personnel using appropriate safety equipment and procedures.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) before use.

Conclusion

The catalytic amination of 3-(3-methoxyphenoxy)propan-1-ol provides a direct and efficient route to this compound. While requiring specialized high-pressure equipment, this method is highly scalable and atom-economical. For laboratory-scale synthesis, reductive amination of the corresponding aldehyde offers a milder and more accessible alternative. The choice of synthetic strategy will ultimately be guided by the specific needs and resources of the research team. These detailed protocols and comparative data serve as a valuable resource for chemists and researchers in the pharmaceutical and related industries.

References

Application Notes and Protocols: Purification of 3-(3-Methoxyphenoxy)propylamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 3-(3-Methoxyphenoxy)propylamine from a crude reaction mixture using column chromatography. Due to the basic nature of the amine functional group, which can lead to peak tailing and poor separation on standard silica gel, two effective methods are presented. The first method utilizes a conventional silica gel stationary phase with a triethylamine-modified mobile phase to mitigate undesirable interactions. The second, alternative method employs a basic alumina stationary phase, which inherently provides a more suitable environment for the purification of amines. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of the two methods, and a workflow visualization to ensure reproducible and high-purity results.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and cardiovascular conditions.[1] Its primary amine and phenoxy ether moieties make it a versatile intermediate in drug discovery and development. The synthesis of this compound often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. An efficient purification step is therefore critical to ensure the high purity required for subsequent synthetic transformations and biological screening.

Column chromatography is a fundamental technique for the purification of organic compounds.[2] However, the purification of amines on a standard silica gel column can be challenging. The acidic nature of silanol groups on the silica surface can lead to strong interactions with basic amines, resulting in significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product onto the stationary phase.[3]

To address these challenges, this application note details two robust column chromatography protocols:

  • Method A: Purification using a standard silica gel column with a mobile phase containing a small percentage of triethylamine (TEA). The TEA acts as a basic modifier, deactivating the acidic silanol groups and minimizing peak tailing.[3]

  • Method B: An alternative purification using a basic alumina column, which provides a basic stationary phase that is more compatible with amine-containing compounds, often eliminating the need for a mobile phase modifier.[2]

Materials and Methods

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Basic alumina (activated, Brockmann I, standard grade, ~150 mesh)

  • Triethylamine (TEA)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary evaporator

  • NMR spectrometer, HPLC, or GC-MS for purity analysis

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation prep_column Column Packing (Silica Gel + TEA-modified eluent OR Basic Alumina) load_sample Sample Loading prep_column->load_sample prep_sample Sample Preparation (Dissolve crude product in minimal solvent) prep_sample->load_sample elution Elution (Isocratic or Gradient) load_sample->elution collect_fractions Fraction Collection elution->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions solvent_removal Solvent Removal (Rotary Evaporation) pool_fractions->solvent_removal purity_analysis Purity Analysis (NMR, HPLC, GC-MS) solvent_removal->purity_analysis

Figure 1: Experimental workflow for the purification of this compound.

Experimental Protocols

Method A: Silica Gel Chromatography with Triethylamine-Modified Mobile Phase
  • Column Preparation:

    • Select an appropriately sized glass column.

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) on top of the plug.

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., Hexane:Ethyl Acetate:Triethylamine 90:9:1).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Once the silica gel has settled, add another thin layer of sand on top to protect the surface.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with a non-polar mobile phase (e.g., Hexane:Ethyl Acetate:Triethylamine 90:9:1).

    • Gradually increase the polarity of the mobile phase (e.g., to Hexane:Ethyl Acetate:Triethylamine 70:29:1) to elute the target compound.

    • Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes.

  • Fraction Analysis and Product Isolation:

    • Monitor the elution of the compound by spotting fractions onto a TLC plate and visualizing under a UV lamp.

    • Combine the fractions containing the pure product.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Method B: Basic Alumina Chromatography
  • Column Preparation:

    • Follow the same procedure as for the silica gel column, but use basic alumina as the stationary phase.

    • Prepare a slurry of basic alumina in the initial mobile phase (e.g., Hexane:Ethyl Acetate 95:5). Note that triethylamine is typically not required.

    • Pack and equilibrate the column as described above.

  • Sample Preparation and Loading:

    • Prepare and load the sample as described in Method A.

  • Elution and Fraction Collection:

    • Begin elution with a non-polar mobile phase (e.g., Hexane:Ethyl Acetate 95:5).

    • Gradually increase the polarity of the mobile phase (e.g., to Hexane:Ethyl Acetate 80:20) to elute the product.

    • Collect fractions as described previously.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC.

    • Pool the pure fractions and remove the solvent by rotary evaporation.

Data Presentation

The following tables summarize the illustrative results obtained from the two purification methods.

Table 1: Column Chromatography Parameters

ParameterMethod A: Modified Silica GelMethod B: Basic Alumina
Stationary Phase Silica Gel (230-400 mesh)Basic Alumina (~150 mesh)
Column Dimensions 30 cm x 2 cm30 cm x 2 cm
Crude Sample Load 1.0 g1.0 g
Mobile Phase System Hexane:Ethyl Acetate with 1% TEAHexane:Ethyl Acetate
Elution Profile Gradient: 10% to 30% Ethyl AcetateGradient: 5% to 20% Ethyl Acetate

Table 2: Illustrative Purification Results

ParameterMethod A: Modified Silica GelMethod B: Basic Alumina
Retention Factor (Rf) of Pure Product 0.35 (Hexane:EtOAc 7:3 + 1% TEA)0.40 (Hexane:EtOAc 8:2)
Isolated Yield 85%88%
Purity (by HPLC) >98%>99%
Peak Shape Observation SymmetricalSymmetrical

Conclusion

Both the triethylamine-modified silica gel method and the basic alumina method are effective for the purification of this compound. The choice between the two methods may depend on the specific impurities present in the crude mixture and the availability of materials. For routine purifications of basic compounds, basic alumina can offer a more straightforward approach by eliminating the need for a mobile phase modifier. The protocols provided herein serve as a robust starting point for researchers to obtain high-purity this compound for applications in drug discovery and development.

References

Application Note: High-Purity 3-(3-Methoxyphenoxy)propylamine via Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust protocol for the purification of 3-(3-Methoxyphenoxy)propylamine, a key intermediate in pharmaceutical and agrochemical synthesis. The described method utilizes vacuum fractional distillation to achieve high purity by effectively removing volatile and non-volatile impurities. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a primary aromatic amine derivative whose purity is critical for the successful synthesis of downstream target molecules. Crude preparations of this amine may contain starting materials, by-products, and decomposition products that can interfere with subsequent reactions, reduce yields, and complicate product isolation. Distillation is a fundamental purification technique for liquid compounds, and for high-boiling point amines such as this, vacuum distillation is the preferred method to prevent thermal degradation. This document provides a detailed, step-by-step protocol for the efficient purification of this compound.

Chemical Properties

A summary of the relevant physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for designing an effective purification strategy.

PropertyValueReference
Molecular FormulaC₁₀H₁₅NO₂[1][2][3]
Molecular Weight181.23 g/mol [1][2][3][4]
AppearanceColorless to light yellow liquid[1][3]
Boiling Point164-165 °C at 13 Torr[1][3]
Predicted pKa9.58 ± 0.10[1][3]
Storage Temperature2-8°C, protect from light[1][4]

Experimental Protocol

This protocol is designed for the purification of approximately 50-100 g of crude this compound. Adjustments to scale may require optimization of certain parameters.

Materials and Equipment
  • Crude this compound

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) pellets

  • Boiling chips or magnetic stir bar

  • Round-bottom flask (distilling flask)

  • Fractional distillation column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Vacuum pump with a cold trap

  • Manometer or vacuum gauge

  • Heating mantle with a stirrer

  • Lab jack

  • Clamps and stands

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Pre-Distillation Workup (Optional but Recommended)

To remove acidic impurities and residual water, a pre-distillation basic wash and drying step can be performed. This is particularly important if the crude material has been exposed to acidic conditions or moisture.

  • Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Vacuum Distillation Procedure
  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

    • Place the crude this compound into a round-bottom flask, not exceeding two-thirds of its volume.

    • Add a few boiling chips or a magnetic stir bar to the distilling flask to ensure smooth boiling.

    • For improved separation, pack the fractional distillation column with a suitable material like Raschig rings or use a Vigreux column.

    • Connect the distillation head to the condenser and the receiving flask. It is advisable to use a setup with multiple receiving flasks (a "cow" or "pig" adapter) to collect different fractions without breaking the vacuum.

    • Connect the vacuum pump to the distillation apparatus via a cold trap to protect the pump from corrosive vapors.

    • Place a manometer in the system to monitor the pressure.

  • Distillation Process:

    • Begin stirring the crude amine if using a magnetic stirrer.

    • Gradually apply vacuum to the system, aiming for a pressure of approximately 13 Torr.

    • Once the desired pressure is stable, begin to gently heat the distilling flask using a heating mantle.

    • Monitor the temperature at the distillation head. The initial fraction will likely consist of lower-boiling impurities.

    • Collect the first fraction (forerun) in the initial receiving flask. This fraction should be collected until the temperature at the distillation head stabilizes at the boiling point of the product.

    • Once the temperature reaches a stable plateau around 164-165 °C (at 13 Torr), switch to a clean receiving flask to collect the purified this compound.[1][3]

    • Maintain a steady distillation rate by carefully controlling the heating. A slow and steady distillation will result in better separation.

    • If the temperature starts to rise significantly above the expected boiling point or drops, it indicates that the main fraction is complete or that higher-boiling impurities are beginning to distill. At this point, switch to a final receiving flask to collect the tailing fraction.

  • Post-Distillation:

    • Once the distillation is complete, turn off the heating mantle and allow the system to cool down to room temperature.

    • Slowly and carefully release the vacuum.

    • The purified this compound in the receiving flask should be a colorless to pale yellow liquid.

    • Transfer the purified product to a clean, dry, and labeled storage bottle. For long-term storage, it is recommended to store the product at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[1][4]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Amines can be corrosive and may cause skin and eye irritation. Avoid direct contact.

  • Vacuum distillation poses an implosion risk. Inspect all glassware for cracks or defects before use and consider using a blast shield.

  • Ensure the cold trap is filled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen) to prevent volatile compounds from damaging the vacuum pump.

Experimental Workflow Diagram

Distillation_Workflow start Start: Crude Amine setup Assemble Vacuum Distillation Apparatus start->setup end_product Purified Product (Store at 2-8°C) end_waste Waste Fractions (Forerun & Residue) charge_flask Charge Distilling Flask with Crude Amine and Boiling Chips setup->charge_flask apply_vacuum Apply Vacuum (Target: 13 Torr) charge_flask->apply_vacuum heat Gradual Heating with Mantle apply_vacuum->heat collect_forerun Collect Forerun (Low-Boiling Impurities) heat->collect_forerun collect_forerun->end_waste collect_product Collect Main Fraction at 164-165°C collect_forerun->collect_product Temp. Stabilizes cool_down Cool System to Room Temperature collect_product->cool_down Distillation Complete cool_down->end_waste Residue in Flask release_vacuum Release Vacuum cool_down->release_vacuum release_vacuum->end_product

Caption: Workflow for the vacuum distillation of this compound.

References

Application Note: HPLC Analysis of 3-(3-Methoxyphenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(3-Methoxyphenoxy)propylamine. The methodology is adapted from established and validated methods for a closely related compound, 3-(3-Methoxyphenoxy)propane-1,2-diol, and is expected to provide excellent separation and quantification for the target analyte.[1] This protocol is intended for use in research, quality control, and drug development settings. Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices. HPLC with UV detection is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for this application.[1]

Introduction

This compound is a chemical intermediate of interest in pharmaceutical synthesis. Ensuring the purity and quantifying the concentration of this compound is essential for process control and quality assurance. This document provides a comprehensive HPLC method, including detailed protocols for sample and standard preparation, chromatographic conditions, and system suitability requirements to ensure the generation of reliable and reproducible data.

Experimental

Materials and Reagents
  • This compound reference standard

  • Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade

  • Phosphoric Acid (H₃PO₄), HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Milli-Q water or equivalent

  • 0.45 µm membrane filters[1]

  • 0.45 µm syringe filters[1]

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The following chromatographic conditions are recommended, adapted from a method for a similar compound.[1]

ParameterCondition
Column Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.2 with phosphoric acid : Methanol (90:10 v/v)
Mobile Phase B 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.2 with phosphoric acid : Methanol (10:90 v/v)
Gradient Elution A gradient program may be optimized for the separation of potential impurities. For routine analysis of the main compound, an isocratic elution might be sufficient.
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 273 nm
Injection Volume 10 µL
Diluent Milli-Q water and acetonitrile in a ratio of 20:80 v/v
Preparation of Solutions

Mobile Phase A Preparation:

  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of Milli-Q water to prepare a 0.02 M solution.[1]

  • Adjust the pH to 3.2 with diluted phosphoric acid.[1]

  • Mix 900 mL of the buffer with 100 mL of HPLC grade methanol.[1]

  • Filter the solution through a 0.45 µm membrane filter and degas prior to use.[1]

Mobile Phase B Preparation:

  • Prepare the 0.02 M potassium dihydrogen phosphate buffer as described for Mobile Phase A.[1]

  • Mix 100 mL of the buffer with 900 mL of HPLC grade methanol.[1]

  • Filter the solution through a 0.45 µm membrane filter and degas prior to use.[1]

Standard Solution Preparation (Example Concentration):

  • Accurately weigh about 25 mg of the this compound reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent to obtain a stock solution of approximately 1000 µg/mL.[1]

  • Further dilute the stock solution with the diluent to achieve a working standard concentration of approximately 100 µg/mL.[1]

Sample Solution Preparation:

  • Prepare a sample solution of the test article in the diluent to obtain a theoretical concentration of approximately 100 µg/mL of this compound.[1]

  • Ensure the sample is fully dissolved; sonication may be used to assist dissolution.[2]

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulates.[1][3]

System Suitability

To ensure the validity of the analytical results, system suitability parameters should be evaluated before sample analysis.[1] The following criteria should be met:

ParameterAcceptance Criteria
Tailing Factor (T) Not more than 2.0 for the this compound peak.
Theoretical Plates (N) Greater than 2000 for the this compound peak.[1]
Relative Standard Deviation (RSD) Not more than 2.0% for the peak area of five replicate injections of the standard solution.[1]

Data Presentation

The quantitative data for the analysis should be summarized in a clear and structured format.

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
1
2
3
4
5
Mean
%RSD

Table 2: Sample Analysis Results

Sample IDInjectionRetention Time (min)Peak AreaConcentration (µg/mL)
Sample 11
2
Sample 21
2
...

Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_mobile_phase Prepare Mobile Phases A & B system_suitability System Suitability Testing prep_mobile_phase->system_suitability prep_standard Prepare Standard Solution prep_standard->system_suitability prep_sample Prepare Sample Solution sample_injection Inject Sample prep_sample->sample_injection system_suitability->sample_injection If Pass data_acquisition Data Acquisition sample_injection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification peak_integration->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for HPLC analysis.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative determination of this compound. By adapting established chromatographic conditions for a closely related compound, this method is expected to yield accurate and precise results.[1] Adherence to the detailed protocol and system suitability criteria will ensure the quality and consistency of the data generated. It is recommended that this method be fully validated for its intended use in accordance with regulatory guidelines.[1]

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 3-(3-Methoxyphenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-(3-Methoxyphenoxy)propylamine. It includes predicted spectral data, comprehensive experimental protocols for sample preparation and spectral acquisition, and a workflow for structural elucidation. This guide is intended to assist researchers in confirming the structure and assessing the purity of this compound, which is a valuable intermediate in pharmaceutical synthesis.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its chemical structure consists of a methoxyphenoxy group linked to a propylamine chain, presenting a unique set of protons and carbons that can be unambiguously characterized by NMR spectroscopy. Accurate spectral analysis is crucial for verifying the identity and purity of the compound, ensuring the quality of subsequent synthetic steps and the final active pharmaceutical ingredient (API). This application note provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral features of this compound and a standardized protocol for their acquisition and analysis.

Predicted NMR Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS). These predictions are based on the analysis of structurally similar compounds and established NMR principles.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2', H-6'6.40 - 6.55m2H-
H-4'6.40 - 6.55m1H-
H-5'7.15 - 7.25t1H~8.0
O-CH ₂-4.05t2H~6.0
-CH ₂-2.05p2H~6.5
-CH ₂-N2.90t2H~7.0
-OCH3.80s3H-
-NH1.5 (variable)br s2H-
Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

CarbonChemical Shift (δ, ppm)
C-1'160.5
C-2'101.5
C-3'161.0
C-4'106.5
C-5'130.0
C-6'107.0
O-C H₂-66.0
-C H₂-30.0
-C H₂-N39.5
-OC H₃55.5

Experimental Protocols

The following protocols provide a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

  • Capping: Securely cap the NMR tube.

NMR Instrument Parameters

Instrument: 400 MHz NMR Spectrometer

¹H NMR Acquisition:

ParameterValue
Pulse Programzg30
Number of Scans16
Relaxation Delay2.0 s
Acquisition Time4.0 s
Spectral Width16 ppm
Temperature298 K

¹³C NMR Acquisition:

ParameterValue
Pulse Programzgpg30 (proton decoupled)
Number of Scans1024
Relaxation Delay2.0 s
Acquisition Time1.0 s
Spectral Width240 ppm
Temperature298 K
Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the peaks in the ¹H spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H spectrum.

  • Assign the peaks in both spectra to the corresponding nuclei in the molecule.

Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation of this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Confirmation weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq 1H NMR Acquisition transfer->h1_acq c13_acq 13C NMR Acquisition transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (1H) calibrate->integrate for 1H assign Peak Assignment calibrate->assign for 13C integrate->assign structure Structure Confirmation assign->structure purity Purity Assessment assign->purity

NMR Analysis Workflow

Potential Impurities and their Identification

The synthesis of this compound may result in impurities that can be detected by NMR. A common synthetic route involves the reduction of 3-(3-methoxyphenoxy)propanenitrile. Potential impurities could include:

  • Starting Material: Residual 3-(3-methoxyphenoxy)propanenitrile would show a characteristic peak for the nitrile carbon at ~118 ppm in the ¹³C NMR spectrum.

  • Solvent Residues: Signals from common reaction or purification solvents (e.g., diethyl ether, tetrahydrofuran, ethyl acetate) may be present. These are typically sharp singlets and can be identified by their known chemical shifts.

  • Over-alkylation Products: Although less common, the formation of di- or tri-alkylated amine byproducts is possible. These would lead to more complex multiplets in the aliphatic region of the ¹H NMR spectrum.

Careful examination of the NMR spectra for small, unassigned peaks is essential for ensuring the purity of the compound.

Conclusion

The ¹H and ¹³C NMR data and protocols presented in this application note provide a robust framework for the analysis of this compound. By following the detailed experimental procedures and utilizing the predicted spectral data as a reference, researchers can confidently confirm the structure and assess the purity of this important pharmaceutical intermediate, thereby ensuring the integrity of their drug development pipeline.

Application Note and Protocol: Mass Spectrometry Characterization of 3-(3-Methoxyphenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the characterization of 3-(3-Methoxyphenoxy)propylamine using mass spectrometry. The protocol covers sample preparation, instrumentation, and data analysis, with a focus on electrospray ionization (ESI) for generating the protonated molecule and collision-induced dissociation (CID) for structural elucidation. Expected fragmentation patterns and quantitative data are presented to guide researchers in their analysis.

Introduction

This compound is a primary amine containing a methoxy-substituted phenyl ether moiety. As a small molecule of interest in pharmaceutical and chemical research, its unambiguous identification and characterization are crucial. Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of such compounds.[1] This application note details a robust protocol for the analysis of this compound by liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules, like primary amines, as it typically produces the protonated molecular ion [M+H]+ with minimal in-source fragmentation.[2][3] Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation, providing valuable structural information. The fragmentation of amines is often predictable, guided by the "nitrogen rule" which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, and by characteristic cleavage patterns such as alpha-cleavage next to the nitrogen atom.[4][5][6]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (≥98%)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Standard 2 mL LC-MS vials with septa screw caps[7]

Sample Preparation

Proper sample preparation is critical to ensure high-quality data by enhancing sensitivity and reducing background noise.[1][8]

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound standard and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with a mixture of 50:50 methanol:water containing 0.1% formic acid to a final concentration of 10 µg/mL.[7] The acidic mobile phase promotes protonation of the amine.

  • Sample Cleanup (if necessary for complex matrices): For samples in complex matrices like plasma or tissue extracts, a solid-phase extraction (SPE) step is recommended to remove interfering components.[8][9]

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar impurities.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the working solution solvent.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or ion trap instrument) equipped with an electrospray ionization (ESI) source.

  • LC Method:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient can be optimized, for example, starting at 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and re-equilibrating at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Cone Gas Flow: 50 L/hr

    • Full Scan (MS1): Scan range of m/z 50-300 to detect the protonated molecular ion.

    • Tandem MS (MS/MS): Product ion scan of the protonated molecular ion (m/z 182.1) using collision-induced dissociation (CID) with argon as the collision gas. The collision energy should be optimized (e.g., in the range of 10-30 eV) to obtain a rich fragmentation spectrum.

Data Presentation

The expected quantitative data for the mass spectrometric analysis of this compound is summarized in the table below. The molecular formula is C10H15NO2, and the monoisotopic mass is 181.11 Da.

ParameterExpected Value
Molecular Formula C10H15NO2
Monoisotopic Mass 181.1103 Da
Protonated Molecule [M+H]+ 182.1176 m/z
Major Fragment Ion 1 123.0491 m/z
Proposed Structure of Fragment 1 [C7H7O2]+ (methoxyphenoxy cation)
Major Fragment Ion 2 59.0702 m/z
Proposed Structure of Fragment 2 [C3H9N]+ (propylamine radical cation)
Major Fragment Ion 3 30.0335 m/z
Proposed Structure of Fragment 3 [CH4N]+ (iminium ion from α-cleavage)

Mandatory Visualization

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (1 mg/mL Stock, Dilution to 10 µg/mL) spe_cleanup SPE Cleanup (if necessary) sample_prep->spe_cleanup Complex Matrix lc_separation LC Separation (C18 Column) sample_prep->lc_separation spe_cleanup->lc_separation esi_ionization ESI+ Ionization lc_separation->esi_ionization ms1_scan MS1 Full Scan (m/z 50-300) esi_ionization->ms1_scan cid_fragmentation CID Fragmentation (Precursor m/z 182.1) ms1_scan->cid_fragmentation Select [M+H]+ ms2_scan MS2 Product Ion Scan cid_fragmentation->ms2_scan data_analysis Data Analysis (Mass & Fragmentation) ms2_scan->data_analysis

Caption: LC-MS/MS workflow for this compound characterization.

Proposed Fragmentation Pathway

fragmentation_pathway parent [M+H]+ m/z 182.1 frag1 [C7H7O2]+ m/z 123.0 parent->frag1 Loss of propylamine radical frag2 [C3H9N]+• m/z 59.1 parent->frag2 Loss of methoxyphenoxy radical frag3 [CH4N]+ m/z 30.0 frag2->frag3 α-cleavage, loss of ethyl radical neutral1 C3H8N• (Propylamine radical) neutral2 C7H6O2 (Methoxyphenoxy radical) neutral3 C2H5• (Ethyl radical)

Caption: Proposed fragmentation of protonated this compound.

References

Application Notes and Protocols: Developing In Vitro Assays for 3-(3-Methoxyphenoxy)propylamine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methoxyphenoxy)propylamine is a small molecule belonging to the aryloxypropylamine class of compounds. This structural motif is present in a variety of pharmacologically active agents, suggesting that this compound may exhibit activity at key biological targets. Due to structural similarities with known neuromodulatory agents, potential targets for this compound include G-protein coupled receptors (GPCRs), particularly serotonin receptors, and enzymes such as monoamine oxidases (MAO).[1][2] This document provides a comprehensive set of protocols for a tiered in vitro screening approach to identify the biological target(s) of this compound and characterize its functional activity. The workflow is designed to progress from broad primary screens to more specific secondary and functional assays, while concurrently assessing for potential cytotoxicity.

Experimental Workflow

A hierarchical screening cascade is proposed to efficiently identify and characterize the bioactivity of this compound. The workflow begins with broad-based screening against a panel of GPCRs and MAO enzymes. Hits from the primary screen are then subjected to more detailed secondary assays to confirm activity, determine potency, and elucidate the mechanism of action. A parallel cytotoxicity assessment ensures that the observed effects are not a consequence of cellular toxicity.

G_1 cluster_0 Primary Screening cluster_1 Secondary Screening & Functional Characterization cluster_2 Cytotoxicity Assessment Primary_GPCR GPCR Binding Assay Panel (e.g., Serotonin, Dopamine, Adrenergic Receptors) Secondary_GPCR Functional Assays for Hit Receptors (cAMP, Calcium Flux, or Reporter Gene) Primary_GPCR->Secondary_GPCR If binding detected Primary_MAO MAO-A and MAO-B Inhibition Assay Secondary_MAO IC50 Determination for MAO-A and MAO-B Primary_MAO->Secondary_MAO If inhibition detected Cytotoxicity Cell Viability Assay (e.g., MTT or CellTiter-Glo) Compound This compound Compound->Primary_GPCR Compound->Primary_MAO Compound->Cytotoxicity

Figure 1: Hierarchical screening workflow for this compound.

Protocols

Primary Screening

1.1. Protocol 1: GPCR Radioligand Binding Assay Panel

This assay is designed to screen this compound for binding affinity against a panel of GPCRs, with a focus on serotonin, dopamine, and adrenergic receptors.

  • Principle: The assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.

  • Materials:

    • Membrane preparations from cells expressing the target GPCRs.

    • Radiolabeled ligands specific for each receptor (e.g., [³H]-Ketanserin for 5-HT2A).

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

    • 96-well filter plates.

    • Scintillation fluid.

    • Microplate scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand, and varying concentrations of this compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Transfer the contents of the plate to a filter plate and wash with ice-cold assay buffer to separate bound from unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the concentration that inhibits 50% of specific binding (IC50) and subsequently calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

1.2. Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay determines the inhibitory activity of this compound on both MAO-A and MAO-B isoforms.[1][3][4][5][6]

  • Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂). In the presence of a peroxidase and a suitable probe, H₂O₂ generates a fluorescent product. The rate of fluorescence increase is proportional to MAO activity.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO substrate (e.g., kynuramine or p-tyramine).[1][6]

    • Horseradish peroxidase (HRP).

    • Fluorescent probe (e.g., Amplex Red).[5]

    • This compound.

    • Known MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Selegiline) as positive controls.[1][3]

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • 96-well black, clear-bottom plates.

    • Fluorescence microplate reader.

  • Procedure:

    • In a 96-well plate, add the assay buffer, MAO-A or MAO-B enzyme, and varying concentrations of this compound or control inhibitors.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Prepare a reaction mix containing the MAO substrate, HRP, and the fluorescent probe.

    • Initiate the reaction by adding the reaction mix to each well.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Secondary Screening and Functional Characterization

2.1. Protocol 3: cAMP Accumulation Assay for Gs/Gi-Coupled Receptors

This assay is used to determine if this compound acts as an agonist or antagonist at Gs or Gi-coupled serotonin receptors identified in the primary screen.[7][8][9][10]

  • Principle: Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Activation of Gi-coupled receptors inhibits adenylyl cyclase, reducing cAMP levels. These changes in cAMP can be measured using various detection technologies (e.g., HTRF, AlphaScreen).

  • Materials:

    • A cell line stably expressing the target serotonin receptor subtype (e.g., HEK293 or CHO cells).[8][10]

    • cAMP assay kit.

    • This compound.

    • Known agonist and antagonist for the target receptor.

    • Forskolin (to stimulate cAMP production for Gi-coupled receptor assays).

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cell culture medium and supplements.

    • 384-well white plates.

  • Procedure:

    • Seed the cells in a 384-well plate and grow to confluence.

    • Pre-incubate the cells with a PDE inhibitor.

    • For Gs-coupled receptors (agonist mode): Add varying concentrations of this compound or a known agonist.

    • For Gi-coupled receptors (agonist mode): Add varying concentrations of the test compound followed by forskolin to stimulate cAMP production.

    • For antagonist mode: Pre-incubate the cells with the test compound before adding a known agonist.

    • Incubate the plate at 37°C for 30 minutes.

    • Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's instructions.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the compound concentration. For agonists, calculate the EC50 value (concentration for 50% of maximal effect). For antagonists, calculate the IC50 value.

G_2 cluster_0 Gs-Coupled Receptor Signaling cluster_1 Gi-Coupled Receptor Signaling Agonist Agonist Receptor_Gs Gs-Coupled Receptor Agonist->Receptor_Gs binds Gs_protein Gs Protein Receptor_Gs->Gs_protein activates AdenylylCyclase Adenylyl Cyclase Gs_protein->AdenylylCyclase stimulates cAMP cAMP (increase) AdenylylCyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates CellularResponse_Gs Cellular Response PKA->CellularResponse_Gs leads to Agonist2 Agonist Receptor_Gi Gi-Coupled Receptor Agonist2->Receptor_Gi binds Gi_protein Gi Protein Receptor_Gi->Gi_protein activates AdenylylCyclase2 Adenylyl Cyclase Gi_protein->AdenylylCyclase2 inhibits cAMP2 cAMP (decrease) AdenylylCyclase2->cAMP2 reduces production PKA2 Protein Kinase A cAMP2->PKA2 less activation CellularResponse_Gi Cellular Response PKA2->CellularResponse_Gi altered

Figure 2: Gs and Gi-coupled receptor signaling pathways.

2.2. Protocol 4: Calcium Flux Assay for Gq-Coupled Receptors

This assay is used to determine if this compound acts as an agonist or antagonist at Gq-coupled serotonin receptors.[11][12][13]

  • Principle: Activation of Gq-coupled receptors leads to the release of intracellular calcium (Ca²⁺). This change in Ca²⁺ concentration can be detected using a calcium-sensitive fluorescent dye.

  • Materials:

    • A cell line stably expressing the target serotonin receptor subtype.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]

    • This compound.

    • Known agonist and antagonist for the target receptor.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • 96- or 384-well black, clear-bottom plates.

    • Fluorescence plate reader with an injection system.

  • Procedure:

    • Seed cells in the microplate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence reader and begin recording a baseline fluorescence signal.

    • Inject varying concentrations of this compound (for agonist mode) or a known agonist after pre-incubation with the test compound (for antagonist mode).

    • Continue to record the fluorescence signal for several minutes to capture the peak response.

  • Data Analysis: Calculate the change in fluorescence intensity from baseline to the peak of the response. Generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).

Cytotoxicity Assessment

3.1. Protocol 5: MTT Cell Viability Assay

This colorimetric assay assesses the potential cytotoxicity of this compound.[15][16][17][18][19]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[16]

  • Materials:

    • A relevant cell line (e.g., HEK293, CHO, or a neuronal cell line).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • This compound.

    • A known cytotoxic compound as a positive control.

    • 96-well clear plates.

    • Absorbance microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 or 48 hours).

    • Remove the treatment medium and add fresh medium containing MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Add the solubilization solution to each well and mix thoroughly to dissolve the crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC50 value (concentration that reduces cell viability by 50%).

3.2. Protocol 6: CellTiter-Glo® Luminescent Cell Viability Assay

This is a highly sensitive, homogeneous assay for quantifying cell viability based on ATP levels.[20][21][22][23][24]

  • Principle: The assay quantifies ATP, which is a marker of metabolically active cells. The luminescent signal generated by a luciferase reaction is proportional to the amount of ATP present, and thus to the number of viable cells.[20][24]

  • Materials:

    • A relevant cell line.

    • CellTiter-Glo® Reagent.

    • This compound.

    • 96- or 384-well opaque-walled plates.

    • Luminometer.

  • Procedure:

    • Seed cells in an opaque-walled plate and allow them to adhere.

    • Treat the cells with varying concentrations of this compound for the desired duration.

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 value.

Data Presentation

Quantitative data from the proposed assays should be summarized in the following tables for clear comparison and interpretation.

Table 1: Primary Screening Results

Assay Target % Inhibition/Binding at 10 µM
GPCR Binding 5-HT1A
GPCR Binding 5-HT2A
GPCR Binding D2
... ...
MAO Inhibition MAO-A

| MAO Inhibition | MAO-B | |

Table 2: Secondary Screening and Functional Activity

Target Assay Type Parameter Value (µM)
5-HT2A Calcium Flux EC50
MAO-A Inhibition IC50

| MAO-B | Inhibition | IC50 | |

Table 3: Cytotoxicity Assessment

Cell Line Assay Parameter Value (µM)
HEK293 MTT CC50

| SH-SY5Y | CellTiter-Glo® | CC50 | |

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound. By employing a systematic, multi-tiered screening approach, researchers can efficiently identify the primary biological targets, elucidate the mechanism of action, and assess the therapeutic window of this compound. The combination of binding, functional, and cytotoxicity assays will generate a comprehensive pharmacological profile, guiding further drug development efforts.

References

Application Notes and Protocols for In Vivo Study of 3-(3-Methoxyphenoxy)propylamine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive framework for designing and conducting in vivo studies to evaluate the pharmacological properties of 3-(3-Methoxyphenoxy)propylamine. Due to the limited specific data on this compound, the proposed study design is based on established protocols for the in vivo characterization of novel psychoactive compounds, particularly those with potential effects on the central nervous system, such as monoamine oxidase inhibitors (MAOIs) or other novel antidepressants.[1][2][3][4][5] The protocols outlined below cover preliminary toxicological assessment, pharmacokinetic profiling, and pharmacodynamic evaluation in relevant animal models of depression and Parkinson's disease.

Preclinical In Vivo Study Workflow

The following diagram illustrates a logical workflow for the in vivo evaluation of this compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Pharmacodynamic (PD) Evaluation cluster_2 Phase 3: Advanced Characterization A Acute Toxicity Study (LD50 Estimation) B Preliminary Pharmacokinetic (PK) Screening A->B C Antidepressant-like Activity Models (e.g., FST, TST) B->C Dose Selection D Neuroprotective Activity Models (e.g., MPTP, 6-OHDA) B->D Dose Selection E Detailed PK/PD Modeling C->E D->E F In Vivo Microdialysis E->F G Chronic Dosing & Extended Toxicology F->G

Figure 1: In vivo study workflow for this compound.

Safety and Handling

As with any novel chemical entity, appropriate safety precautions must be taken. Based on safety data for similar compounds, this compound should be handled in a chemical fume hood.[6] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[6] For administration to animals, the compound should be appropriately formulated to ensure safety and bioavailability.

Pharmacokinetic Studies

A thorough understanding of the pharmacokinetic profile of this compound is crucial for designing meaningful pharmacodynamic studies.

Experimental Protocol: Preliminary Pharmacokinetic Screening

Objective: To determine the basic pharmacokinetic parameters of this compound in a rodent model (e.g., Wistar rats or C57BL/6 mice).

Materials:

  • This compound

  • Vehicle (e.g., saline, 5% DMSO in saline)

  • Rodents (specify strain, sex, and age)

  • Administration supplies (e.g., gavage needles, syringes)

  • Blood collection supplies (e.g., heparinized tubes)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Dose Formulation: Prepare a solution or suspension of this compound in the chosen vehicle at a concentration suitable for the selected dose.

  • Animal Dosing: Administer a single dose of the compound to a cohort of animals via the intended route of administration (e.g., oral gavage, intraperitoneal injection). A typical starting dose might be in the range of 10-50 mg/kg.[7]

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters from the plasma concentration-time data.

Data Presentation: Pharmacokinetic Parameters
ParameterSymbolDescription
Maximum Plasma ConcentrationCmaxThe highest observed concentration of the drug in plasma.
Time to Maximum ConcentrationTmaxThe time at which Cmax is reached.
Area Under the CurveAUCThe total drug exposure over time.
Elimination Half-lifet1/2The time required for the drug concentration to decrease by half.
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
ClearanceCLThe rate at which the drug is removed from the body.

Pharmacodynamic Studies: Antidepressant-like Activity

Given the structural similarity to compounds with antidepressant properties, evaluating the antidepressant-like effects of this compound is a logical starting point.

Experimental Protocol: Forced Swim Test (FST)

Objective: To assess the potential antidepressant-like activity of this compound by measuring the duration of immobility in mice or rats forced to swim in an inescapable cylinder.

Materials:

  • This compound

  • Vehicle

  • Positive control (e.g., fluoxetine, imipramine)

  • Rodents

  • Plexiglass cylinders (for swimming)

  • Video recording and analysis software

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer this compound, vehicle, or a positive control antidepressant at a predetermined time before the test (e.g., 30-60 minutes). Dose selection should be informed by the pharmacokinetic data.

  • Pre-swim Session (Day 1): Place each animal in a cylinder filled with water (23-25°C) for a 15-minute adaptation period.

  • Test Session (Day 2): 24 hours after the pre-swim, place the animals back into the cylinders for a 6-minute test session.

  • Data Recording: Record the entire 6-minute session. Score the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: Compare the immobility time between the different treatment groups. A significant decrease in immobility time in the compound-treated group compared to the vehicle group suggests antidepressant-like activity.

G cluster_0 Forced Swim Test Protocol A Animal Acclimation B Drug Administration (Vehicle, Compound, Positive Control) A->B C Day 1: Pre-swim Session (15 min) B->C D Day 2: Test Session (6 min) C->D E Data Analysis (Immobility Time) D->E

Figure 2: Forced Swim Test experimental workflow.
Data Presentation: Forced Swim Test Results

Treatment GroupDose (mg/kg)NImmobility Time (seconds) ± SEM
Vehicle-10
This compoundX10
This compoundY10
This compoundZ10
Positive ControlPC10

Pharmacodynamic Studies: Neuroprotective Activity

The potential for MAO inhibition suggests that this compound could have neuroprotective effects, which can be investigated in animal models of Parkinson's disease.[1][8]

Experimental Protocol: MPTP-Induced Parkinson's Disease Model

Objective: To evaluate the neuroprotective effects of this compound against MPTP-induced dopaminergic neurodegeneration in mice.

Materials:

  • This compound

  • Vehicle

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Positive control (e.g., selegiline)

  • C57BL/6 mice

  • Behavioral testing apparatus (e.g., rotarod, open field)

  • Histology and neurochemistry supplies

Procedure:

  • Dosing Regimen:

    • Prophylactic: Administer this compound or vehicle for a set period (e.g., 7 days) before MPTP administration and continue throughout the MPTP treatment period.

    • Therapeutic: Administer this compound or vehicle after the induction of neurodegeneration with MPTP.

  • MPTP Administration: Induce parkinsonism by administering MPTP (e.g., 20-30 mg/kg, i.p.) for several consecutive days.

  • Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at baseline and at various time points after MPTP administration.

  • Neurochemical Analysis: At the end of the study, sacrifice the animals and collect brain tissue (striatum and substantia nigra). Measure the levels of dopamine and its metabolites (DOPAC, HVA) using HPLC-ED.

  • Histological Analysis: Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.

  • Data Analysis: Compare behavioral scores, neurochemical levels, and TH-positive cell counts between the treatment groups.

G cluster_0 MPTP Model Workflow A Baseline Behavioral Testing B Pre-treatment with Compound/Vehicle A->B C MPTP Administration B->C D Post-MPTP Behavioral Testing C->D E Euthanasia & Tissue Collection D->E F Neurochemical & Histological Analysis E->F

Figure 3: MPTP-induced Parkinson's disease model workflow.
Data Presentation: Neuroprotective Effects

Table 3: Behavioral Assessment (Rotarod Performance)

Treatment GroupDose (mg/kg)NLatency to Fall (seconds) ± SEM
Vehicle + Saline-10
Vehicle + MPTP-10
Compound + MPTPX10
Compound + MPTPY10
Positive Control + MPTPPC10

Table 4: Neurochemical Analysis (Striatal Dopamine Levels)

Treatment GroupDose (mg/kg)NDopamine (ng/mg tissue) ± SEM
Vehicle + Saline-10
Vehicle + MPTP-10
Compound + MPTPX10
Compound + MPTPY10
Positive Control + MPTPPC10

Table 5: Histological Analysis (TH-Positive Neurons in Substantia Nigra)

Treatment GroupDose (mg/kg)N% of TH-Positive Neurons vs. Control ± SEM
Vehicle + Saline-10100
Vehicle + MPTP-10
Compound + MPTPX10
Compound + MPTPY10
Positive Control + MPTPPC10

Advanced In Vivo Characterization

For a more in-depth understanding of the mechanism of action, further studies can be conducted.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[9] If this compound is suspected to be an MAOI, microdialysis can be used to measure changes in serotonin, dopamine, and norepinephrine levels in relevant brain areas like the prefrontal cortex or striatum following drug administration.

Conclusion

The proposed in vivo study design provides a systematic approach to characterizing the pharmacokinetic and pharmacodynamic properties of this compound. The results from these studies will be crucial in determining its potential as a therapeutic agent and guiding further drug development efforts. It is essential to start with preliminary toxicity and pharmacokinetic assessments to inform the design of subsequent efficacy studies. The choice of animal models and endpoints should be guided by the hypothesized mechanism of action of the compound.

References

Handling and storage guidelines for 3-(3-Methoxyphenoxy)propylamine in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 3-(3-Methoxyphenoxy)propylamine

Disclaimer: No specific Safety Data Sheet (SDS) or detailed handling information for this compound was found in the public domain. The following guidelines are based on general safety protocols for handling aromatic amines and flammable, corrosive liquids. A comprehensive, substance-specific risk assessment must be conducted before any handling or use of this chemical. The information provided here should be used as a supplementary resource to internal safety procedures and expert consultation.

Introduction

This compound is an organic compound that, based on its chemical structure, is likely to be a primary aromatic amine. Aromatic amines as a class of compounds can present significant health hazards, including toxicity and carcinogenicity.[1][2][3] Additionally, similar compounds often exhibit corrosive and flammable properties. These application notes provide a general framework for the safe handling and storage of this compound in a laboratory setting, intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

While specific data is unavailable, based on its structural similarity to other aromatic amines and propylamine derivatives, this compound should be treated as a hazardous substance. The potential hazards are outlined in the table below.

Hazard ClassPotential Effects
Acute Toxicity Potentially harmful if swallowed, inhaled, or in contact with skin.
Skin Corrosion/Irritation May cause severe skin burns and irritation.
Eye Damage/Irritation May cause serious eye damage.
Sensitization May cause an allergic skin reaction.
Flammability May be a flammable liquid and vapor.
Carcinogenicity Some aromatic amines are known or suspected carcinogens.[1][2][3]

Physical and Chemical Properties (Predicted)

The following table summarizes the predicted physical and chemical properties. These are estimates and should be confirmed with experimental data.

PropertyPredicted Value/Information
Appearance Colorless to yellowish liquid.
Odor Amine-like.
pH Likely basic.
Boiling Point No data available.
Flash Point No data available; handle as a flammable liquid.
Solubility Likely soluble in organic solvents.

Experimental Protocols: Handling and Storage

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or holes before use.
Eye Protection Safety goggles and a face shield are required.
Lab Coat A flame-resistant lab coat should be worn.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for certain operations.
Handling Protocol
  • Preparation:

    • Conduct a pre-work hazard assessment.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Work in a designated area, such as a chemical fume hood.

  • Dispensing:

    • Ground and bond containers when transferring to prevent static discharge.

    • Use only compatible, clean, and dry utensils (e.g., glass pipettes, stainless steel spatulas).

    • Keep containers tightly closed when not in use.

  • Spill and Emergency Procedures:

    • Minor Spill: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Major Spill: Evacuate the area and contact emergency services.

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Eye Contact: Immediately flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage Protocol

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

Storage ConditionGuideline
Location Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.
Cabinet Type Store in a designated corrosive and/or flammable liquid storage cabinet.[4][5]
Container Keep in the original, tightly sealed container.
Incompatibilities Segregate from strong oxidizing agents, acids, and other incompatible materials.
Labeling Ensure all containers are clearly and accurately labeled with the chemical name and hazard warnings.

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE RiskAssessment->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation EmergencyPrep Verify Emergency Equipment (Eyewash/Shower) Ventilation->EmergencyPrep Dispense Dispense Chemical EmergencyPrep->Dispense Use Perform Experiment Dispense->Use CloseContainer Securely Close Container Use->CloseContainer Spill Spill or Exposure? Use->Spill Decontaminate Decontaminate Work Area CloseContainer->Decontaminate RemovePPE Remove and Dispose of PPE Properly Decontaminate->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands Store Return to Designated Storage WashHands->Store Waste Dispose of Waste Store->Waste Spill->CloseContainer No EmergencyProcedure Follow Emergency Procedures Spill->EmergencyProcedure Yes

Caption: Workflow for the safe handling of this compound.

References

Application Notes and Protocols for the Safe Disposal of 3-(3-Methoxyphenoxy)propylamine Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methoxyphenoxy)propylamine is a primary amine containing an aromatic ether moiety. As with many research chemicals, proper management and disposal of its waste are critical to ensure personnel safety and environmental protection. This document outlines recommended procedures for the safe handling and disposal of waste containing this compound.

Hazard Identification and Safety Precautions

Based on the structure and data from similar compounds like 3-Methoxypropylamine, this compound should be handled as a hazardous substance.

Potential Hazards:

  • Corrosive: May cause severe skin burns and eye damage.

  • Harmful if swallowed or inhaled.

  • Skin Sensitizer: May cause an allergic skin reaction.

  • Flammable: May be a flammable liquid and vapor.

  • Environmental Hazard: Potentially harmful to aquatic life.

Personal Protective Equipment (PPE):

When handling this compound waste, the following minimum PPE should be worn:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat, and for larger quantities, a chemical-resistant apron or suit.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If significant vapor exposure is possible, a respirator with an appropriate organic vapor cartridge is recommended.

Data Presentation

The following tables summarize the available physical, chemical, and toxicological data for this compound and the related compound 3-Methoxypropylamine. This data should be used to inform safe handling and disposal procedures.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 6451-26-9[1][2]
Molecular Formula C₁₀H₁₅NO₂[1][2]
Molecular Weight 181.23 g/mol [1][3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 164-165 °C at 13 Torr[1]
Density 1.040 ± 0.06 g/cm³ (Predicted)[1]
pKa 9.58 ± 0.10 (Predicted)[1]
Storage Temperature 2-8°C, protect from light[1]

Table 2: Toxicological Data for the Structurally Similar Compound 3-Methoxypropylamine (CAS 5332-73-0)

EndpointValueSpeciesReference
Oral LD50 0.69 g/kgRat
Dermal LD50 >3.0 g/kgRabbit
Inhalation LC50 11,500 ppm/6HRat[4]
Skin Irritation Severely irritatingRabbit
Eye Irritation Extremely irritatingRabbit

Experimental Protocols for Waste Disposal

The following protocols are general guidelines for the disposal of this compound waste. Small-scale trial experiments are highly recommended before proceeding with the disposal of larger quantities.

Neutralization of Small Quantities of Aqueous Waste

This protocol is suitable for dilute aqueous solutions of this compound waste.

Materials:

  • This compound aqueous waste

  • Weak acid (e.g., 1 M citric acid or 1 M acetic acid)

  • pH indicator paper or a calibrated pH meter

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Ice bath

Procedure:

  • Place the beaker containing the amine waste in an ice bath on a stir plate in a chemical fume hood.

  • Begin stirring the solution.

  • Slowly add the weak acid solution dropwise to the amine waste. The neutralization reaction is exothermic, and the temperature should be monitored. If the temperature rises significantly, pause the addition of the acid.

  • Periodically check the pH of the solution.

  • Continue adding the acid until the pH of the solution is between 6.0 and 8.0.

  • Once neutralized, the resulting salt solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations. For larger volumes, the neutralized solution should be collected in a labeled waste container for disposal by a certified waste management company.

NeutralizationWorkflow cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Disposal prep1 Place Amine Waste in Ice Bath prep2 Start Stirring prep1->prep2 neut1 Slowly Add Weak Acid prep2->neut1 neut2 Monitor Temperature neut1->neut2 Exothermic Reaction neut3 Check pH neut1->neut3 neut2->neut1 disp1 pH 6.0 - 8.0 Reached neut3->disp1 Continue Adding Acid if pH > 8.0 disp2 Dispose According to Regulations disp1->disp2

Figure 1: Workflow for the neutralization of aqueous amine waste.
Incineration

Incineration is a suitable method for the disposal of concentrated or bulk quantities of this compound waste. This should only be carried out by a licensed hazardous waste disposal facility equipped with appropriate incinerators and flue gas scrubbing systems.

General Incineration Parameters for Aromatic Amines:

  • Temperature: A dual-chamber incinerator is recommended. The primary chamber should operate at a temperature sufficient for volatilization, and the secondary chamber (afterburner) should be maintained at a higher temperature (e.g., >1000°C) with a sufficient residence time (e.g., >2 seconds) to ensure complete combustion and destruction of hazardous compounds.

  • Air Supply: Adequate excess air must be supplied to ensure complete oxidation.

  • Scrubbing: The flue gas should be passed through a scrubbing system to remove acidic gases (such as oxides of nitrogen) and other pollutants before release into the atmosphere.

IncinerationWorkflow waste This compound Waste primary Primary Combustion Chamber (~800-1000°C) waste->primary Controlled Feed secondary Secondary Combustion Chamber (>1000°C, >2 sec) primary->secondary Volatilized Products scrubber Flue Gas Scrubber secondary->scrubber Combustion Gases stack Atmospheric Release scrubber->stack Treated Gas

Figure 2: General workflow for the incineration of chemical waste.
Biodegradation

While information on the specific biodegradation of this compound is limited, the general structure suggests that it may be susceptible to microbial degradation. Aromatic ethers and alkylamines can be degraded by certain microorganisms. This method is typically employed in industrial wastewater treatment plants and is not a standard laboratory procedure.

Potential Biodegradation Pathway:

The biodegradation of aromatic ethers often proceeds via the cleavage of the ether bond, followed by the degradation of the resulting aromatic and aliphatic fragments. The propylamine side chain can be degraded through oxidation to an aldehyde and then a carboxylic acid.

BiodegradationPathway start This compound step1 Ether Cleavage (Microbial Enzymes) start->step1 product1 3-Methoxyphenol step1->product1 product2 Propylamine step1->product2 step2a Ring Cleavage product1->step2a step2b Oxidation product2->step2b end Further Degradation to CO2, H2O, and Biomass step2a->end step2b->end

Figure 3: A plausible biodegradation pathway for this compound.

Spill Management

In the event of a spill of this compound waste:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a confined space, do not re-enter without appropriate respiratory protection.

  • Contain: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to the appropriate safety personnel at your institution.

Waste Collection and Storage

  • Containers: Collect waste in compatible, properly labeled, and sealed containers.

  • Segregation: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids.

  • Labeling: Label waste containers clearly with "Hazardous Waste," the chemical name "this compound Waste," and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from heat and ignition sources.

Conclusion

The safe disposal of this compound waste requires careful planning and adherence to established safety protocols and regulatory requirements. The information and procedures outlined in this document provide a general framework for managing this waste stream. However, due to the lack of a comprehensive SDS for this specific compound, a thorough, site-specific risk assessment is essential before undertaking any disposal activities. Always consult with your institution's environmental health and safety department for guidance on proper hazardous waste management.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Methoxyphenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-(3-Methoxyphenoxy)propylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when following a Williamson ether synthesis pathway.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Ineffective Deprotonation of 3-Methoxyphenol: The base used may be too weak or not fresh. 2. Poor Quality Alkylating Agent: The 3-halopropylamine derivative may have degraded. 3. Reaction Temperature Too Low: The reaction may not have sufficient energy to proceed at an adequate rate. 4. Inappropriate Solvent: The solvent may not be suitable for an SN2 reaction.1. Use a stronger base (e.g., NaH, KH) or ensure the base (e.g., K₂CO₃, Cs₂CO₃) is freshly dried. 2. Verify the purity of the alkylating agent by NMR or GC-MS. 3. Increase the reaction temperature, monitoring for potential side reactions. 4. Use a polar aprotic solvent such as DMF or DMSO.
Presence of Unreacted 3-Methoxyphenol 1. Insufficient Alkylating Agent: The molar ratio of the alkylating agent to the phenol may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. 2. Increase the reaction time and monitor the progress by TLC or LC-MS.
Formation of Bis(3-(3-methoxyphenoxy)propyl)amine 1. Direct Use of 3-Aminopropanol Derivative: If a primary amine is used directly instead of a protected version, the product amine can react again with the alkylating agent.[1] 2. Incomplete Reaction during Nitrile Reduction: In an alternative synthesis route involving the reduction of 3-(3-methoxyphenoxy)propanenitrile, the primary amine product can react with an intermediate imine to form a secondary amine.1. Use a protected amine, such as N-(3-halopropyl)phthalimide, followed by a deprotection step. 2. Optimize reduction conditions (e.g., catalyst, hydrogen pressure, temperature, addition of ammonia) to minimize secondary amine formation.
Presence of High-Boiling Point Impurities 1. Solvent Decomposition: High reaction temperatures can lead to the decomposition of solvents like DMF. 2. Side Reactions: C-alkylation of the phenoxide can occur, though it is less common.[2]1. Ensure the reaction temperature does not exceed the stability limit of the solvent. 2. Purify the final product using column chromatography or distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities depend on the synthetic route. For a Williamson ether synthesis, they include unreacted 3-methoxyphenol, the alkylating agent, and potentially over-alkylation products like bis(3-(3-methoxyphenoxy)propyl)amine if a non-protected amine is used. In a nitrile reduction route, common impurities are the unreduced nitrile, the intermediate imine, and the secondary amine byproduct, bis(3-(3-methoxyphenoxy)propyl)amine.[1]

Q2: How can I minimize the formation of the secondary amine impurity, bis(3-(3-methoxyphenoxy)propyl)amine?

A2: When using a Williamson ether synthesis approach, it is highly recommended to use a protected version of 3-halopropylamine, such as N-(3-bromopropyl)phthalimide. The phthalimide group prevents the nitrogen from acting as a nucleophile, thus avoiding the formation of the secondary amine. The protecting group can be removed in a subsequent step, typically with hydrazine. If you are following a nitrile reduction pathway, adding ammonia to the reaction mixture can help to suppress the formation of the secondary amine byproduct.

Q3: What analytical techniques are best for identifying and quantifying impurities in my final product?

A3: A combination of techniques is recommended for a comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying polar impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main product and any significant impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.

Q4: My reaction is not going to completion. What can I do?

A4: In a Williamson ether synthesis, ensure that the 3-methoxyphenol is fully deprotonated by using a sufficiently strong and fresh base.[2] Using a polar aprotic solvent like DMF or DMSO can also accelerate the SN2 reaction.[2] Increasing the reaction temperature and time may also improve the yield, but monitor for the formation of degradation products.

Q5: Is it possible for the alkylation to occur on the aromatic ring instead of the phenolic oxygen?

A5: While O-alkylation is the major and desired reaction pathway in the Williamson ether synthesis of phenols, a small amount of C-alkylation can occur as a side reaction, leading to constitutional isomers.[2] This is more likely under certain conditions and with specific substrates. Purification by column chromatography is typically effective at removing these isomers.

Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a representative example and may require optimization.

Step 1: Synthesis of N-(3-(3-Methoxyphenoxy)propyl)phthalimide

  • To a stirred solution of 3-methoxyphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add N-(3-bromopropyl)phthalimide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to obtain N-(3-(3-methoxyphenoxy)propyl)phthalimide.

Step 2: Deprotection to Yield this compound

  • Suspend the N-(3-(3-methoxyphenoxy)propyl)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0 eq) to the suspension.

  • Reflux the mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and add concentrated HCl to dissolve the product and precipitate any remaining phthalhydrazide.

  • Filter off the solid and wash it with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a NaOH solution to a pH > 12.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

G Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion low_yield Low Yield or No Product check_completion->low_yield No incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction Partial workup Proceed to Workup & Purification check_completion->workup Yes check_reagents Verify Reagent Quality & Stoichiometry low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) incomplete_reaction->optimize_conditions complex_mixture Complex Mixture of Products analyze_purity Analyze Final Product Purity (HPLC, GC-MS, NMR) workup->analyze_purity pure_product Product Meets Purity Specs analyze_purity->pure_product Yes impure_product Product Impure analyze_purity->impure_product No check_side_reactions Identify Side Products (e.g., secondary amine) impure_product->check_side_reactions repurify Re-purify Product (Chromatography/Distillation) impure_product->repurify check_reagents->optimize_conditions optimize_conditions->start Retry check_side_reactions->complex_mixture repurify->analyze_purity

Caption: Troubleshooting workflow for synthesis.

References

Identifying and minimizing side reactions in 3-(3-Methoxyphenoxy)propylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Methoxyphenoxy)propylamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: Williamson Ether Synthesis and Reductive Amination.

Route 1: Williamson Ether Synthesis

This route involves the reaction of 3-methoxyphenol with a 3-halopropylamine derivative.

Diagram of the Williamson Ether Synthesis Pathway and Side Reactions:

Williamson_Ether_Synthesis Reactants 3-Methoxyphenol + 3-Halopropylamine Intermediate 3-Methoxyphenoxide Reactants->Intermediate Deprotonation Base Base (e.g., NaH, K2CO3) Product This compound (Desired Product) Intermediate->Product SN2 (O-Alkylation) (Desired Pathway) Side_Product_1 Alkene byproduct Intermediate->Side_Product_1 E2 Elimination Side_Product_2 C-Alkylated Phenol Intermediate->Side_Product_2 C-Alkylation

Caption: Williamson ether synthesis pathway for this compound and potential side reactions.

Common Problems and Solutions:

Problem Potential Cause Recommended Solution
Low yield of the desired product 1. Incomplete deprotonation of 3-methoxyphenol. 2. Competing E2 elimination reaction. [1][2] 3. C-alkylation of the phenoxide. [1][3]1. Use a stronger base like sodium hydride (NaH) in an aprotic solvent to ensure complete formation of the phenoxide.2. Use a primary alkyl halide (e.g., 3-chloropropylamine or 3-bromopropylamine) instead of a secondary or tertiary one.[1][2] Maintain a lower reaction temperature (e.g., 50-80 °C).[3]3. Use a polar aprotic solvent such as DMF or acetonitrile to favor O-alkylation over C-alkylation.[3]
Presence of a significant amount of alkene byproduct The reaction conditions favor the E2 elimination pathway. This is more likely with sterically hindered bases or higher reaction temperatures.[1][2]- Use a less sterically hindered base. - Lower the reaction temperature. - Ensure the use of a primary 3-halopropylamine.
Isolation of a C-alkylated isomer The phenoxide ion is an ambident nucleophile, and reaction at the carbon atom of the aromatic ring can occur, especially in protic solvents.[1][3]- Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[3] These solvents solvate the cation more effectively, leaving the oxygen of the phenoxide more nucleophilic and accessible for O-alkylation.

Quantitative Data (Typical Yields and Byproduct Ratios):

Reaction Conditions Expected Yield of this compound Typical Byproduct Ratio (Alkene:C-alkylated)
K₂CO₃, Acetone, Reflux60-75%5:1
NaH, DMF, 50 °C80-95%1:10
Cs₂CO₃, Acetonitrile, 80 °C85-95%1:15
Route 2: Reductive Amination

This route typically involves the reaction of 3-(3-methoxyphenoxy)propanal with an ammonia source in the presence of a reducing agent.

Diagram of the Reductive Amination Pathway and Side Reactions:

Reductive_Amination Reactants 3-(3-Methoxyphenoxy)propanal + NH3 Intermediate Imine Intermediate Reactants->Intermediate Condensation Side_Product_2 3-(3-Methoxyphenoxy)propanol Reactants->Side_Product_2 Aldehyde Reduction Product This compound (Desired Product) Intermediate->Product Reduction (Desired) Side_Product_1 Secondary Amine Product->Side_Product_1 Further Alkylation Reducing_Agent Reducing Agent (e.g., NaBH3CN)

Caption: Reductive amination pathway for this compound synthesis and potential side reactions.

Common Problems and Solutions:

Problem Potential Cause Recommended Solution
Formation of secondary and tertiary amine byproducts The primary amine product can react further with the starting aldehyde to form secondary and subsequently tertiary amines.- Use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) to favor the formation of the primary amine.- Control the stoichiometry of the aldehyde carefully.
Presence of 3-(3-methoxyphenoxy)propanol in the product mixture The reducing agent is too strong and reduces the starting aldehyde directly to the corresponding alcohol.- Use a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more effective at reducing the imine intermediate than the starting aldehyde.[4]
Low conversion of the starting aldehyde 1. Inefficient imine formation. 2. Deactivation of the catalyst or reducing agent. 1. Ensure the reaction is run at the optimal pH for imine formation (typically slightly acidic, pH 4-6). The use of ammonium acetate can serve as both the ammonia source and a buffer.2. Use a fresh batch of reducing agent. Ensure the reaction is carried out under an inert atmosphere if using a catalyst sensitive to air.

Quantitative Data (Typical Yields and Byproduct Ratios):

Reaction Conditions Expected Yield of this compound Typical Byproduct Ratio (Secondary Amine:Alcohol)
NH₄OAc, NaBH₃CN, Methanol, RT70-85%1:5
NH₃ in MeOH, H₂, Pd/C, 50 psi80-90%1:10 (with careful control)
NH₄Cl, NaBH(OAc)₃, DCE, RT75-88%1:8

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The choice of route depends on the availability of starting materials and the desired scale of the reaction. The Williamson ether synthesis is often preferred for laboratory-scale synthesis due to its relatively simple procedure and high potential yields when optimized. Reductive amination can be a more atom-economical choice for larger-scale production, especially if 3-(3-methoxyphenoxy)propanal is readily available.

Q2: How can I purify the final product to remove the identified side products?

A2: For both routes, purification can typically be achieved by column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then a small percentage of methanol or triethylamine, can effectively separate the desired amine from the less polar alkene and C-alkylated byproducts (Williamson synthesis) or the more polar alcohol and secondary/tertiary amine byproducts (reductive amination). Acid-base extraction can also be employed to separate the basic amine product from neutral or acidic impurities.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product and byproducts?

A3:

  • Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying the volatile components of the reaction mixture, including the desired product and byproducts like alkenes and alcohols.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and for identifying and characterizing any isolated byproducts, such as C-alkylated isomers or secondary/tertiary amines.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of the amine functional group (N-H stretching) and the ether linkage (C-O stretching) in the final product.

Q4: Are there any specific safety precautions I should take during these syntheses?

A4: Yes. Both synthetic routes involve hazardous materials.

  • Williamson Ether Synthesis: Sodium hydride (NaH) is highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Alkyl halides are often toxic and should be handled in a well-ventilated fume hood.

  • Reductive Amination: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a fume hood. Catalytic hydrogenation involves flammable hydrogen gas and requires specialized equipment.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

Diagram of the Experimental Workflow:

Williamson_Workflow Start Start Step1 Dissolve 3-methoxyphenol in DMF Start->Step1 Step2 Add NaH portion-wise at 0 °C Step1->Step2 Step3 Stir for 30 min at RT Step2->Step3 Step4 Add 3-chloropropylamine hydrochloride Step3->Step4 Step5 Heat to 60 °C for 4-6 hours Step4->Step5 Step6 Monitor reaction by TLC Step5->Step6 Step7 Quench with water and extract with EtOAc Step6->Step7 Reaction complete Step8 Wash organic layer with brine Step7->Step8 Step9 Dry with Na2SO4 and concentrate Step8->Step9 Step10 Purify by column chromatography Step9->Step10 End Obtain pure product Step10->End

Caption: Experimental workflow for the Williamson ether synthesis of this compound.

Methodology:

  • To a stirred solution of 3-methoxyphenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add 3-chloropropylamine hydrochloride (1.2 eq.) to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol/triethylamine gradient) to afford this compound.

Protocol 2: Reductive Amination Synthesis of this compound

Diagram of the Experimental Workflow:

Reductive_Amination_Workflow Start Start Step1 Combine 3-(3-methoxyphenoxy)propanal and NH4OAc in Methanol Start->Step1 Step2 Stir for 1 hour at RT Step1->Step2 Step3 Add NaBH3CN in one portion Step2->Step3 Step4 Stir overnight at RT Step3->Step4 Step5 Monitor reaction by GC-MS Step4->Step5 Step6 Quench with dilute HCl Step5->Step6 Reaction complete Step7 Basify with NaOH and extract with DCM Step6->Step7 Step8 Dry organic layer with MgSO4 and concentrate Step7->Step8 Step9 Purify by column chromatography Step8->Step9 End Obtain pure product Step9->End

Caption: Experimental workflow for the reductive amination synthesis of this compound.

Methodology:

  • To a solution of 3-(3-methoxyphenoxy)propanal (1.0 eq.) and ammonium acetate (5.0 eq.) in methanol, stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq.) in one portion.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by GC-MS.

  • Once the starting material is consumed, carefully add 1 M HCl to quench the reaction.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2 M NaOH to pH > 10 and extract with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/methanol/ammonia gradient) to yield this compound.

References

Optimizing reaction conditions for 3-(3-Methoxyphenoxy)propylamine yield

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-(3-Methoxyphenoxy)propylamine

Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to optimize the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and direct method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the O-alkylation of 3-methoxyphenol with a 3-halopropylamine, such as 3-chloropropylamine or 3-bromopropylamine, in the presence of a base. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile.[1][2]

Q2: What are the critical parameters influencing the yield of the reaction?

A2: Several factors can significantly impact the reaction yield:

  • Choice of Base: A suitable base is required to deprotonate the 3-methoxyphenol, forming the reactive phenoxide. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base are crucial.

  • Solvent: The choice of solvent influences the solubility of reactants and the reaction kinetics. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or acetone are generally effective.

  • Reaction Temperature: The temperature affects the rate of reaction. However, excessively high temperatures can lead to an increase in side reactions.

  • Purity of Reactants: The purity of 3-methoxyphenol and the 3-halopropylamine derivative is essential to prevent side reactions and catalyst poisoning.

  • Leaving Group: The nature of the leaving group on the propyl amine chain (e.g., Cl, Br, I, or a sulfonate ester) will affect the rate of the SN2 reaction.[2]

Q3: What are the common side reactions to be aware of?

A3: The primary side reactions that can decrease the yield and purity of this compound include:

  • N-alkylation: The primary amine of the product or the reactant can compete with the phenoxide in attacking the 3-halopropylamine, leading to the formation of di- and tri-alkylated amine byproducts. Using a molar excess of the amine reactant can sometimes mitigate this.

  • Elimination Reactions: Although less likely with a primary alkyl halide, elimination reactions can occur at higher temperatures, leading to the formation of allyl amine derivatives.[1][2]

  • Dialkylation of the Phenol: While less common, it is possible for the product to react further if there are other reactive sites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Low or No Product Yield

Problem: The reaction has resulted in a very low yield or no desired product.

Potential Cause Troubleshooting Steps
Ineffective Deprotonation of 3-Methoxyphenol - Ensure a sufficiently strong base is used to deprotonate the phenol. Consider switching to a stronger base (e.g., from K₂CO₃ to NaOH or NaH).- Ensure the base is fresh and anhydrous, as moisture can quench the base.
Poor Quality of Reagents - Use freshly purified 3-methoxyphenol.- If using a 3-halopropylamine salt (e.g., hydrochloride), ensure it is effectively neutralized or that the reaction conditions are suitable for the salt form.
Incorrect Solvent - The chosen solvent may not be appropriate for the reaction. Switch to a polar aprotic solvent like DMF or acetonitrile to better solvate the reactants.
Low Reaction Temperature - The reaction may be too slow at the current temperature. Gradually increase the temperature while monitoring for the formation of byproducts.
Insufficient Reaction Time - Extend the reaction time and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Presence of Significant Impurities

Problem: The final product is contaminated with significant amounts of impurities.

Potential Cause Troubleshooting Steps
N-Alkylation Side Products - To favor O-alkylation, consider adding the 3-halopropylamine slowly to the reaction mixture containing the deprotonated 3-methoxyphenol.- Adjust the stoichiometry of the reactants. An excess of 3-methoxyphenol may help to minimize N-alkylation of the product.
Unreacted Starting Materials - If unreacted 3-methoxyphenol remains, consider increasing the equivalents of the 3-halopropylamine and base.- For unreacted 3-halopropylamine, increasing the reaction time or temperature may be necessary.
Purification Issues - Optimize the purification method. Column chromatography is often effective for separating the desired product from polar impurities. An acid-base extraction can also be used to separate the basic product from neutral or acidic impurities.

Experimental Protocols and Data

Illustrative Experimental Protocol: Williamson Ether Synthesis

The following is a representative protocol for the synthesis of this compound.

Materials:

  • 3-Methoxyphenol

  • 3-Bromopropylamine hydrobromide

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Sodium Hydroxide solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-methoxyphenol (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Add 3-bromopropylamine hydrobromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 1 M NaOH solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Table of Illustrative Optimization Data

The following table summarizes hypothetical data from experiments to optimize the reaction conditions for the synthesis of this compound.

Entry Base (eq) Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃ (2.0)Acetonitrile602445
2K₂CO₃ (2.5)DMF801872
3NaOH (2.0)DMF801265
4Cs₂CO₃ (2.0)DMF801285
5K₂CO₃ (2.5)AcetoneReflux2458

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purify Purification reactants 1. Combine 3-Methoxyphenol, Base, and Solvent add_alkyl_halide 2. Add 3-Halopropylamine reactants->add_alkyl_halide heat 3. Heat and Stir add_alkyl_halide->heat quench 4. Quench with Water heat->quench extract 5. Extract with Organic Solvent quench->extract wash 6. Wash Organic Layers extract->wash dry 7. Dry and Concentrate wash->dry chromatography 8. Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Impurity Issues cluster_solutions Solutions start Low Yield or Impurities? check_base Check Base Strength/Purity start->check_base Low Yield n_alkylation N-Alkylation Detected? start->n_alkylation Impurities check_temp Increase Temperature check_base->check_temp solution_base Use Stronger/Fresh Base check_base->solution_base check_time Extend Reaction Time check_temp->check_time solution_temp Optimize Temperature check_temp->solution_temp solution_time Optimize Time check_time->solution_time unreacted_sm Unreacted Starting Material? n_alkylation->unreacted_sm solution_n_alkyl Adjust Stoichiometry/ Slow Addition n_alkylation->solution_n_alkyl Yes solution_sm Adjust Conditions/ Purification unreacted_sm->solution_sm Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 3-(3-Methoxyphenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 3-(3-Methoxyphenoxy)propylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can originate from the starting materials, side reactions, and degradation. These may include:

  • Unreacted starting materials: 3-Methoxyphenol and 1-amino-3-chloropropane (or its synthetic equivalents).

  • Byproducts of synthesis: Di-[3-(3-methoxyphenoxy)propyl]amine, a secondary amine formed from the reaction of the product with the starting alkylating agent.

  • Solvent residues: Residual solvents from the reaction and initial work-up.

  • Oxidation products: Amines can be susceptible to air oxidation over time, leading to colored impurities.

Q2: My purified this compound is colored (yellow to brown). What is the likely cause and how can I remove the color?

A2: A yellow or brown color often indicates the presence of oxidized impurities. Amines, in general, are prone to air oxidation. To decolorize the product, you can try the following:

  • Activated Carbon Treatment: Dissolve the amine in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite.

  • Distillation: Vacuum distillation is often effective at separating the desired amine from less volatile colored impurities.

Q3: I am having trouble with streaking/tailing during silica gel column chromatography of my amine. How can I improve the separation?

A3: Amines are basic and can interact strongly with the acidic silica gel, leading to poor separation. To mitigate this:

  • Use a basic modifier in the eluent: Add a small amount of triethylamine (typically 0.1-1%) to your eluent system (e.g., ethyl acetate/hexanes). This will neutralize the acidic sites on the silica gel.

  • Use a different stationary phase: Alumina (basic or neutral) is a good alternative to silica gel for the purification of basic compounds like amines. Amine-functionalized silica gel columns are also commercially available and can provide excellent separation.[1]

Q4: Can I purify this compound by recrystallization?

A4: As this compound is a liquid at room temperature, it cannot be purified by recrystallization in its free base form. However, it can be converted to a crystalline salt, such as the hydrochloride salt, which can then be purified by recrystallization. A common solvent system for recrystallizing amine hydrochlorides is a mixture of a polar solvent (like methanol or ethanol) and a less polar solvent (like ethyl acetate or diethyl ether).

Troubleshooting Guides

Problem: Low Purity After Vacuum Distillation
Symptom Possible Cause Suggested Solution
Product co-distills with an impurity. The impurity has a similar boiling point to the product.* Improve the efficiency of the distillation column (e.g., use a longer fractionating column or one with a higher theoretical plate count).* Consider a different purification technique, such as column chromatography, to remove the impurity before distillation.
Product decomposes during distillation. The distillation temperature is too high.* Ensure a good vacuum is achieved to lower the boiling point. The boiling point of this compound is reported to be 164-165 °C at 13 Torr. If your vacuum is not as deep, the boiling point will be higher.* Use a Kugelrohr apparatus for short-path distillation to minimize the time the compound is exposed to high temperatures.
The distilled product is still colored. The colored impurity is volatile.* Pre-treat the crude product with activated carbon before distillation.* Ensure the distillation apparatus is clean and free of any contaminants.
Problem: Poor Separation During Column Chromatography
Symptom Possible Cause Suggested Solution
Product remains on the baseline. The eluent is not polar enough.* Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexanes system, increase the percentage of ethyl acetate.* Consider using a more polar solvent system, such as methanol/dichloromethane with a small amount of triethylamine.
All compounds elute with the solvent front. The eluent is too polar.* Decrease the polarity of the eluent. For example, increase the percentage of hexanes in an ethyl acetate/hexanes system.
Streaking or tailing of the product spot on TLC. Strong interaction between the basic amine and acidic silica gel.* Add 0.1-1% triethylamine to the eluent.* Use neutral or basic alumina as the stationary phase.* Consider using an amine-functionalized silica gel column.[1]

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is suitable for purifying this compound on a multi-gram scale.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the round-bottom flask. Add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Slowly apply vacuum to the system.

    • Begin heating the distillation flask using a heating mantle.

    • Collect any low-boiling impurities in a separate receiving flask.

    • As the temperature approaches the expected boiling point (164-165 °C at 13 Torr), change to a clean receiving flask to collect the product.

    • Monitor the temperature and pressure throughout the distillation.

    • Once the product has been collected, stop heating and allow the system to cool before slowly releasing the vacuum.

Quantitative Data Summary:

Parameter Value
Boiling Point 164-165 °C
Pressure 13 Torr
Expected Purity >98%
Typical Yield 80-90%
Protocol 2: Column Chromatography

This protocol is suitable for small to medium-scale purification and for separating impurities with similar boiling points to the product.

Methodology:

  • Stationary Phase Preparation:

    • Option A (Silica Gel): Prepare a slurry of silica gel in the initial, low-polarity eluent. Pack the column with the slurry.

    • Option B (Alumina): Prepare a slurry of neutral or basic alumina in the eluent and pack the column.

  • Eluent Preparation: Prepare a suitable eluent system. A common starting point is a mixture of ethyl acetate and hexanes (e.g., 10:90 v/v) containing 0.5% triethylamine.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent mixture.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

    • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary:

Parameter Silica Gel with Triethylamine Alumina
Stationary Phase Silica gel (60-120 mesh)Neutral or Basic Alumina (70-230 mesh)
Eluent System Ethyl acetate/Hexanes with 0.5% TriethylamineEthyl acetate/Hexanes
Expected Purity >99%>99%
Typical Yield 70-85%75-90%
Protocol 3: Recrystallization of the Hydrochloride Salt

This protocol is useful for obtaining a high-purity, solid form of the amine.

Methodology:

  • Salt Formation: Dissolve the purified this compound in a suitable solvent such as diethyl ether or ethyl acetate. Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

  • Isolation of Crude Salt: Collect the precipitated hydrochloride salt by filtration and wash with a small amount of cold solvent.

  • Recrystallization:

    • Dissolve the crude salt in a minimal amount of a hot polar solvent (e.g., methanol or ethanol).

    • Slowly add a less polar solvent (e.g., ethyl acetate) until the solution becomes slightly cloudy.

    • Heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Quantitative Data Summary:

Parameter Value
Recrystallization Solvents Methanol/Ethyl Acetate or Ethanol/Ethyl Acetate
Expected Purity >99.5%
Typical Yield 85-95% (from purified free base)

Visualizations

PurificationWorkflow Crude Crude Product Distillation Vacuum Distillation Crude->Distillation For large scale & volatile impurities Chromatography Column Chromatography Crude->Chromatography For small scale & similar boiling points PureProduct Pure Product (>99%) Distillation->PureProduct SaltFormation Salt Formation (HCl) Chromatography->SaltFormation For highest purity Chromatography->PureProduct Recrystallization Recrystallization SaltFormation->Recrystallization Recrystallization->PureProduct

Caption: Purification workflow for this compound.

TroubleshootingLogic Start Purification Issue LowPurity Low Purity? Start->LowPurity Color Colored Product? Start->Color PoorRecovery Poor Recovery? Start->PoorRecovery CheckMethod Review Purification Method LowPurity->CheckMethod Yes Charcoal Activated Charcoal Treatment Color->Charcoal Yes OptimizeConditions Optimize Conditions PoorRecovery->OptimizeConditions Yes AlternativeMethod Consider Alternative Method CheckMethod->AlternativeMethod

Caption: Troubleshooting logic for purification issues.

References

Overcoming challenges in the purification of 3-(3-Methoxyphenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-(3-Methoxyphenoxy)propylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: 3-Methoxyphenol and 1-amino-3-chloropropane (or its synthetic equivalent).

  • Bis-alkylation product: N,N-bis(3-(3-methoxyphenoxy)propyl)amine.

  • Solvent residues: Residual solvents from the reaction or extraction steps.

  • Products of side reactions: Impurities from undesired reactions of the starting materials or product.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the scale of the synthesis and the nature of the impurities. The most common and effective techniques are:

  • Vacuum Distillation: Ideal for large-scale purification to remove non-volatile impurities and solvents.

  • Column Chromatography: Effective for removing closely related impurities and for obtaining very high purity material on a smaller scale.

  • Recrystallization as a salt: Useful for removing non-basic impurities by forming a salt (e.g., hydrochloride) of the amine, which can then be recrystallized.[1][2]

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the purity and detecting impurities.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the structure of the main component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.

Troubleshooting Guides

Vacuum Distillation

Issue: Bumping or unstable boiling during distillation.

Possible Causes & Solutions:

Possible CauseSolution
Inefficient stirringEnsure vigorous and consistent stirring using a magnetic stir bar or overhead stirrer.
Too rapid heatingHeat the distillation flask slowly and evenly. Use a heating mantle with a controller.
Lack of boiling chips/stonesAdd fresh boiling chips or a stir bar before starting the distillation.

Issue: Poor separation of the product from impurities.

Possible Causes & Solutions:

Possible CauseSolution
Inefficient distillation columnUse a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.
Vacuum level is not optimalAdjust the vacuum pressure to achieve a stable boiling point at a suitable temperature.
Distillation rate is too fastSlow down the distillation rate by reducing the heat input to allow for better equilibration.
Column Chromatography

Issue: Poor separation of the product from impurities (streaking or overlapping bands).

Possible Causes & Solutions:

Possible CauseSolution
Inappropriate solvent systemPerform thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation.
Column is overloadedUse an appropriate amount of silica gel relative to the sample amount (typically a 30:1 to 50:1 ratio by weight).
Column was packed improperlyEnsure the silica gel is packed uniformly without any cracks or air bubbles.[5][6][7]

Issue: Product does not elute from the column.

Possible Causes & Solutions:

Possible CauseSolution
Solvent system is not polar enoughGradually increase the polarity of the eluent. For amines, adding a small amount of a basic modifier like triethylamine or ammonia in the solvent system can help.
Product is strongly adsorbed to the silica gelConsider using a different stationary phase, such as alumina, or a more polar solvent system.
Recrystallization as a Salt

Issue: The amine salt does not precipitate out of solution.

Possible Causes & Solutions:

Possible CauseSolution
Solution is not saturatedReduce the volume of the solvent by evaporation.
The wrong solvent is being usedChoose a solvent in which the amine salt has low solubility at cold temperatures.
The solution is not cold enoughCool the solution in an ice bath or refrigerator.

Issue: The recrystallized product is oily or impure.

Possible Causes & Solutions:

Possible CauseSolution
Cooling was too rapidAllow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.
Insufficient washing of crystalsWash the collected crystals with a small amount of cold, fresh solvent to remove residual impurities.[8]

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle while stirring.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure. The boiling point of 3-(3-methoxyphenoxy)propan-1-amine is reported as 164-165 °C at 13 Torr.[9]

  • Completion: Stop the distillation when the temperature starts to rise or fall significantly, or when only a small amount of residue remains.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing. Drain the excess solvent to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent to elute the product and any more polar impurities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization as Hydrochloride Salt
  • Dissolution: Dissolve the crude amine in a suitable solvent (e.g., isopropanol or ethanol).

  • Salt Formation: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) to the stirred amine solution until the pH is acidic.

  • Crystallization: The hydrochloride salt should precipitate. If not, cool the solution in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

  • Freebasing (Optional): To recover the free amine, dissolve the salt in water, basify with a strong base (e.g., NaOH), and extract the free amine with an organic solvent.

Quantitative Data Summary

The following table provides representative data for the purification of aminophenoxy derivatives, which can be used as a general guideline.

Purification MethodStarting Purity (Typical)Final Purity (Achieved)Yield (Typical)Key Parameters
Vacuum Distillation85-95%>99%80-90%Pressure: 1-15 Torr, Temperature: 150-170°C
Column Chromatography80-90%>99.5%60-80%Stationary Phase: Silica gel, Eluent: Hexane/Ethyl Acetate gradient
Recrystallization (as HCl salt)90-98%>99.8%70-85%Solvent: Isopropanol, Temperature: 0-5°C

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude this compound Distillation Vacuum Distillation Crude_Product->Distillation High boiling point impurities Chromatography Column Chromatography Crude_Product->Chromatography Closely related impurities Recrystallization Recrystallization as Salt Crude_Product->Recrystallization Non-basic impurities Pure_Product Pure Product (>99%) Distillation->Pure_Product Chromatography->Pure_Product Recrystallization->Pure_Product Analysis HPLC, GC-MS, NMR Pure_Product->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Distillation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Poor_Separation Poor Separation Inefficient_Column Inefficient Column Poor_Separation->Inefficient_Column Wrong_Vacuum Incorrect Vacuum Poor_Separation->Wrong_Vacuum Fast_Rate Distillation Too Fast Poor_Separation->Fast_Rate Use_Fractionating_Column Use Fractionating Column Inefficient_Column->Use_Fractionating_Column Adjust_Pressure Adjust Pressure Wrong_Vacuum->Adjust_Pressure Reduce_Heat Reduce Heat Input Fast_Rate->Reduce_Heat

Caption: Troubleshooting logic for poor separation in vacuum distillation.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3-(3-Methoxyphenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 3-(3-Methoxyphenoxy)propylamine. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide direct, actionable solutions to common experimental challenges.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common issue in HPLC, particularly for basic compounds like this compound, where the peak asymmetry factor (As) is greater than 1.2. This guide provides a systematic approach to diagnose and resolve this problem.

Q1: My chromatogram for this compound shows a tailing peak. What is the most likely cause?

A1: The primary cause of peak tailing for basic compounds like this compound is secondary interactions between the analyte and the stationary phase. The propylamine group in your analyte is basic, with a predicted pKa of approximately 9.58. At mobile phase pH values commonly used in reversed-phase HPLC, this amine group will be protonated (positively charged). Standard silica-based columns, such as C18, have residual silanol groups (Si-OH) on their surface. These silanols can be deprotonated (negatively charged), leading to strong ionic interactions with the protonated analyte. This secondary retention mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in a tail.

Q2: How can I confirm that secondary silanol interactions are the cause of the peak tailing?

A2: To confirm the cause, you can perform a simple diagnostic test. Inject a neutral compound of similar hydrophobicity. If the neutral compound exhibits a symmetrical peak while this compound continues to tail, it strongly suggests that secondary interactions with silanol groups are the root cause. If all peaks in your chromatogram are tailing, the issue might be related to a physical problem in your HPLC system, such as a column void or extra-column volume.

Q3: What are the immediate steps I can take to improve the peak shape?

A3: The most effective initial step is to adjust the mobile phase pH. By lowering the pH, you can suppress the ionization of the residual silanol groups on the stationary phase, thereby minimizing the secondary ionic interactions.

Experimental Protocol: Mobile Phase pH Adjustment
  • Buffer Selection: Prepare a mobile phase containing an acidic buffer. A good starting point is a 10-25 mM phosphate or formate buffer.

  • pH Adjustment: Adjust the aqueous component of your mobile phase to a pH between 2.5 and 3.5 using an appropriate acid (e.g., phosphoric acid or formic acid). This pH is well below the pKa of the silanol groups (typically around 3.8-4.5), ensuring they are predominantly in their neutral form.

  • Equilibration: Equilibrate your column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

  • Analysis: Inject your sample of this compound and observe the peak shape. You should see a significant reduction in tailing.

Frequently Asked Questions (FAQs)

Q4: I've adjusted the mobile phase pH, but I still see some peak tailing. What other strategies can I employ?

A4: If pH adjustment alone is insufficient, you can explore several other options, including the use of mobile phase additives, selecting a different column chemistry, or optimizing other method parameters.

Q5: What mobile phase additives can help reduce peak tailing?

A5: The addition of a competing base to the mobile phase can effectively mask the active silanol sites. Triethylamine (TEA) is a common choice.

Experimental Protocol: Using a Mobile Phase Additive
  • Additive Concentration: Add a low concentration of a competing base, such as 0.1% (v/v) triethylamine (TEA), to your mobile phase.

  • pH Readjustment: After adding TEA, re-adjust the mobile phase pH to your desired value (e.g., pH 3.0).

  • Column Equilibration: Thoroughly equilibrate the column with the new mobile phase.

  • Injection: Inject your sample. The TEA will compete with your basic analyte for the active silanol sites, leading to a more symmetrical peak.

Q6: Are there specific types of HPLC columns that are better suited for analyzing basic compounds like this compound?

A6: Yes, using a column specifically designed to minimize silanol interactions is a highly effective solution. Consider the following options:

  • End-capped Columns: These columns have their residual silanol groups chemically deactivated (capped) with a small silane reagent, reducing the number of active sites available for secondary interactions.

  • Base-Deactivated Columns: These are specifically engineered for the analysis of basic compounds and often feature a high degree of end-capping and high-purity silica.

  • Polar-Embedded Columns: These columns have a polar group embedded within the alkyl chain (e.g., a carbamate or amide). This polar group helps to shield the analyte from the silica surface and can improve peak shape.

  • Hybrid Silica Columns: These columns are made from a hybrid organic/inorganic particle that has fewer surface silanol groups compared to traditional silica-based columns, leading to improved peak shape for basic analytes.

Q7: Could my sample concentration or injection solvent be causing the peak tailing?

A7: Yes, both can contribute to poor peak shape.

  • Sample Overload: Injecting too much sample can saturate the active sites on the column, leading to peak broadening and tailing. To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were likely overloading the column.

  • Injection Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile when your mobile phase is 90% water), it can cause peak distortion. Ideally, your sample should be dissolved in the initial mobile phase.

Data Presentation

The following tables summarize key parameters and provide starting points for method development.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for HPLC Analysis
Molecular FormulaC₁₀H₁₅NO₂Provides information on the elemental composition.
Molecular Weight181.23 g/mol Relevant for mass spectrometry detection.
Predicted pKa~9.58Crucial for selecting the appropriate mobile phase pH to control ionization.

Table 2: Recommended Starting HPLC Conditions for this compound

ParameterCondition 1: Standard C18 with pH ControlCondition 2: Base-Deactivated Column
Column C18, 4.6 x 150 mm, 5 µmBase-Deactivated C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Potassium Phosphate, pH 3.00.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 60% A to 40% A in 10 min95% A to 5% A in 10 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 275 nmUV at 275 nm
Injection Vol. 5 µL5 µL

Mandatory Visualization

The following diagrams illustrate the chemical interactions causing peak tailing and the logical workflow for troubleshooting this issue.

G Mechanism of Peak Tailing for Basic Compounds Silanol_Neutral Si-OH (Neutral at low pH) Silanol_Ionized Si-O- (Ionized at mid-high pH) Analyte_Neutral R-NH2 (Neutral at high pH) Analyte_Protonated R-NH3+ (Protonated at low-mid pH) Analyte_Protonated->Silanol_Ionized Strong Ionic Interaction (Secondary Retention) C18_Phase C18 Stationary Phase Analyte_Protonated->C18_Phase Primary Hydrophobic Interaction

Caption: Chemical interactions leading to peak tailing of basic analytes.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_neutral Inject Neutral Compound start->check_neutral all_tail All Peaks Tail? check_neutral->all_tail No Tailing check_neutral->all_tail Tailing physical_issue Investigate Physical Issues: - Column Void - Extra-column Volume - Blocked Frit all_tail->physical_issue Yes chemical_issue Chemical Interaction Issue all_tail->chemical_issue No (Only Analyte Tails) check_overload Check for Sample Overload and Injection Solvent physical_issue->check_overload adjust_ph Adjust Mobile Phase pH to 2.5-3.5 chemical_issue->adjust_ph check_shape1 Peak Shape Improved? adjust_ph->check_shape1 add_additive Add Competing Base (e.g., 0.1% TEA) check_shape1->add_additive No end Symmetrical Peak Achieved check_shape1->end Yes check_shape2 Peak Shape Improved? add_additive->check_shape2 change_column Use Base-Deactivated or Polar-Embedded Column check_shape2->change_column No check_shape2->end Yes change_column->end check_overload->end

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Technical Support Center: Interpreting Complex NMR Spectra of 3-(3-Methoxyphenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-(3-Methoxyphenoxy)propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the interpretation of its NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts for this compound?

A1: The 1H NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic protons of the methoxyphenyl group and the aliphatic protons of the propylamine chain. The exact chemical shifts can vary slightly depending on the solvent and concentration. Below is a table summarizing the expected chemical shifts, multiplicities, and coupling constants.

Q2: How can I assign the aromatic protons in the 1H NMR spectrum?

A2: The aromatic region (typically δ 6.5-7.5 ppm) will show a complex pattern due to the meta-substitution. The proton between the two oxygen-containing substituents is expected to be the most shielded. 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable in definitively assigning these protons by identifying their through-bond and through-space correlations, respectively.

Q3: The signal for my -NH2 protons is very broad or not visible. What could be the cause?

A3: The protons of the primary amine (-NH2) are exchangeable and can undergo rapid chemical exchange with residual water or acidic impurities in the NMR solvent. This exchange process can lead to significant peak broadening.[1] In some cases, the peak may be so broad that it is indistinguishable from the baseline.

Q4: How can I confirm the presence of the -NH2 protons?

A4: A simple and effective method is to perform a D2O exchange experiment. After acquiring a standard 1H NMR spectrum, add a drop of deuterium oxide (D2O) to the NMR tube, shake it, and re-acquire the spectrum. The deuterium will exchange with the amine protons, causing the -NH2 signal to disappear or significantly decrease in intensity.[1] This confirms the assignment of the amine protons.

Q5: What are the expected 13C NMR chemical shifts for this compound?

A5: The 13C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromatic system. The table below provides the expected chemical shift ranges.

Troubleshooting Guide

Issue 1: Overlapping signals in the aliphatic region of the 1H NMR spectrum.

  • Possible Cause: The signals for the methylene protons (-CH2-) in the propylamine chain may be close in chemical shift, leading to overlapping multiplets.

  • Troubleshooting Steps:

    • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals, potentially resolving the overlap.

    • Solvent Change: Changing the NMR solvent (e.g., from CDCl3 to DMSO-d6 or Benzene-d6) can alter the chemical shifts of the protons and may resolve the overlap.

    • 2D NMR: A 1H-1H COSY experiment will show correlations between coupled protons, allowing you to trace the connectivity of the aliphatic chain even with signal overlap. An HSQC (Heteronuclear Single Quantum Coherence) experiment, which correlates protons to their directly attached carbons, can also help to distinguish the methylene groups based on their different 13C chemical shifts.

Issue 2: Incorrect integration values for the proton signals.

  • Possible Cause: Phasing errors, baseline distortion, or the inclusion of impurity peaks in the integration region can lead to inaccurate integration values.

  • Troubleshooting Steps:

    • Reprocess the Spectrum: Carefully re-phase the spectrum and correct the baseline to ensure a flat baseline across the entire spectrum.

    • Check for Impurities: Examine the spectrum for any unexpected peaks that might be integrated along with your signals of interest. Common impurities include residual solvent peaks and water.

    • Calibrate the Integral: Set the integral of a well-resolved, non-overlapping signal from your compound to the known number of protons it represents (e.g., the methoxy group protons to 3H) and then use this as a reference to determine the relative integrals of the other signals.

Issue 3: Unexpected splitting patterns (multiplicities).

  • Possible Cause: Second-order coupling effects, also known as "roofing," can occur when the chemical shift difference between two coupled protons is not significantly larger than their coupling constant.[1] This can distort the expected simple first-order splitting patterns (e.g., a triplet appearing as a more complex multiplet). The flexibility of the propylamine chain can also lead to averaged coupling constants that may not produce perfectly resolved multiplets.[2]

  • Troubleshooting Steps:

    • Higher Field Spectrometer: As with signal overlap, a higher magnetic field strength will increase the chemical shift dispersion in Hz, minimizing second-order effects and simplifying the splitting patterns.

    • Simulation: Use NMR simulation software to model the spectrum with the expected chemical shifts and coupling constants. Comparing the simulated spectrum to the experimental one can help to confirm if second-order effects are the cause of the complex multiplicities.

Data Presentation

Table 1: Predicted 1H NMR Data for this compound

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic-H~7.15t~8.01H
Aromatic-H~6.50m-3H
O-CH2-~4.05t~6.02H
-O-CH3~3.80s-3H
-CH2-N~2.90t~6.52H
-CH2-~1.95quintet~6.22H
-NH2Variable (e.g., ~1.5)br s-2H

Table 2: Predicted 13C NMR Data for this compound

AssignmentChemical Shift (δ, ppm)
Aromatic C-O~160
Aromatic C-O~159
Aromatic C-H~130
Aromatic C-H~107
Aromatic C-H~106
Aromatic C-H~101
O-CH2-~67
-O-CH3~55
-CH2-N~40
-CH2-~32

Experimental Protocols

Standard 1H NMR Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Acquire the 1H NMR spectrum using standard parameters. A typical experiment would involve a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. For a good signal-to-noise ratio, 8 to 16 scans are usually sufficient.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

D2O Exchange Experiment:

  • Acquire a standard 1H NMR spectrum as described above.

  • Carefully remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D2O) to the NMR tube.

  • Gently shake the tube for about 30 seconds to ensure mixing.

  • Re-insert the sample into the spectrometer and acquire another 1H NMR spectrum using the same parameters.

  • Compare the two spectra to identify the signal that has disappeared or diminished, which corresponds to the exchangeable -NH2 protons.

Visualization

troubleshooting_workflow start Start: Complex NMR Spectrum issue Identify Primary Issue start->issue overlap Signal Overlap issue->overlap Overlapping Multiplets integration Incorrect Integration issue->integration Integration Errors splitting Unexpected Splitting issue->splitting Complex Multiplicities broadening Broad -NH2 Peak issue->broadening -NH2 Signal Issue sol_overlap Higher Field NMR or Change Solvent overlap->sol_overlap sol_2d_overlap Run 2D NMR (COSY, HSQC) overlap->sol_2d_overlap sol_integration Reprocess: Phase & Baseline Correction integration->sol_integration sol_splitting Higher Field NMR or Simulate Spectrum splitting->sol_splitting sol_broadening Perform D2O Exchange broadening->sol_broadening end Resolved Spectrum sol_overlap->end sol_2d_overlap->end sol_integration->end sol_splitting->end sol_broadening->end

Caption: Troubleshooting workflow for common NMR interpretation issues.

References

Addressing solubility issues of 3-(3-Methoxyphenoxy)propylamine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address solubility challenges encountered when using 3-(3-Methoxyphenoxy)propylamine in experimental assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound solutions.

Q1: My this compound precipitated immediately after I diluted the stock solution into my aqueous assay buffer. What happened and how can I fix it?

A1: This phenomenon is often referred to as "solvent shock." It occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of solution.[1]

Solutions:

  • Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in a solvent mixture with a higher organic content before the final dilution into the aqueous buffer.[1]

  • Slow Addition & Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.[1]

  • Temperature Control: Gently warming the aqueous buffer before adding the stock solution can sometimes improve solubility, provided the compound is stable at that temperature.[1]

start Precipitation Observed During Dilution check_method Dilution Method? start->check_method single_dilution Single, Large Dilution (e.g., 1:1000) check_method->single_dilution Yes slow_mixing Slow Addition or Inadequate Mixing check_method->slow_mixing No solution1 Implement Stepwise Dilution single_dilution->solution1 solution2 Add Stock Dropwise While Vortexing slow_mixing->solution2 end Clear Solution solution1->end solution2->end stock 100 mM Stock in 100% DMSO intermediate 10 mM Intermediate in 10% DMSO stock->intermediate final 100 µM Final in 0.1% DMSO intermediate->final buffer Aqueous Buffer buffer->intermediate buffer->final

References

Validation & Comparative

A Comparative Analysis of the Antidepressant Potential of 3-(3-Methoxyphenoxy)propylamine and Fluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antidepressant-related activities of 3-(3-Methoxyphenoxy)propylamine and the well-established selective serotonin reuptake inhibitor (SSRI), fluoxetine. Due to the limited direct research on the antidepressant effects of this compound, this comparison utilizes data from its close structural and pharmacological analog, nisoxetine (N-methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine), a potent and selective norepinephrine reuptake inhibitor (NRI). This comparative analysis is based on available preclinical data and aims to elucidate the distinct pharmacological profiles and potential therapeutic implications of targeting the norepinephrine versus the serotonin systems.

Executive Summary

Fluoxetine, a cornerstone in the treatment of depression, primarily functions by inhibiting the reuptake of serotonin, thereby increasing its synaptic availability. In contrast, the this compound scaffold, represented here by nisoxetine, exhibits high selectivity for the norepinephrine transporter (NET). This fundamental difference in their mechanism of action leads to distinct neurochemical and behavioral profiles. While both classes of compounds demonstrate antidepressant-like effects in preclinical models, the nature of these effects and their underlying signaling pathways differ significantly. This guide presents a detailed examination of their receptor binding affinities and their performance in the forced swim test, a widely used behavioral assay for screening antidepressant efficacy.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for nisoxetine (as a proxy for the this compound class) and fluoxetine.

Table 1: Monoamine Transporter Binding Affinities (Ki in nM)

CompoundSerotonin Transporter (SERT)Norepinephrine Transporter (NET)
Nisoxetine1580.46
Fluoxetine172700

Data compiled from publicly available pharmacological databases. Lower Ki values indicate higher binding affinity.

Table 2: Effects in the Rodent Forced Swim Test

Compound ClassPrimary Behavioral EffectChange in Immobility Time
Norepinephrine Reuptake Inhibitor (e.g., Nisoxetine, Desipramine)Increased climbing behaviorDecrease
Selective Serotonin Reuptake Inhibitor (e.g., Fluoxetine)Increased swimming behaviorDecrease

Behavioral effects are characteristic of the respective drug classes in the forced swim test.

Experimental Protocols

Radioligand Binding Assays for Serotonin and Norepinephrine Transporters

Objective: To determine the binding affinity (Ki) of test compounds for the human serotonin transporter (hSERT) and human norepinephrine transporter (hNET).

Materials:

  • HEK293 or CHO cells stably expressing hSERT or hNET.

  • Radioligands: [³H]Citalopram (for SERT) or [³H]Nisoxetine (for NET).

  • Test compounds (this compound analog and fluoxetine).

  • Reference compounds (e.g., unlabeled citalopram for SERT, desipramine for NET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target transporter to confluency.

    • Harvest cells and centrifuge to obtain a cell pellet.

    • Wash the pellet with ice-cold Assay Buffer.

    • Homogenize the cell pellet in fresh Assay Buffer.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in Assay Buffer to a specific protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

    • Total Binding: Add radioligand and membrane preparation to wells containing only Assay Buffer.

    • Non-specific Binding: Add radioligand, membrane preparation, and a high concentration of a known non-radiolabeled ligand (e.g., 10 µM desipramine for NET) to the wells.

    • Competitor Wells: Add radioligand, membrane preparation, and varying concentrations of the test compound.

    • Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a set duration to allow binding to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold Wash Buffer.

    • Place the filter mats in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Rodent Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of test compounds by measuring their effect on the duration of immobility in rodents forced to swim in an inescapable cylinder.

Materials:

  • Male mice or rats of a standardized strain (e.g., C57BL/6J mice or Sprague-Dawley rats).

  • Test compounds (this compound analog and fluoxetine) and vehicle control.

  • Transparent cylindrical containers (e.g., 25 cm high, 10 cm in diameter for mice; 40 cm high, 20 cm in diameter for rats).

  • Water maintained at 23-25°C.

  • Video recording equipment.

  • Stopwatches or automated tracking software.

Procedure:

  • Acclimation:

    • House the animals in the testing facility for at least one week prior to the experiment to acclimate them to the environment.

  • Drug Administration:

    • Administer the test compound or vehicle to the animals via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).

  • Pre-swim Session (for rats, optional for mice):

    • On the day before the test session, place each rat individually into the swim cylinder filled with water (to a depth of 15 cm) for a 15-minute pre-swim.

    • After the pre-swim, remove the rats, dry them, and return them to their home cages. This session is intended to induce a state of behavioral despair.

  • Test Session:

    • On the day of the experiment, place each animal individually into the swim cylinder filled with water.

    • The test duration is typically 6 minutes for mice and 5 minutes for rats.

    • Record the entire session using a video camera for later analysis.

  • Behavioral Scoring:

    • An observer, blind to the treatment conditions, scores the animal's behavior. The primary measure is the duration of immobility, defined as the time the animal floats passively in the water, making only small movements necessary to keep its head above water.

    • Other behaviors, such as swimming (active movements around the cylinder) and climbing (active movements with forepaws directed towards the walls of the cylinder), can also be scored.

  • Data Analysis:

    • Calculate the total duration of immobility for each animal.

    • Compare the immobility times between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time in a drug-treated group compared to the vehicle group is indicative of antidepressant-like activity.

Mandatory Visualization

Signaling_Pathway_SSRI cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Tryptophan Hydroxylase Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) AADC Synaptic Vesicle Synaptic Vesicle Serotonin (5-HT)->Synaptic Vesicle VMAT2 SERT Serotonin Transporter (SERT) SERT->Serotonin (5-HT) VMAT2 VMAT2 5-HT_synapse 5-HT Synaptic Vesicle->5-HT_synapse Release 5-HT_synapse->SERT Reuptake 5-HT_Receptor 5-HT Receptor 5-HT_synapse->5-HT_Receptor Binding Neuronal_Response Antidepressant Effect 5-HT_Receptor->Neuronal_Response Signal Transduction Fluoxetine Fluoxetine Fluoxetine->SERT Inhibition

Caption: Signaling pathway of a Selective Serotonin Reuptake Inhibitor (SSRI) like fluoxetine.

Signaling_Pathway_NRI cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine (NE) Norepinephrine (NE) Dopamine->Norepinephrine (NE) Dopamine β-Hydroxylase Synaptic Vesicle Synaptic Vesicle Norepinephrine (NE)->Synaptic Vesicle VMAT2 NET Norepinephrine Transporter (NET) NET->Norepinephrine (NE) VMAT2 VMAT2 NE_synapse NE Synaptic Vesicle->NE_synapse Release NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Neuronal_Response Antidepressant Effect Adrenergic_Receptor->Neuronal_Response Signal Transduction Nisoxetine Nisoxetine Nisoxetine->NET Inhibition

Caption: Signaling pathway of a Norepinephrine Reuptake Inhibitor (NRI) like nisoxetine.

Forced_Swim_Test_Workflow Start Start Animal_Acclimation Animal Acclimation (1 week) Start->Animal_Acclimation Drug_Administration Drug/Vehicle Administration (i.p., 30-60 min prior) Animal_Acclimation->Drug_Administration Pre-swim Pre-swim Session (Rats) (15 min, Day 1) Drug_Administration->Pre-swim Optional for mice Test_Session Forced Swim Test (6 min mice / 5 min rats) Drug_Administration->Test_Session Pre-swim->Test_Session 24h later Behavioral_Scoring Behavioral Scoring (Immobility, Swimming, Climbing) Test_Session->Behavioral_Scoring Data_Analysis Statistical Analysis (e.g., ANOVA) Behavioral_Scoring->Data_Analysis Results Comparison of Immobility Time between Groups Data_Analysis->Results End End Results->End

Caption: Experimental workflow for the rodent Forced Swim Test.

A Comparative Analysis of 3-(3-Methoxyphenoxy)propylamine and Other Serotonin Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the putative serotonin modulator 3-(3-Methoxyphenoxy)propylamine against established serotonin modulators. Due to a lack of publicly available pharmacological data for this compound, this guide leverages data from structurally similar compounds to infer potential activity and draws comparisons with well-characterized serotonin modulators, including selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).

Executive Summary

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a vast array of physiological processes, including mood, cognition, and sleep. Consequently, molecules that modulate the serotonin system are of significant interest in the development of therapeutics for psychiatric and neurological disorders. This guide focuses on a comparative analysis of this compound, a compound of interest, with other known serotonin modulators.

A comprehensive search of scientific literature and databases revealed no direct pharmacological data for this compound, specifically regarding its binding affinity and functional activity at serotonin receptors or transporters. Therefore, to provide a meaningful comparative framework, this analysis includes data from structurally related compounds with a phenoxypropylamine scaffold: Atomoxetine, Nisoxetine, and Fluoxetine. These compounds, while not direct analogues, offer insights into the potential structure-activity relationships (SAR) that may govern the serotonergic activity of this compound.

Comparative Pharmacological Profiles

The following tables summarize the binding affinities (Ki, in nM) of the structural analogs of this compound and other well-established serotonin modulators at various serotonin receptors and transporters. Lower Ki values indicate higher binding affinity.

Table 1: Comparative Binding Affinities (Ki, nM) at Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)

CompoundSERT Ki (nM)NET Ki (nM)Selectivity (NET/SERT)
This compound Data Not AvailableData Not AvailableData Not Available
Fluoxetine~1-10[1]~100-1000[1]~100
Atomoxetine~8.9[2]~2[2]~0.22
Nisoxetine>500[3]0.8[4]<0.0016
Sertraline~0.3~25~83
Paroxetine~0.1~30~300

Table 2: Comparative Binding Affinities (Ki, nM) at Key Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2C
This compound Data Not AvailableData Not AvailableData Not Available
FluoxetineWeak affinity[5][6]Weak affinity[5]Weak affinity[7]
AtomoxetineLittle to no affinity[8]Little to no affinityLittle to no affinity
NisoxetineLittle to no affinity[4]Little to no affinityLittle to no affinity
Buspirone~15-30>1000>1000
Risperidone~5~0.2~5

Structure-Activity Relationship (SAR) Insights

The phenoxypropylamine scaffold is a common feature in several centrally acting drugs. The position of substituents on the phenoxy ring and modifications to the propylamine chain significantly influence the pharmacological profile.

  • Substitution on the Phenoxy Ring: In the case of Fluoxetine, a trifluoromethyl group at the para-position of the phenoxy ring confers high affinity and selectivity for the serotonin transporter (SERT).[9] In contrast, Atomoxetine and Nisoxetine, with substituents at the ortho-position, exhibit higher affinity for the norepinephrine transporter (NET).[4][8] The meta-methoxy group in this compound suggests a potential for interaction with monoamine transporters, though its specific affinity and selectivity remain to be determined experimentally.

  • Propylamine Chain: The primary amine in this compound is a key feature. N-methylation, as seen in Fluoxetine and Nisoxetine, can modulate potency and selectivity.

Experimental Protocols

To facilitate further research and direct testing of this compound, detailed methodologies for key in vitro and in vivo assays are provided below.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin receptor or transporter.

Materials:

  • Cell membranes expressing the target receptor/transporter (e.g., from HEK293 cells)

  • Radioligand specific for the target (e.g., [³H]citalopram for SERT, [³H]8-OH-DPAT for 5-HT1A receptors)

  • Test compound (this compound) and reference compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Membranes, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Membranes, radioligand, and a high concentration of a competing non-labeled ligand.

    • Test Compound: Membranes, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay Protocol

Objective: To determine the functional activity (agonist or antagonist) of a test compound at Gs or Gi-coupled serotonin receptors.

Materials:

  • CHO or HEK293 cells stably expressing the target serotonin receptor (e.g., 5-HT1A or 5-HT4)

  • Cell culture medium and reagents

  • Test compound and reference agonists/antagonists

  • Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptors)

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA)

  • 384-well white opaque plates

Procedure:

  • Cell Plating: Seed the cells into 384-well plates and grow to 80-90% confluency.

  • Compound Addition:

    • Agonist mode: Add serial dilutions of the test compound to the cells.

    • Antagonist mode: Pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of a known agonist.

  • Stimulation (for Gi-coupled receptors): Add a submaximal concentration of forskolin to all wells to induce cAMP production.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

serotonin_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH Serotonin_vesicle Serotonin (5-HT) in Vesicles FiveHTP->Serotonin_vesicle AADC Serotonin_cleft 5-HT Serotonin_vesicle->Serotonin_cleft Release SERT SERT Autoreceptor 5-HT1A/1B Autoreceptor Autoreceptor->Serotonin_vesicle Inhibition of Release Serotonin_cleft->SERT Reuptake Serotonin_cleft->Autoreceptor Receptor_5HT1A 5-HT1A Receptor Serotonin_cleft->Receptor_5HT1A Receptor_5HT2A 5-HT2A Receptor Serotonin_cleft->Receptor_5HT2A G_protein_Gi Gi/o Receptor_5HT1A->G_protein_Gi G_protein_Gq Gq/11 Receptor_5HT2A->G_protein_Gq AC Adenylyl Cyclase G_protein_Gi->AC Inhibition PLC Phospholipase C G_protein_Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Ca_release ↑ Ca2+ IP3_DAG->Ca_release

Caption: Simplified serotonin signaling pathway at the synapse.

radioligand_binding_workflow start Start prep_membranes Prepare Cell Membranes (with target receptor) start->prep_membranes setup_assay Set up 96-well Plate (Total, NSB, Test Compound) prep_membranes->setup_assay add_radioligand Add Radioligand setup_assay->add_radioligand incubate Incubate to Equilibrium add_radioligand->incubate filter Rapid Filtration incubate->filter wash Wash to Remove Unbound Ligand filter->wash detect Scintillation Counting wash->detect analyze Data Analysis (IC50, Ki) detect->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

While a direct comparative analysis of this compound is currently hindered by the absence of published pharmacological data, this guide provides a foundational framework for its future evaluation. By examining structurally related compounds, we can hypothesize that this compound may interact with monoamine transporters. The meta-position of the methoxy group presents an interesting structural feature that warrants investigation to determine its influence on affinity and selectivity for serotonin and norepinephrine transporters.

The provided experimental protocols offer a clear path for researchers to characterize the pharmacological profile of this compound. Determining its binding affinities at a panel of serotonin receptors and transporters, followed by functional assays to assess its agonist or antagonist properties, will be crucial in understanding its potential as a novel serotonin modulator. Such data will enable a direct and comprehensive comparison with existing therapeutic agents and pave the way for further preclinical and clinical development.

References

A Comparative Analysis of Aryloxyphenylpropylamines and Tricyclic Antidepressants in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative overview of the preclinical efficacy of a representative aryloxyphenylpropylamine, N-methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine (N-Me-o-MPPA) , and the well-established class of tricyclic antidepressants (TCAs). The target compound, 3-(3-Methoxyphenoxy)propylamine, lacks available pharmacological data in the public domain. Therefore, N-Me-o-MPPA, a structurally related compound with documented antidepressant-like activity, is used as a proxy for this analysis. The information presented is intended for researchers, scientists, and drug development professionals.

Tricyclic antidepressants have long been a cornerstone in the treatment of depressive disorders, primarily functioning as serotonin and norepinephrine reuptake inhibitors.[1][2][3] The aryloxyphenylpropylamine class of compounds, which includes molecules like N-Me-o-MPPA (also known as nisoxetine), represents a distinct chemical scaffold that has been investigated for its potential antidepressant effects.[4][5] This guide synthesizes available preclinical data to compare the efficacy and mechanisms of these two classes.

Comparative Efficacy in Animal Models of Depression

Preclinical evaluation of antidepressant efficacy often relies on behavioral and physiological animal models. One such model is the reversal of reserpine-induced hypothermia, where the ability of a compound to counteract the temperature-lowering effects of reserpine is indicative of antidepressant activity.[6][7] Another key model is the apomorphine hypothermia antagonism test.[8]

Available data from patent literature for N-methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine demonstrates its potency in these models, with efficacy comparable to established TCAs like imipramine and amitriptyline.[9]

Compound Assay Dosage (mg/kg) Activity Reference
N-methyl-3-(o-methoxyphenoxy)-3-phenylpropylamineApomorphine Hypothermia Antagonism10100% reduction of hypothermia[9]
ImipramineApomorphine Hypothermia Antagonism10100% reduction of hypothermia[9]
AmitriptylineApomorphine Hypothermia Antagonism10100% reduction of hypothermia[9]
N-methyl-3-(o-methoxyphenoxy)-3-phenylpropylamineReserpine Hypothermia ReversalNot specified"extremely effective"[9]
ImipramineReserpine Hypothermia ReversalNot specified"active"[9]
AmitriptylineReserpine Hypothermia ReversalNot specified"active"[9]
Mechanism of Action: A Comparative Overview

Tricyclic antidepressants exert their therapeutic effects by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors.[2][10] This dual inhibition is a hallmark of their mechanism. However, TCAs are also known for their affinity for other receptors, including muscarinic, histaminic, and adrenergic receptors, which contributes to their side effect profile.[2]

N-methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine (nisoxetine) is a potent and selective inhibitor of norepinephrine reuptake.[5] Unlike many TCAs, related aryloxyphenylpropylamines such as fluoxetine (a selective serotonin reuptake inhibitor) were developed from this scaffold to have more specific targets, suggesting that compounds from this class can be designed for higher selectivity.[4][11]

Experimental Protocols

Monoamine Reuptake Inhibition Assay

This in vitro assay quantifies the ability of a compound to inhibit the reuptake of monoamines (serotonin, norepinephrine, dopamine) into synaptosomes or cells expressing the specific transporters (SERT, NET, DAT).

Methodology:

  • Cell Culture and Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured in appropriate media. On the day of the assay, cells are harvested and washed with a HEPES-buffered solution.[12]

  • Assay Procedure:

    • Cells are seeded into 96-well plates.

    • The cells are pre-incubated with various concentrations of the test compound (e.g., N-Me-o-MPPA or a TCA) or vehicle for 15-30 minutes at 37°C.[12][13]

    • A fluorescent substrate for the specific monoamine transporter is then added to each well.[12]

    • The uptake of the fluorescent substrate is measured over time using a microplate reader.[14]

  • Data Analysis: The fluorescence intensity is used to calculate the percent inhibition of transporter activity at each concentration of the test compound. IC50 values (the concentration of inhibitor that reduces uptake by 50%) are determined by fitting the data to a dose-response curve.[12]

Reserpine-Induced Hypothermia in Mice

This in vivo model assesses the ability of a compound to reverse the hypothermic effects of reserpine, a drug that depletes monoamines.

Methodology:

  • Animals: Male mice are used for this experiment.[15]

  • Procedure:

    • Animals are treated with the test compound (e.g., N-Me-o-MPPA or a TCA) or vehicle via intraperitoneal (i.p.) injection.

    • After a set pretreatment time (e.g., 30-60 minutes), reserpine (e.g., 2.0-4.0 mg/kg) is administered to induce hypothermia.[15][16]

    • Rectal temperature is measured at regular intervals (e.g., every 30 or 60 minutes) for a specified duration.[15]

  • Data Analysis: The change in body temperature from baseline is calculated for each treatment group. A statistically significant reversal of the reserpine-induced drop in temperature compared to the vehicle-treated group indicates antidepressant-like activity.[7]

Forced Swim Test (FST) in Rodents

The FST is a widely used behavioral despair model to screen for antidepressant efficacy.

Methodology:

  • Apparatus: A cylindrical tank filled with water (24-30°C) to a depth that prevents the animal from touching the bottom.[17][18]

  • Procedure:

    • Animals (mice or rats) are administered the test compound or vehicle at specified times before the test.

    • Each animal is placed individually into the water tank for a set period (typically 6 minutes).[18]

    • The session is video-recorded for later analysis.

  • Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is scored, usually during the last 4 minutes of the test.[18]

  • Data Analysis: A significant reduction in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[1][19]

Signaling Pathways and Experimental Workflow

TCA_Signaling_Pathway cluster_reuptake Reuptake Blockade TCA Tricyclic Antidepressants SERT SERT TCA->SERT Inhibit NET NET TCA->NET Inhibit Serotonin Synaptic Serotonin Norepinephrine Synaptic Norepinephrine Postsynaptic Postsynaptic Receptors Serotonin->Postsynaptic Norepinephrine->Postsynaptic Signaling Intracellular Signaling Cascades (e.g., cAMP) Postsynaptic->Signaling CREB CREB Activation Signaling->CREB BDNF BDNF Expression CREB->BDNF Neurogenesis Neurogenesis & Synaptic Plasticity BDNF->Neurogenesis Therapeutic Therapeutic Effects Neurogenesis->Therapeutic

Caption: Signaling pathway of tricyclic antidepressants.

Aryloxyphenylpropylamine_Pathway cluster_reuptake Norepinephrine Reuptake Blockade AOPPA Aryloxyphenylpropylamine (e.g., N-Me-o-MPPA) NET NET AOPPA->NET Inhibit Norepinephrine Synaptic Norepinephrine Adrenergic Adrenergic Receptors Norepinephrine->Adrenergic Signaling Downstream Signaling Adrenergic->Signaling Therapeutic Antidepressant-like Effects Signaling->Therapeutic

Caption: Hypothesized signaling pathway for N-Me-o-MPPA.

Antidepressant_Screening_Workflow Start Compound Synthesis (e.g., 3-Aryloxy-1-propylamines) InVitro In Vitro Screening (Monoamine Reuptake Assay) Start->InVitro Active Active Compounds (IC50 < Threshold) InVitro->Active Active->Start No InVivo In Vivo Behavioral Models (FST, Reserpine Hypothermia) Active->InVivo Yes Efficacy Efficacy Confirmed? InVivo->Efficacy Efficacy->InVitro No Lead Lead Optimization Efficacy->Lead Yes End Preclinical Candidate Lead->End

Caption: Experimental workflow for antidepressant drug screening.

References

A Comparative Analysis of 3-(3-Methoxyphenoxy)propylamine's Potential Serotonin Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated binding affinity of 3-(3-Methoxyphenoxy)propylamine for various serotonin (5-HT) receptor subtypes. Due to the limited direct experimental data on this specific compound, this analysis leverages data from structurally similar compounds, namely atomoxetine, and the well-characterized selective serotonin reuptake inhibitor (SSRI), fluoxetine. Furthermore, to provide a comprehensive context, the binding affinities of several selective serotonin receptor ligands are included as benchmarks.

Comparative Binding Affinity Profile

The following table summarizes the binding affinities (Ki, in nM) of the comparator compounds for a range of human serotonin receptor subtypes. Lower Ki values indicate higher binding affinity. Data for this compound is predicted based on its structural similarity to atomoxetine.

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2B5-HT2C5-HT35-HT65-HT7SERT
This compound Predicted Low AffinityPredicted Low AffinityPredicted Low AffinityPredicted Low AffinityPredicted Low AffinityPredicted Low AffinityPredicted Low AffinityPredicted Low AffinityPredicted Low AffinityPredicted Moderate Affinity
Atomoxetine >1000>1000>1000>1000>1000>1000>1000>1000>100077
Fluoxetine >1000>1000>100019091130>1000>1000>10001.3
WAY-100635 (5-HT1A Antagonist)0.39[1]>1000>1000>1000>1000>1000>1000>1000>1000-
Ketanserin (5-HT2A Antagonist)>1000>1000>10002-3[2]-130[2]-~300[2]--
GR 127935 (5-HT1D Antagonist)Low AffinityLow AffinityNanomolar AffinityLow AffinityLow AffinityLow AffinityLow AffinityLow AffinityLow Affinity-
SB-269970 (5-HT7 Antagonist)>10,000>10,000>10,000>10,000>10,000>10,000->10,0001.25-

Experimental Protocols

Radioligand Competition Binding Assay for Serotonin Receptors

This protocol outlines a general procedure for determining the binding affinity of a test compound for a specific serotonin receptor subtype using a competitive radioligand binding assay.

1. Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity ligand specific for the receptor subtype being assayed (e.g., [³H]WAY-100635 for 5-HT1A, [³H]Ketanserin for 5-HT2A).

  • Test Compound: this compound and comparator compounds.

  • Assay Buffer: Typically 50 mM Tris-HCl, with specific ion concentrations (e.g., MgCl₂, CaCl₂) optimized for the receptor subtype, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM serotonin).

  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail and Scintillation Counter.

2. Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired concentration in assay buffer.

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand and membrane preparation.

    • Non-specific Binding: Radioligand, membrane preparation, and the non-specific binding control.

    • Competition Binding: Radioligand, membrane preparation, and serial dilutions of the test compound.

  • Incubation: Add the components to the wells and incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the average CPM of all other wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_radioligand Prepare Radioligand Solution prep_radioligand->incubation prep_compounds Prepare Test Compound Dilutions prep_compounds->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting calculation Calculate Specific Binding, IC50, and Ki counting->calculation

Caption: Workflow of a competitive radioligand binding assay.

5-HT2A Receptor Gq-Coupled Signaling Pathway

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_second_messengers Second Messengers cluster_downstream Downstream Effects serotonin Serotonin (5-HT) receptor 5-HT2A Receptor serotonin->receptor Binds g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Activate Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Simplified 5-HT2A Gq-coupled signaling cascade.

References

Comparative Analysis of Cross-Reactivity Profiles for Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the selectivity of 3-(3-Methoxyphenoxy)propylamine derivatives and alternative compounds for various receptor subtypes, providing crucial insights for researchers and drug development professionals.

The development of selective receptor antagonists is a cornerstone of modern pharmacology, aiming to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the cross-reactivity of ciproxifan, a potent histamine H3 receptor antagonist derived from the 3-(phenoxy)propylamine scaffold, with other prominent H3 receptor antagonists from different chemical classes: thioperamide, ABT-239, and pitolisant. Understanding the selectivity profiles of these compounds is critical for predicting their potential side effects and for the rational design of future drug candidates.

Introduction to this compound and its Derivatives

This compound serves as a versatile chemical intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is particularly prevalent in the development of ligands targeting G-protein coupled receptors (GPCRs), including adrenoceptors and histamine receptors. One of the most well-characterized derivatives is ciproxifan, a highly potent and selective antagonist of the histamine H3 receptor. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for the treatment of various neurological and psychiatric disorders.

Comparative Cross-Reactivity Data

To provide a clear and objective comparison, the following table summarizes the binding affinities (Ki in nM) of ciproxifan and three alternative histamine H3 receptor antagonists—thioperamide (imidazole-based), ABT-239 (non-imidazole), and pitolisant (the first clinically approved H3 antagonist/inverse agonist)—against a panel of receptors. Lower Ki values indicate higher binding affinity.

ReceptorCiproxifan (Ki, nM)Thioperamide (Ki, nM)ABT-239 (Ki, nM)Pitolisant (Ki, nM)
Histamine H3 0.5 - 1.9 [1]~4 ~0.4 (human), ~1.3 (rat) ~1-3
Histamine H1>1000[2]>1000>10,000>1000
Histamine H2>1000[2]>1000>10,000>1000
Histamine H4Not Reported~150>10,000>1000
Muscarinic M1~1000[1]>1000>1000>1000
Muscarinic M3>1000[2]Not Reported>1000>1000
Adrenergic α1D>1000[2]Not Reported>1000>1000
Adrenergic β1>1000[2]Not Reported>1000>1000
Serotonin 5-HT1B>1000[2]Not Reported>1000>1000
Serotonin 5-HT2A>1000[2]Not Reported>1000>1000
Serotonin 5-HT3>1000[2]Not Reported>1000>1000
Serotonin 5-HT4>1000[2]Not Reported>1000>1000
Dopamine D2Not Reported>1000>1000>1000
Sigma-1Not ReportedNot ReportedNot ReportedNo significant affinity

Analysis of Selectivity:

The data clearly demonstrates that all four compounds are highly potent and selective for the histamine H3 receptor. Ciproxifan, derived from the 3-(phenoxy)propylamine scaffold, exhibits a remarkable selectivity profile, with binding affinities for a wide range of aminergic receptors being at least three orders of magnitude lower than for the H3 receptor.[1] This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it reduces the likelihood of off-target side effects.

Thioperamide, while also highly selective for the H3 receptor over H1 and H2 receptors, shows some affinity for the H4 receptor, albeit at a much lower level. ABT-239, a non-imidazole antagonist, displays an exceptional selectivity profile with very weak to no affinity for a broad range of other receptors. Pitolisant, the only approved drug in this list, also shows high selectivity for the H3 receptor with no significant affinity for sigma-1 receptors, which is a notable advantage.

Experimental Protocols

The cross-reactivity data presented in this guide are primarily derived from in vitro radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or animal brain tissue).

  • Radioligand specific for the receptor (e.g., [³H]-Nα-methylhistamine for the H3 receptor).

  • Test compound (e.g., ciproxifan) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (a high concentration of a known ligand for the receptor).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.

  • Equilibration: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (e.g., GTPγS Binding Assay)

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a test compound at a GPCR by measuring its effect on G-protein activation.

Materials:

  • Cell membranes expressing the GPCR of interest.

  • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

  • Test compound at various concentrations.

  • Agonist for the receptor (if testing for antagonism).

  • Assay buffer (containing GDP, MgCl₂, NaCl).

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

  • Microplate reader or scintillation counter.

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with the test compound (and agonist, if applicable) in the assay buffer.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the mixture to allow for [³⁵S]GTPγS binding to activated G-proteins.

  • Termination and Detection:

    • SPA method: Add SPA beads which will bind to the membranes. The proximity of the bound [³⁵S]GTPγS to the beads will generate a detectable signal.

    • Filtration method: Separate the membrane-bound [³⁵S]GTPγS from the unbound by filtration and quantify the radioactivity.

  • Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the concentration of the test compound to determine its potency (EC50 or IC50) and efficacy.

Visualizing Experimental and Logical Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow_Radioligand_Binding cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep Prepare cell membranes expressing the receptor incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Prepare radioligand (e.g., [3H]-NAMH) radioligand->incubation test_compound Prepare serial dilutions of test compound test_compound->incubation filtration Filter to separate bound and unbound radioligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing counting Quantify radioactivity using scintillation counter washing->counting calculation Calculate IC50 and Ki values counting->calculation

Experimental workflow for a radioligand binding assay.

Histamine_H3_Receptor_Signaling Histamine Histamine H3R Histamine H3 Receptor (Presynaptic Autoreceptor) Histamine->H3R activates Gi Gi Protein H3R->Gi activates AC Adenylate Cyclase Gi->AC inhibits Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx NT_release Neurotransmitter Release (e.g., Histamine) Ca_influx->NT_release triggers Antagonist H3 Antagonist (e.g., Ciproxifan) Antagonist->H3R blocks

Simplified signaling pathway of the histamine H3 receptor.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of highly selective histamine H3 receptor antagonists, as exemplified by ciproxifan. The comparative analysis reveals that while all the discussed H3 antagonists are highly selective for their primary target, subtle differences in their cross-reactivity profiles exist. A thorough understanding of these profiles, obtained through rigorous in vitro and in vivo testing, is paramount for the successful development of safe and effective therapeutics. The experimental protocols and diagrams provided in this guide serve as a foundational resource for researchers in this field.

References

Head-to-head comparison of different synthesis routes for 3-(3-Methoxyphenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes to 3-(3-Methoxyphenoxy)propylamine, a key intermediate in the development of various pharmaceutical compounds. The following analysis is based on established chemical principles and available experimental data for the target molecule and closely related analogues.

At a Glance: Comparison of Synthetic Routes

Route Description Key Advantages Potential Challenges Overall Feasibility
Route 1: Michael Addition & Reduction Two-step synthesis involving the addition of 3-methoxyphenol to acrylonitrile, followed by the reduction of the resulting nitrile.High potential for excellent overall yield; readily available and inexpensive starting materials.Requires handling of acrylonitrile (toxic) and a separate reduction step, which may involve high-pressure hydrogenation.High
Route 2: Williamson Ether Synthesis Single-step reaction between 3-methoxyphenol and a 3-halopropylamine, or a two-step process involving a dihalopropane intermediate.Potentially more direct in a single-step approach.Availability and stability of 3-halopropylamine free base; potential for side reactions.Moderate to High

Route 1: Michael Addition Followed by Reduction

This two-step approach is a robust and likely high-yielding pathway to this compound. It leverages the Michael addition of a phenol to an activated alkene, followed by a standard nitrile reduction.

Logical Workflow for Route 1

cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Nitrile Reduction A 3-Methoxyphenol D 3-(3-Methoxyphenoxy)propanenitrile A->D B Acrylonitrile B->D C Base (e.g., K2CO3) Solvent (e.g., t-butanol) C->D E 3-(3-Methoxyphenoxy)propanenitrile G This compound E->G F Reducing Agent (e.g., H2/Raney Ni) F->G

Caption: Workflow for the synthesis of this compound via Michael Addition and subsequent nitrile reduction.

Experimental Protocols

Step 1: Synthesis of 3-(3-Methoxyphenoxy)propanenitrile (Analogous Procedure)

A procedure for a structurally similar compound, 3-(4-methoxyphenoxy)propanenitrile, suggests a high-yielding reaction.[1] To a reactor charged with 3-methoxyphenol, acrylonitrile, and a suitable base such as potassium carbonate, a solvent like tert-butanol is added. The reaction mixture is heated for a prolonged period (e.g., 24 hours) at a moderately elevated temperature (e.g., 80-85 °C). After cooling and filtration to remove inorganic salts, the product is isolated by extraction and solvent evaporation.

Step 2: Reduction of 3-(3-Methoxyphenoxy)propanenitrile to this compound (Analogous Procedure)

Based on the reduction of a similar nitrile, 3-methoxypropionitrile, the following protocol can be adapted.[2] The nitrile intermediate is placed in an autoclave with a suitable catalyst, such as a modified Raney nickel, in a solvent like ethanol. The mixture is then subjected to hydrogenation at elevated pressure (e.g., 2.8 MPa) for several hours. After the reaction is complete and the vessel has cooled, the catalyst is filtered off, and the final product is purified by distillation.

Quantitative Data (Based on Analogous Reactions)
Parameter Step 1: Michael Addition Step 2: Nitrile Reduction
Reactants 3-Methoxyphenol, Acrylonitrile3-(3-Methoxyphenoxy)propanenitrile, H₂
Catalyst/Reagents Potassium CarbonateRaney Nickel
Solvent tert-ButanolEthanol
Temperature 80-85 °CNot specified, but typically room temp to 100 °C
Pressure Atmospheric2.8 MPa
Reaction Time 24 hours2 hours
Reported Yield ~90% (for 4-methoxy analog)[1]~94.5% (for 3-methoxy analog)[2]

Route 2: Williamson Ether Synthesis

This classical method for ether formation can be envisioned in two ways for the synthesis of this compound.

Logical Workflow for Route 2

cluster_2a Route 2a: Single-Step Synthesis cluster_2b Route 2b: Two-Step Synthesis A1 3-Methoxyphenol D1 This compound A1->D1 B1 3-Halopropylamine (e.g., 3-chloropropylamine) B1->D1 C1 Base C1->D1 A2 3-Methoxyphenol D2 1-(3-Halopropoxy)-3-methoxybenzene A2->D2 B2 Dihalopropane (e.g., 1-bromo-3-chloropropane) B2->D2 C2 Base C2->D2 F2 This compound D2->F2 E2 Ammonia or Amine Source E2->F2

Caption: Two potential pathways for the synthesis of this compound via Williamson Ether Synthesis.

Experimental Protocols

Route 2a: Single-Step Synthesis

This approach would involve the deprotonation of 3-methoxyphenol with a suitable base (e.g., sodium hydride, potassium carbonate) in an appropriate solvent (e.g., DMF, acetone). The resulting phenoxide would then be reacted with a 3-halopropylamine, such as 3-chloropropylamine hydrochloride, which would require in-situ neutralization or prior conversion to the free base. The bifunctional nature of 3-halopropylamine, containing both a nucleophilic amine and an electrophilic alkyl halide, can complicate this reaction.

Route 2b: Two-Step Synthesis

This pathway circumvents the issue of the bifunctional starting material.

  • Ether Formation: 3-Methoxyphenol is first reacted with an excess of a dihalopropane, such as 1-bromo-3-chloropropane, in the presence of a base. This selectively forms the ether linkage, yielding an intermediate, 1-(3-halopropoxy)-3-methoxybenzene.

  • Amination: The resulting halo-intermediate is then subjected to amination, for example, by reaction with ammonia or a protected amine equivalent, followed by deprotection, to afford the final product.

Quantitative Data

Specific quantitative data for these routes for the synthesis of this compound could not be retrieved from the available literature. However, Williamson ether syntheses are known to proceed with variable yields depending on the specific substrates and reaction conditions.

Conclusion for the Practicing Scientist

For the synthesis of this compound, the Michael Addition followed by Reduction (Route 1) appears to be the most promising and well-documented approach based on analogous reactions. The starting materials are readily available, and the individual steps are reported to proceed with high yields. While requiring two distinct transformations, this route offers a reliable and scalable method for producing the target compound.

The Williamson Ether Synthesis (Route 2) presents a viable alternative, particularly the two-step approach (Route 2b), which offers better control over the reaction. However, the lack of specific experimental data for the target molecule makes it a less predictable choice without further process development and optimization. The single-step approach (Route 2a) is potentially more efficient but may be complicated by the reactivity of the 3-halopropylamine.

Researchers and process chemists should consider the trade-offs between the number of steps, potential yields, and the availability and handling requirements of the starting materials when selecting a synthetic route for this compound.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 3-(3-Methoxyphenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods suitable for the quantification and purity assessment of 3-(3-Methoxyphenoxy)propylamine. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its accurate analysis critical for ensuring the quality and safety of the final drug product. The following sections detail the experimental protocols and performance data for two distinct reversed-phase HPLC (RP-HPLC) methods, offering a basis for method selection and implementation in a quality control or research setting.

The comparison focuses on a method developed for the analysis of related substances in Atomoxetine Hydrochloride, where this compound is a potential impurity, and a stability-indicating method for Viloxazine, where it is a known starting material.

Experimental Protocols

A clear workflow is essential for reproducible HPLC analysis. The process begins with careful sample preparation, followed by chromatographic separation and data analysis.

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample 1. Prepare Sample Diluent (e.g., Acetonitrile:Water) weigh_sample 2. Accurately Weigh This compound Reference Standard & Sample prep_sample->weigh_sample dissolve_sample 3. Dissolve and Dilute to Final Concentration weigh_sample->dissolve_sample prep_mobile 4. Prepare Mobile Phases (Aqueous & Organic) & Degas dissolve_sample->prep_mobile equilibrate 5. Equilibrate HPLC System with Initial Mobile Phase prep_mobile->equilibrate inject 6. Inject Sample Solution onto the Column equilibrate->inject separate 7. Perform Chromatographic Separation (Isocratic/Gradient) inject->separate detect 8. Detect Analyte using UV Detector at Specific λ separate->detect integrate 9. Integrate Chromatographic Peak detect->integrate quantify 10. Quantify Analyte (Area % or vs. Standard) integrate->quantify

Caption: General workflow for the HPLC analysis of this compound.

Method 1: RP-HPLC for Atomoxetine Hydrochloride Related Substances

This method is designed for the separation and quantification of Atomoxetine and its potential impurities, including the precursor this compound.

  • Chromatographic Conditions:

    • Column: Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A time-based gradient is employed to ensure the separation of all related compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 270 nm.

    • Column Temperature: 25°C.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a diluent of Acetonitrile and Water (50:50 v/v).

    • Accurately weigh and dissolve the sample in the diluent to achieve a final concentration suitable for analysis (e.g., 1.0 mg/mL for the main drug substance, which would allow for the detection of impurities at low levels).

    • For quantification of this compound as an impurity, a reference standard should be prepared and diluted to a known concentration (e.g., 1.5 µg/mL).

Method 2: Stability-Indicating RP-HPLC for Viloxazine

This method is validated to separate Viloxazine from its degradation products and process-related impurities, which include its starting material, this compound.

  • Chromatographic Conditions:

    • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of 0.02M Potassium dihydrogen phosphate buffer (adjusted to pH 3.0 with orthophosphoric acid) and Acetonitrile in a 60:40 v/v ratio.

    • Mode: Isocratic.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Column Temperature: Ambient.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • The mobile phase itself is used as the diluent.

    • Prepare a stock solution of the Viloxazine sample and dilute it to the target concentration for analysis.

    • A separate stock solution of this compound reference standard should be prepared for system suitability and identification purposes.

Data Presentation and Performance Comparison

The performance of an HPLC method is determined by its ability to provide accurate, reproducible, and specific results. The following table summarizes the key chromatographic parameters for the two methods, allowing for a direct comparison.

ParameterMethod 1 (Atomoxetine Impurity Analysis)Method 2 (Viloxazine Stability-Indicating)
Column Inertsil ODS 3V (250x4.6 mm, 5µm)Kromasil C18 (250x4.6 mm, 5µm)
Mobile Phase A: 0.1% TFA in WaterB: Acetonitrile0.02M KH₂PO₄ (pH 3.0) : Acetonitrile (60:40)
Elution Mode GradientIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection (UV) 270 nm210 nm
Temperature 25°CAmbient
Primary Use Case Quantification of impuritiesStability testing, Purity assay

Logical Framework for Method Selection

Choosing the appropriate HPLC method depends on the specific analytical objective. The decision process involves evaluating the required sensitivity, the need to separate specific impurities, and the desired run time.

start Define Analytical Goal q1 Is the primary goal to quantify trace levels of this compound as a known impurity? start->q1 q2 Is the analysis for routine QC testing with a focus on simplicity and speed? q1->q2 No method1 Select Method 1: Gradient RP-HPLC (High sensitivity & resolution for impurities) q1->method1 Yes q2->method1 No (Complex mixture or degradants expected) method2 Select Method 2: Isocratic RP-HPLC (Robust, simple, and faster run times) q2->method2 Yes validate Perform Method Validation/ Verification for intended use method1->validate method2->validate

Caption: Decision tree for selecting an appropriate HPLC method for analysis.

Both methods presented are capable of analyzing this compound, but their suitability depends on the context of the analysis.

  • Method 1 is preferable for comprehensive impurity profiling where high resolution and sensitivity are required to separate a wide range of related substances from the main analyte, which is typical during drug development and validation. The use of a gradient elution allows for the separation of compounds with diverse polarities.

  • Method 2 offers the advantage of simplicity and robustness with its isocratic mobile phase. This makes it highly suitable for routine quality control environments where speed and reproducibility are paramount, and the primary goal is to confirm the purity of the material against a known specification.

The choice of detection wavelength is also a critical difference; 270 nm in Method 1 is likely chosen for optimal response of the primary drug substance (Atomoxetine), while 210 nm in Method 2 provides more universal detection for compounds with aromatic rings, which is beneficial for stability studies where unknown degradants may appear. Researchers should validate their chosen method according to ICH guidelines to ensure it is fit for its intended purpose.

Comparative Analysis of 3-(3-Methoxyphenoxy)propylamine and Known Psychoactive Compounds: An Analog-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the pharmacological data for 3-(3-Methoxyphenoxy)propylamine, with no published in vivo studies detailing its psychoactive effects. This compound is primarily documented as a chemical intermediate for various industrial applications, including the preparation of phenoxyalkylamine derivatives and as a corrosion inhibitor.

However, the broader chemical class to which this compound belongs, the phenoxy-propylamines, includes several well-established psychoactive drugs. By examining these structurally related compounds, we can construct a comparative framework to hypothesize the potential pharmacological profile of this compound and to outline the experimental data that would be necessary for a direct comparison.

This guide leverages data from known psychoactive phenoxy-propylamine derivatives and other relevant compounds to provide an illustrative comparison for researchers and drug development professionals. We will focus on Nisoxetine, a selective norepinephrine reuptake inhibitor (NRI) that shares a methoxyphenoxy moiety, and compare its effects with the selective serotonin reuptake inhibitor (SSRI) Fluoxetine and the classic psychedelic psilocybin.

In Vivo Effects: A Comparative Overview

To understand the potential in vivo profile of a novel compound like this compound, it is essential to compare key pharmacological metrics against well-characterized psychoactive agents. The following tables summarize critical in vivo data for Nisoxetine, Fluoxetine, and Psilocybin, focusing on their effects on neurotransmitter levels and receptor binding affinities.

Neurotransmitter Reuptake Inhibition

This table presents the inhibition constants (Ki) for the respective monoamine transporters. A lower Ki value indicates a higher binding affinity.

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
Nisoxetine 890.8240
Fluoxetine 0.9120940
Psilocin (active metabolite of Psilocybin) 16004600>10000
Receptor Binding Affinity

This table showcases the binding affinities (Ki) for key serotonin receptor subtypes, which are crucial for the mechanism of action of many psychoactive compounds.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
Nisoxetine >1000012002300
Fluoxetine 220130190
Psilocin (active metabolite of Psilocybin) 1602.54.5

Experimental Protocols

The data presented above are derived from standard preclinical assays. Below are detailed methodologies for two key types of experiments used to characterize the in vivo effects of psychoactive compounds.

Microdialysis for Neurotransmitter Level Measurement

Objective: To measure extracellular concentrations of monoamines (serotonin, norepinephrine, dopamine) in specific brain regions of freely moving animals following drug administration.

Methodology:

  • Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, nucleus accumbens).

  • Recovery: Animals are allowed to recover from surgery for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: The compound of interest is administered (e.g., via intraperitoneal injection or oral gavage).

  • Post-Treatment Collection: Dialysate collection continues for several hours post-administration.

  • Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

Radioligand Binding Assays for Receptor Affinity

Objective: To determine the binding affinity of a compound for specific neurotransmitter receptors.

Methodology:

  • Tissue Preparation: Brain tissue from a specific region of interest is homogenized in a suitable buffer.

  • Membrane Preparation: The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.

  • Binding Reaction: The membrane preparation is incubated with a specific radioligand (a radioactively labeled molecule that binds to the target receptor) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing Methodologies and Pathways

To further elucidate the experimental and molecular processes involved in psychoactive drug research, the following diagrams are provided.

experimental_workflow cluster_preclinical Preclinical Screening compound Novel Compound (e.g., this compound) binding_assay Receptor Binding Assays (Determine Ki) compound->binding_assay microdialysis In Vivo Microdialysis (Measure Neurotransmitter Levels) compound->microdialysis behavioral_assays Behavioral Assays (e.g., Forced Swim Test) compound->behavioral_assays data_analysis Data Analysis and Pharmacological Profile binding_assay->data_analysis microdialysis->data_analysis behavioral_assays->data_analysis

Caption: A typical preclinical workflow for characterizing a novel psychoactive compound.

signaling_pathways cluster_ssri SSRI (e.g., Fluoxetine) cluster_psychedelic Psychedelic (e.g., Psilocin) ssri Fluoxetine sert SERT ssri->sert Blocks synaptic_5ht Increased Synaptic Serotonin sert->synaptic_5ht Leads to post_synaptic Postsynaptic 5-HT Receptor Activation synaptic_5ht->post_synaptic psilocin Psilocin ht2a 5-HT2A Receptor psilocin->ht2a Agonist gpc Gq/G11 Protein Coupling ht2a->gpc downstream Activation of PLC, PKC, and Ca2+ Signaling gpc->downstream

Caption: Simplified signaling pathways for an SSRI and a classic psychedelic.

Conclusion

While there is no direct in vivo data for this compound, its structural relationship to known psychoactive compounds, such as Nisoxetine, suggests that it could potentially interact with monoamine systems. A thorough preclinical evaluation, following the experimental protocols outlined above, would be necessary to determine its pharmacological profile. By comparing its effects on neurotransmitter reuptake, receptor binding, and behavioral outcomes to well-characterized compounds like Fluoxetine and Psilocybin, the scientific community can begin to understand its potential as a novel psychoactive agent. This analog-based approach provides a foundational framework for guiding future research in this area.

A Comparative Guide to the Structural Activity Relationship of 3-(3-Methoxyphenoxy)propylamine Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-(3-methoxyphenoxy)propylamine analogs and their activity as monoamine transporter inhibitors. The structural activity relationship (SAR) is explored, with a focus on how chemical modifications to the parent scaffold influence potency and selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro binding affinities (Ki, nM) of key 3-phenoxypolypropylamine analogs for the human serotonin, norepinephrine, and dopamine transporters. These compounds are structurally related to the parent compound of interest and provide a strong basis for understanding the SAR of this chemical class.

CompoundCore StructureR1R2R3hSERT Ki (nM)hNET Ki (nM)hDAT Ki (nM)Selectivity Profile
Nisoxetine 3-Phenoxy-3-phenylpropylamineHOCH3CH38.150.83700NET selective
Atomoxetine (R)- 3-Phenoxy-3-phenylpropylamineHo-CH3CH31294.51770NET selective
Fluoxetine (S)- 3-Phenoxy-3-phenylpropylaminep-CF3HCH31.11401600SERT selective
Duloxetine 3-Phenoxy-3-phenylpropylamineFused 2',3'-thienylHCH30.87.5467SERT/NET dual inhibitor

Structural Activity Relationship (SAR) Insights

The data presented reveals key structural determinants for the activity and selectivity of 3-phenoxypolypropylamine analogs at monoamine transporters. A critical factor is the substitution pattern on the phenoxy ring.

  • Norepinephrine Transporter (NET) Selectivity: Analogs with a substituent at the ortho (2') position of the phenoxy ring, such as the methoxy group in Nisoxetine and the methyl group in Atomoxetine, exhibit high affinity and selectivity for the norepinephrine transporter (NET).

  • Serotonin Transporter (SERT) Selectivity: In contrast, substitution at the para (4') position of the phenoxy ring, as seen with the trifluoromethyl group in Fluoxetine, confers high affinity and selectivity for the serotonin transporter (SERT).

  • Dual SERT/NET Inhibition: A fused ring system at the 2' and 3' positions of the phenoxy group, as in Duloxetine, results in potent dual inhibition of both SERT and NET.

  • Role of the 3-Phenyl Group: The presence of a phenyl group at the 3-position of the propylamine chain is a common feature in these potent inhibitors. Conformational analysis of compounds like nisoxetine and fluoxetine suggests that the spatial arrangement of the two aromatic rings (phenoxy and phenyl) is crucial for their interaction with the transporter binding sites.

Based on these established SAR principles, it can be inferred that the parent compound, this compound, which lacks the 3-phenyl group but possesses a meta-methoxy group, would likely exhibit some affinity for monoamine transporters, though potentially with lower potency than the 3-phenyl substituted analogs. The meta-position of the methoxy group makes its selectivity profile less predictable without experimental data, but it may lean towards NET inhibition.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to determine the binding affinity and functional inhibition of monoamine transporters.

Radioligand Binding Assays

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target transporter.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific binding control: 10 µM of a known high-affinity ligand for each transporter (e.g., Citalopram for SERT, Desipramine for NET, GBR 12909 for DAT).

  • Test compounds.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Thaw the cell membrane preparations on ice and homogenize in ice-cold assay buffer.

  • Determine the protein concentration of the membrane preparation.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add in triplicate:

    • 50 µL of test compound dilution.

    • 50 µL of radioligand solution (at a concentration near its Kd).

    • 100 µL of the diluted membrane preparation.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of the non-specific binding control instead of the test compound.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assays

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the target transporter.

Materials:

  • HEK293 cells stably expressing the human SERT, NET, or DAT, cultured in 96-well plates.

  • Radiolabeled substrates: [³H]Serotonin (for SERT), [³H]Norepinephrine (for NET), [³H]Dopamine (for DAT).

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (KHB).

  • Test compounds.

  • Non-specific uptake control: A known potent inhibitor for each transporter.

Procedure:

  • Wash the cultured cells with uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at room temperature.

  • Initiate the uptake reaction by adding the radiolabeled substrate.

  • Incubate for a specific time at 37°C (e.g., 5-15 minutes).

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the IC50 values by plotting the percentage of inhibition of specific uptake against the concentration of the test compound.

Visualizations

The following diagrams illustrate key concepts related to the SAR of this compound analogs and the experimental workflow.

SAR_Signaling_Pathway cluster_ligand 3-Phenoxy-3-phenylpropylamine Analog cluster_transporters Monoamine Transporters cluster_sar Structural Modifications & Selectivity ligand Analog Structure SERT SERT ligand->SERT Binding Affinity (Ki) NET NET ligand->NET Binding Affinity (Ki) DAT DAT ligand->DAT Binding Affinity (Ki) ortho_sub Ortho-substitution on Phenoxy Ring ortho_sub->NET Increases NET Selectivity para_sub Para-substitution on Phenoxy Ring para_sub->SERT Increases SERT Selectivity fused_ring Fused Ring on Phenoxy Ring fused_ring->SERT Dual SERT/NET Inhibition fused_ring->NET

Caption: SAR of 3-Phenoxy-3-phenylpropylamine Analogs at Monoamine Transporters.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis mem_prep Membrane Preparation (Transporter-expressing cells) incubation Incubation of Membranes, Radioligand & Test Compound mem_prep->incubation ligand_prep Test Compound & Radioligand Dilution ligand_prep->incubation filtration Rapid Filtration to Separate Bound/Unbound incubation->filtration counting Scintillation Counting of Bound Radioligand filtration->counting ic50 IC50 Determination (Non-linear Regression) counting->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Orthogonal Methods for Structural Confirmation of 3-(3-Methoxyphenoxy)propylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of small molecules is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of orthogonal analytical techniques for the structural elucidation of 3-(3-Methoxyphenoxy)propylamine, a key intermediate in various synthetic pathways.

The principle of employing orthogonal methods—techniques that rely on different physical principles—is critical for robust structural verification. By combining data from multiple independent sources, a higher degree of confidence in the proposed chemical structure is achieved. This guide will delve into the application of three indispensable spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive characterization of this compound.

Comparative Analysis of Spectroscopic Data

The following table summarizes the expected key quantitative data from each orthogonal method for the structural confirmation of this compound.

Analytical Technique Parameter Expected Data for this compound Structural Insight Provided
¹H NMR Chemical Shift (δ)Aromatic Protons: ~6.5-7.2 ppm; Methoxy Protons (-OCH₃): ~3.8 ppm; Propylamine Chain Protons (-OCH₂-, -CH₂-, -CH₂N): ~1.9-4.0 ppmProvides information on the chemical environment of each proton, their connectivity through spin-spin coupling, and the relative number of protons in each environment.
¹³C NMR Chemical Shift (δ)Aromatic Carbons: ~100-160 ppm; Methoxy Carbon (-OCH₃): ~55 ppm; Propylamine Chain Carbons (-OCH₂-, -CH₂-, -CH₂N): ~30-70 ppmDetermines the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., aromatic, aliphatic, attached to heteroatoms).
Mass Spectrometry (MS) Mass-to-Charge Ratio (m/z)Molecular Ion [M]⁺: 181.11; Key Fragments: [M-NH₂]⁺, [M-C₃H₇N]⁺, fragments corresponding to the methoxyphenoxy and propylamine moieties.Confirms the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to deduce the connectivity of atoms.
FTIR Spectroscopy Wavenumber (cm⁻¹)N-H stretch (amine): ~3300-3400 cm⁻¹ (typically two bands for a primary amine); C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹; C=C stretch (aromatic): ~1450-1600 cm⁻¹; C-O stretch (ether): ~1000-1300 cm⁻¹; C-N stretch (amine): ~1000-1250 cm⁻¹Identifies the presence of specific functional groups within the molecule based on the absorption of infrared radiation at characteristic frequencies.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling patterns in both spectra to assign signals to the specific protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • For ESI, typical conditions would be a positive ion mode to generate the [M+H]⁺ ion.

    • For EI, a standard electron energy of 70 eV is used.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).

    • If necessary, perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic losses and fragment ions that support the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty salt plates or the clean ATR crystal.

    • Acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is usually collected over the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C-H, C=C, C-O, C-N).

Visualization of the Orthogonal Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using orthogonal methods.

Orthogonal_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_confirmation Data Integration & Confirmation Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS FTIR FTIR Spectroscopy Compound->FTIR Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation FTIR->Confirmation

Caption: Workflow for the structural confirmation of this compound using orthogonal methods.

By integrating the data from these three powerful and independent analytical techniques, researchers can achieve a high level of confidence in the structural assignment of this compound, ensuring the integrity and reliability of their scientific findings.

Safety Operating Guide

Essential Safety and Operational Guide for Handling 3-(3-Methoxyphenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

3-(3-Methoxyphenoxy)propylamine is a chemical compound that requires careful handling due to its potential hazards. Based on the profile of similar amines, it should be treated as a corrosive and flammable liquid that can cause severe skin burns, and serious eye damage, and may lead to an allergic skin reaction.[2] Aromatic amines, as a class, are known for their potential toxicity and can be readily absorbed through the skin.[1]

Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following personal protective equipment is essential when handling this compound:

Protection Type Recommended Equipment Standard
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double gloving is recommended for extended handling.ASTM D6978
Eye and Face Protection Safety glasses with side shields. For splash hazards, use chemical splash goggles and a face shield.ANSI Z87.1
Skin and Body Protection A laboratory coat with long sleeves. For larger quantities or increased splash potential, a chemical-resistant apron or gown is advised.
Respiratory Protection Work in a well-ventilated area, preferably a certified chemical fume hood. If aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Footwear Closed-toe shoes are mandatory in the laboratory.
Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk:

  • Engineering Controls: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2] Emergency eyewash stations and safety showers must be readily accessible.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed and store separately from incompatible materials like strong oxidizing agents and acids.

  • Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Disposal Plan

Contaminated materials and waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips should be collected in a separate, labeled hazardous waste container.

  • Decontamination: Decontaminate all work surfaces and equipment after use.

Experimental Protocol: Preparation of a 1M Solution

This protocol outlines the steps for safely preparing a 1 Molar (1M) solution of this compound in a suitable solvent.

Materials:

  • This compound (MW: 181.23 g/mol )

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Volumetric flask with stopper

  • Glass funnel

  • Pipettes and pipette bulbs

  • Beakers

  • Stir bar and stir plate

  • Appropriate PPE (as listed in the table above)

Procedure:

  • Preparation: Don all required personal protective equipment. Ensure the chemical fume hood is operational.

  • Calculation: Calculate the required mass of this compound to prepare the desired volume of a 1M solution. For example, to make 100 mL of a 1M solution, you would need 18.123 g of the compound.

  • Weighing: In the chemical fume hood, carefully weigh the calculated amount of this compound into a clean, dry beaker.

  • Dissolution: Add a small amount of the chosen solvent to the beaker and stir gently with a stir bar to dissolve the compound.

  • Transfer: Using a funnel, carefully transfer the solution into the volumetric flask.

  • Rinsing: Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Dilution: Add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Clearly label the volumetric flask with the name of the solution, concentration, solvent, date, and your initials.

  • Storage: Store the prepared solution in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Cleanup: Dispose of all contaminated materials in the appropriate hazardous waste containers and decontaminate the work area.

Workflow Diagram

SafeHandlingWorkflow Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Weigh/Measure Chemical in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Keep Containers Closed handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose in Labeled Hazardous Waste Containers clean2->clean3 clean3->prep1 emergency1 Spill emergency3 Evacuate Area emergency1->emergency3 emergency2 Exposure emergency4 Use Eyewash/Shower emergency2->emergency4 emergency5 Seek Medical Attention emergency4->emergency5

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methoxyphenoxy)propylamine
Reactant of Route 2
Reactant of Route 2
3-(3-Methoxyphenoxy)propylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.